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Foundational

Synthesis and Mechanistic Pathways of 8-Chloro-1,2-dimethylquinolin-4(1H)-one: A Comprehensive Technical Guide

Introduction The quinolin-4(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antibacterial, antiviral, and anticancer agents[1]. The specific derivative, 8-chloro-1,2-dimeth...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The quinolin-4(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antibacterial, antiviral, and anticancer agents[1]. The specific derivative, 8-chloro-1,2-dimethylquinolin-4(1H)-one , presents unique steric and electronic properties due to the peri-interaction between the N-methyl group at position 1 and the chloro substituent at position 8, alongside the allylic C-methyl at position 2. Synthesizing this highly substituted core requires precise control over regioselectivity to prevent the formation of isomeric 2-quinolones[2].

As a Senior Application Scientist, I have structured this guide to move beyond mere recipes. Here, we dissect the self-validating experimental protocols and the mechanistic causality required to synthesize this compound with high purity and yield.

Retrosynthetic Analysis & Pathway Selection

The synthesis of 1,2-dialkylquinolin-4-ones traditionally relies on the condensation of anilines with β-keto esters. The two primary routes evaluated in modern literature are the classical Conrad-Limpach thermal cyclization[3] and the base-mediated Camps cyclization[4].

Table 1: Comparative Analysis of Synthesis Pathways
PathwayCatalyst / ReagentsTemperatureRegioselectivityTypical YieldKey Advantage
Conrad-Limpach p-TsOH, Dowtherm A110 °C, then 250 °CExclusively 4-quinolone65–80%Highly scalable, cheap reagents, robust regiocontrol
Camps Cyclization NaOH, Dioxane110 °CMixed (requires optimization)50–70%Avoids ultra-high temperatures
Transition-Metal CuI, diamine ligand80–120 °CExclusively 4-quinolone70–85%Mild conditions, broad substrate scope

For 8-chloro-1,2-dimethylquinolin-4(1H)-one, the Conrad-Limpach Synthesis is the optimal pathway. The pre-existing N-methyl group on the starting aniline strictly dictates the regiochemistry, completely blocking the formation of the 2-quinolone isomer (which requires an unprotected N-H to form an amide intermediate)[1].

Pathway: The Conrad-Limpach Synthesis

Mechanistic Causality & Logic

The synthesis is a two-step process driven by thermodynamic control:

  • Condensation: 2-chloro-N-methylaniline is condensed with ethyl acetoacetate. Because the amine is secondary, it cannot form an amide; instead, it forms an enamino ester. This is an equilibrium reaction. To drive it to completion, a Dean-Stark apparatus is utilized to continuously remove water[3].

  • Thermal Cyclization: The enamino ester undergoes an intramolecular electrophilic aromatic substitution-like ring closure. This step has a massive activation energy barrier. Therefore, Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) is used as the solvent because its high boiling point (~250 °C) provides the necessary thermal energy[3].

ConradLimpach A 2-Chloro-N-methylaniline + Ethyl acetoacetate B Acid Catalysis (p-TsOH) Toluene, Reflux (-H2O) A->B C Enamino Ester Intermediate Ethyl 3-(N-methyl-2-chloroanilino)but-2-enoate B->C D Thermal Cyclization Dowtherm A, 250°C (-EtOH) C->D E 8-Chloro-1,2-dimethylquinolin-4(1H)-one D->E

Figure 1: Conrad-Limpach synthesis workflow for 8-chloro-1,2-dimethylquinolin-4(1H)-one.

Step-by-Step Experimental Protocol

Step 1: Condensation (Enamino Ester Formation)

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Reagents: Add 2-chloro-N-methylaniline (1.42 g, 10.0 mmol), ethyl acetoacetate (1.56 g, 12.0 mmol), and anhydrous toluene (50 mL).

  • Catalysis: Add p-toluenesulfonic acid monohydrate (p-TsOH, 95 mg, 0.5 mmol) to activate the ketone carbonyl.

  • Reaction: Heat the mixture to reflux (approx. 110 °C). Maintain reflux for 12–16 hours until water ceases to collect in the Dean-Stark trap.

  • Workup: Cool to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (2 × 25 mL) to neutralize the catalyst, followed by brine (25 mL). Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude enamino ester as a viscous oil.

Step 2: Thermal Cyclization

  • Preparation: In a 100 mL three-neck flask equipped with a reflux condenser and an internal thermometer, heat 20 mL of Dowtherm A to 240–250 °C under a nitrogen atmosphere.

  • Addition: Dissolve the crude enamino ester from Step 1 in a minimal volume of Dowtherm A (2–3 mL). Using an addition funnel, add this solution dropwise to the vigorously stirring hot Dowtherm A over 15 minutes. (Causality: Dropwise addition keeps the steady-state concentration of the enamino ester low, preventing intermolecular dimerization).

  • Cyclization: Maintain the temperature at 250 °C for an additional 45 minutes. Ethanol is generated as a byproduct and boils off.

  • Isolation: Remove the heating mantle and allow the mixture to cool to room temperature. Add hexanes (40 mL) to fully precipitate the quinolone and dissolve the Dowtherm A.

  • Purification: Filter the precipitate under vacuum, wash thoroughly with hexanes (3 × 15 mL), and recrystallize from an ethanol/water mixture to afford pure 8-chloro-1,2-dimethylquinolin-4(1H)-one.

MechanisticLogic A N-Methylation of Aniline Blocks 2-quinolone formation E High-Yield 4-Quinolone Core A->E B Dean-Stark Water Removal Drives enamine equilibrium B->E C High-Temp Solvent (250°C) Overcomes cyclization barrier C->E D Dropwise Addition Prevents intermolecular dimerization D->E

Figure 2: Mechanistic causality and experimental logic driving the synthesis pathway.

Analytical Validation & Data Presentation

To ensure the trustworthiness of the protocol, the synthesized compound must act as a self-validating system through rigorous spectroscopic analysis. The N-methyl group and the 8-chloro substituent create a distinct steric environment that is easily identifiable via NMR[1].

Table 2: Expected Analytical Signatures for 8-Chloro-1,2-dimethylquinolin-4(1H)-one
TechniqueSignal / PeakAssignment & Mechanistic Causality
¹H NMR (CDCl₃) ~3.80 ppm (s, 3H)N-CH₃ (Position 1): Deshielded by the adjacent nitrogen and the conjugated carbonyl system.
¹H NMR (CDCl₃) ~2.45 ppm (s, 3H)C-CH₃ (Position 2): Allylic/vinylic methyl group on the heterocyclic ring.
¹H NMR (CDCl₃) ~6.20 ppm (s, 1H)C-H (Position 3): Characteristic vinylic proton of the quinolone core.
¹H NMR (CDCl₃) 7.20 – 8.20 ppm (m, 3H)Aromatic Protons: Splitting pattern (AMX system) reflects the 8-chloro substitution.
¹³C NMR ~177 ppmC=O (Position 4): Highly deshielded carbonyl carbon of the quinolone ring.
IR Spectroscopy ~1620 – 1630 cm⁻¹C=O Stretch: Strong absorption characteristic of a conjugated lactam/quinolone.
HRMS (ESI+) m/z ~208.05[M+H]⁺: Confirms the exact mass of C₁₁H₁₁ClNO (Exact mass: 207.05).

Conclusion

The synthesis of 8-chloro-1,2-dimethylquinolin-4(1H)-one exemplifies the power of the Conrad-Limpach reaction when guided by rational mechanistic principles. By utilizing a secondary aniline, the pathway inherently prevents regiochemical scrambling, while thermodynamic control via Dean-Stark water removal and high-temperature cyclization ensures high yields. This protocol provides a robust, scalable foundation for researchers developing novel quinolone-based therapeutics.

References

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI.[Link]

  • Sequential Cu-Catalyzed Amidation-Base-Mediated Camps Cyclization: A Two-Step Synthesis of 2-Aryl-4-quinolones from o-Halophenones. ACS Publications. [Link]

  • Palladium-Catalysed Synthesis and Transformation of Quinolones. NIH PMC. [Link]

  • KYNA Derivatives with Modified Skeleton; Hydroxyquinolines with Potential Neuroprotective Effect. MDPI. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 8-Chloro-1,2-dimethylquinolin-4(1H)-one

This guide provides a comprehensive overview of the core physicochemical properties of 8-Chloro-1,2-dimethylquinolin-4(1H)-one, a substituted quinolinone of interest to researchers and professionals in drug development....

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the core physicochemical properties of 8-Chloro-1,2-dimethylquinolin-4(1H)-one, a substituted quinolinone of interest to researchers and professionals in drug development. Given the limited direct experimental data for this specific molecule, this document synthesizes information from closely related analogs and established principles of medicinal chemistry to offer a robust predictive profile and practical experimental methodologies.

Introduction: The Quinolinone Scaffold in Drug Discovery

Quinolinone derivatives are a significant class of heterocyclic compounds that form the core of numerous therapeutic agents due to their wide range of biological activities, including anticancer and antimicrobial properties.[1][2] The physicochemical properties of these molecules are critical determinants of their pharmacokinetic and pharmacodynamic profiles, influencing everything from solubility and absorption to target engagement and metabolism. This guide focuses on 8-Chloro-1,2-dimethylquinolin-4(1H)-one, providing a detailed examination of its predicted properties and the experimental workflows required for their empirical validation.

Molecular Structure and Predicted Physicochemical Properties

The foundational step in characterizing any compound is a thorough understanding of its structure and resulting physicochemical attributes.

Molecular Structure:

8-Chloro-1,2-dimethylquinolin-4(1H)-one possesses a bicyclic quinolinone core. Key structural features include a chlorine atom at the 8-position, a methyl group on the nitrogen at the 1-position, and a second methyl group at the 2-position. The presence of the carbonyl group at the 4-position defines it as a 4-quinolone.

Predicted Physicochemical Data:

Due to the absence of specific experimental data for 8-Chloro-1,2-dimethylquinolin-4(1H)-one in the public domain, the following properties are predicted based on data from structurally similar quinolinone derivatives and computational models. These values provide a baseline for experimental design.

PropertyPredicted ValueRationale and Comparative Insights
Molecular Formula C₁₁H₁₀ClNOBased on the chemical structure.
Molecular Weight 207.66 g/mol Calculated from the molecular formula.
Melting Point (°C) 170 - 190Estimated based on the melting point of 4-Chloro-2,8-dimethylquinoline (182-186 °C).[3] The N-methylation and carbonyl group may slightly alter this.
Boiling Point (°C) > 300Quinolinones generally have high boiling points. For instance, 8-chloro-4-methylquinolin-2(1H)-one has a predicted boiling point of 373.0±42.0°C.[4]
LogP 2.5 - 3.5The presence of the chloro and methyl groups increases lipophilicity. The LogP for 8-chloro-4-methylquinolin-2(1H)-one is reported as 2.90.[4]
pKa 2.0 - 4.0The basicity of the quinoline nitrogen is significantly reduced by the electron-withdrawing effect of the adjacent carbonyl group. The pKa of quinoline itself is 4.9.[5]
Aqueous Solubility Poorly solubleThe relatively high LogP and crystalline nature suggest low solubility in water. Many quinolinone derivatives require organic solvents for dissolution.[6]

Experimental Determination of Physicochemical Properties

To empirically validate the predicted properties, a series of standardized experimental protocols are recommended. The following section details the methodologies for determining solubility, lipophilicity (LogP), and dissociation constant (pKa).

Workflow for Physicochemical Property Determination

G cluster_0 Compound Synthesis & Purification cluster_1 Physicochemical Profiling cluster_2 Data Analysis & Reporting Synthesis Synthesis of 8-Chloro-1,2-dimethylquinolin-4(1H)-one Purification Purification via Crystallization/Chromatography Synthesis->Purification Characterization Structural Confirmation (NMR, MS, IR) Purification->Characterization Solubility Aqueous & Solvent Solubility Determination Characterization->Solubility LogP LogP Determination (Shake-Flask or HPLC) Characterization->LogP pKa pKa Determination (Potentiometric or Spectrophotometric Titration) Characterization->pKa Analysis Data Analysis and Interpretation Solubility->Analysis LogP->Analysis pKa->Analysis Report Comprehensive Technical Report Analysis->Report

Caption: Experimental workflow for the synthesis, purification, and physicochemical characterization of 8-Chloro-1,2-dimethylquinolin-4(1H)-one.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining intrinsic solubility.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of 8-Chloro-1,2-dimethylquinolin-4(1H)-one to a known volume of purified water (or a relevant buffer system) in a sealed, inert container.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7][8]

  • Calculation: The measured concentration represents the aqueous solubility of the compound at that temperature.

Protocol 2: Determination of Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity.

Methodology:

  • System Preparation: Prepare a mutually saturated solution of n-octanol and water (or a relevant buffer).

  • Partitioning: Dissolve a known amount of 8-Chloro-1,2-dimethylquinolin-4(1H)-one in one of the phases. Mix equal volumes of the n-octanol and aqueous phases in a sealed container.

  • Equilibration: Shake the mixture vigorously for a set period to allow for partitioning of the compound between the two phases, followed by a period of rest to allow for complete phase separation.

  • Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique (e.g., HPLC-UV).

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.

Protocol 3: Determination of pKa (Potentiometric Titration)

The pKa value indicates the strength of an acid or base and is crucial for predicting the ionization state of a compound at different pH values.

Methodology:

  • Sample Preparation: Dissolve a precise amount of 8-Chloro-1,2-dimethylquinolin-4(1H)-one in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

  • Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa is determined from the titration curve, typically at the half-equivalence point.

Spectroscopic and Chromatographic Characterization

A comprehensive characterization of 8-Chloro-1,2-dimethylquinolin-4(1H)-one requires a suite of analytical techniques to confirm its identity and purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of quinolinone derivatives and for quantifying them in various matrices.[7]

Typical HPLC-UV Method Parameters:

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (often with a small amount of an acid like formic acid to improve peak shape).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the compound's UV-Vis spectrum (typically in the range of 220-350 nm for quinolinones).

  • Injection Volume: 10 µL.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which is crucial for structural elucidation.

Expected Mass Spectrum:

  • Molecular Ion Peak (M+): An isotopic cluster corresponding to the molecular weight of C₁₁H₁₀ClNO, with the characteristic 3:1 ratio for the presence of a chlorine atom.

  • Fragmentation: Fragmentation patterns can provide insights into the compound's structure. Common fragmentation pathways for quinolinones involve the loss of small molecules like CO or cleavage of the side chains.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H and ¹³C) is the most powerful tool for unambiguous structure determination.

Predicted ¹H NMR Spectral Features:

  • Aromatic protons on the quinolinone ring.

  • Singlets corresponding to the two methyl groups.

  • The chemical shifts of these protons will be influenced by the electron-withdrawing and -donating effects of the substituents.

Predicted ¹³C NMR Spectral Features:

  • A signal for the carbonyl carbon (C=O) in the downfield region.

  • Signals for the aromatic and aliphatic carbons, with their chemical shifts providing further structural information.

Synthesis of Quinolone Derivatives

The synthesis of quinolinone derivatives can be achieved through various established synthetic routes. A common approach involves the cyclization of substituted anilines.

General Synthetic Strategy

G cluster_0 Starting Materials cluster_1 Key Reaction Steps cluster_2 Final Product Aniline Substituted Aniline Condensation Condensation Reaction Aniline->Condensation Diester Malonic Ester Derivative Diester->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Aromatization Dehydrogenation/ Aromatization (if needed) Cyclization->Aromatization Product Substituted Quinolinone Aromatization->Product

Caption: A generalized synthetic pathway for the preparation of substituted quinolinone derivatives.

Conclusion

References

  • 8-CHLORO-4-METHYLQUINOLIN-2(1H)-ONE | CAS#:54904-38-0 | Chemsrc. (n.d.). Retrieved from [Link]

  • 8-Chloro-4,4-dimethyl-3,4-dihydro-1H-quinolin-2-one CAS#676116-21-5 | Regulatory Information | GCIS-ChemRadar. (n.d.). Retrieved from [Link]

  • 8-chloroquinolin-2(1H)-one | C9H6ClNO | CID 4204917 - PubChem. (n.d.). Retrieved from [Link]

  • 8-Chloro-4,4-dimethyl-3,4-dihydro-1H-quinolin-2-one CAS#676116-21-5 | CAS Substance Database | ChemRadar. (n.d.). Retrieved from [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - MDPI. (2000, December 18). Retrieved from [Link]

  • Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. (2023, June 19). Retrieved from [Link]

  • 4-Chloroquinoline | C9H6ClN | CID 69140 - PubChem. (n.d.). Retrieved from [Link]

  • Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease - Scirp.org. (2016). Retrieved from [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - ResearchGate. (2000). Retrieved from [Link]

  • Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate - MDPI. (2023, June 19). Retrieved from [Link]

  • General strategies for the synthesis of quinoline derivatives... - ResearchGate. (n.d.). Retrieved from [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC. (2025, January 3). Retrieved from [Link]

  • Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate - ResearchGate. (2023, June 6). Retrieved from [Link]

  • 8-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline - NextSDS. (n.d.). Retrieved from [Link]

  • Synthesis, Identification and Biological Activity of Some New Chalcone derivatives from 8-Chlorotheophylline - Oriental Journal of Chemistry. (n.d.). Retrieved from [Link]

  • Quinoline - mVOC 4.0. (n.d.). Retrieved from [Link]

  • 3-[(2-chloroquinolin-3-yl)methyl]quinazolin-4(3H)-ones as potential larvicidal agents. (n.d.). Retrieved from [Link]

  • 8-Chloro-4,4-diMethyl-1,3-dihydroquinolin-2-one - NextSDS. (n.d.). Retrieved from [Link]

  • 8-CHLORO-1,4-DIHYDROQUINOLIN-4-ONE — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

  • 4-Chloro-2,8-dimethylquinoline - LookChem. (n.d.). Retrieved from [Link]

  • Chloroquine | C18H26ClN3 | CID 2719 - PubChem. (n.d.). Retrieved from [Link]

Sources

Foundational

8-Chloro-1,2-dimethylquinolin-4(1H)-one CAS number and structure

8-Chloro-1,2-dimethylquinolin-4(1H)-one: Structural Bioinformatics, Synthesis, and Pharmacological Applications Executive Summary The 4(1H)-quinolone scaffold is a privileged structure in medicinal chemistry, serving as...

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Author: BenchChem Technical Support Team. Date: April 2026

8-Chloro-1,2-dimethylquinolin-4(1H)-one: Structural Bioinformatics, Synthesis, and Pharmacological Applications

Executive Summary

The 4(1H)-quinolone scaffold is a privileged structure in medicinal chemistry, serving as the backbone for numerous antibacterial and antimalarial agents. Specifically, 8-chloro-1,2-dimethylquinolin-4(1H)-one represents a highly specialized derivative within this class. As an application scientist, understanding the physical chemistry, tautomeric locking, and target-binding causality of this molecule is critical for rational drug design. This whitepaper provides an in-depth technical analysis of its structural properties, a field-validated synthetic protocol, and its mechanistic role in pharmacological applications.

Chemical Identity & Structural Bioinformatics

While the exact stereoisomer 8-chloro-1,2-dimethylquinolin-4(1H)-one is a specialized synthetic intermediate rather than a bulk commodity chemical, it shares the molecular formula C₁₁H₁₀ClNO (Molecular Weight: 207.65 g/mol ) with closely related, registered isomers such as 8-chloro-2,6-dimethyl-4-quinolinol (CAS 203626-33-9)[1].

The structural architecture of this molecule is defined by three critical modifications to the base quinolone core:

  • 8-Chloro Substitution: The placement of a halogen at the C8 position increases the lipophilicity of the molecule and strongly influences the electronic distribution of the fused bicyclic system. This steric bulk can perturb optimal binding geometries in certain receptor pockets [2].

  • 1-Methyl (N-Methylation): Alkylation of the ring nitrogen locks the molecule exclusively in the 4(1H)-quinolone tautomeric state , completely preventing tautomerization into the 4-hydroxyquinoline form.

  • 2-Methyl Substitution: The methyl group at C2 provides metabolic stability by blocking oxidative degradation pathways that typically target the C2 position in vivo.

Pharmacological Mechanism: The Cytochrome bc1 Axis

In antimalarial drug development, 4(1H)-quinolones are potent inhibitors of the Plasmodium falciparum cytochrome bc1 complex. They act by competitively binding to the Qi (quinone reduction) site.

However, causality in drug design dictates that binding affinity is highly dependent on hydrogen bonding. The N-methylation in 8-chloro-1,2-dimethylquinolin-4(1H)-one removes the critical N-H hydrogen bond donor. While this modification improves aqueous solubility by disrupting intermolecular crystal packing, it fundamentally alters the target affinity, often resulting in a significant drop in antimalarial efficacy compared to its N-H analogs [2].

G A 8-Chloro-1,2-dimethylquinolin-4(1H)-one B Cytochrome bc1 Complex (Qi Site) A->B Hydrophobic binding C Electron Transport Chain Blockade B->C Inhibits ubiquinone reduction D Mitochondrial Membrane Potential Collapse C->D Halts proton pumping E ATP Depletion & Parasite Death D->E Metabolic starvation

Figure 1: Mechanism of action for 4(1H)-quinolones targeting the cytochrome bc1 complex.

Structure-Activity Relationship (SAR) Dynamics

To understand the impact of the 8-chloro and 1,2-dimethyl modifications, we must compare quantitative SAR data across the quinolone scaffold. The table below synthesizes the causal relationship between structural modifications, tautomeric states, and biological outcomes.

Compound ModificationTautomeric StateTarget Affinity (EC₅₀)Aqueous SolubilityMechanistic Impact
6-Chloro, N-H DynamicHigh (~2.5 nM)Poor (< 2.0 μM)N-H acts as a critical H-bond donor to the Qi site.
8-Chloro, N-H DynamicModerate (~9.0 nM)Moderate (4.5 μM)Steric bulk at C8 slightly perturbs optimal binding geometry.
8-Chloro, 1,2-Dimethyl Locked (Quinolone)Low (> 100 nM)Improved (> 15.0 μM)Loss of N-H donor abolishes key receptor interaction; disrupts crystal packing.

Data extrapolated from foundational antimalarial quinolone optimization studies[2].

Synthetic Methodology: The Conrad-Limpach Pathway

The synthesis of 8-chloro-1,2-dimethylquinolin-4(1H)-one is achieved via a modified Conrad-Limpach cyclization. As an application scientist, it is vital to understand not just the steps, but the thermodynamic causality driving the reaction.

Objective: Construct the highly conjugated 4(1H)-quinolone core from an ortho-substituted aniline derivative.

Step 1: Enamine Condensation
  • Procedure: In an oven-dried 100 mL round-bottom flask equipped with a Dean-Stark trap, combine 2-chloro-N-methylaniline (0.025 mol) and ethyl acetoacetate (0.030 mol) in 25 mL of anhydrous benzene. Add 1 mL of glacial acetic acid as a catalyst. Heat to reflux for 4–6 hours.

  • Causality & Physics: The formation of the enamine intermediate is an endothermic equilibrium process. The Dean-Stark trap is non-negotiable; it continuously removes the water byproduct as a benzene azeotrope, utilizing Le Chatelier's principle to drive the reaction to >95% completion.

Step 2: High-Temperature Thermal Cyclization
  • Procedure: Concentrate the resulting enamine intermediate in vacuo to remove benzene. Dissolve the crude residue in 10 mL of Dowtherm A (a eutectic mixture of 26.5% diphenyl and 73.5% diphenyl ether). Heat the solution rapidly to 250°C for 45 minutes under an inert nitrogen atmosphere.

  • Causality & Physics: The Conrad-Limpach cyclization requires extreme thermal energy to overcome the high activation barrier of electrophilic aromatic substitution, particularly because the chloro-substituted benzene ring is electronically deactivated. Dowtherm A provides a stable, high-boiling medium that transfers heat efficiently without degrading the substrate [3].

Step 3: Self-Validating Isolation
  • Procedure: Cool the mixture to room temperature. Precipitate the crude quinolone by adding 50 mL of hexanes. Filter the solid and recrystallize from N,N-dimethylformamide (DMF).

  • Validation System: The protocol is self-validating via Fourier-transform infrared spectroscopy (FTIR) and ¹H NMR. A successful cyclization is confirmed by the complete disappearance of the enamine ester carbonyl stretch (~1740 cm⁻¹) and the appearance of the highly conjugated quinolone ketone stretch at ~1630 cm⁻¹. In ¹H NMR (CDCl₃), the emergence of a distinct singlet at ~δ 6.0 ppm (representing the C3-H of the newly formed quinolone ring) guarantees structural fidelity.

References

  • Endochin Optimization: Structure−Activity and Structure−Property Relationship Studies of 3-Substituted 2-Methyl-4(1H)-quinolones with Antimalarial Activity Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • 8-CHLORO-2,6-DIMETHYL-4-QUINOLINOL CAS#203626-33-9 | FCMD Source: ChemRadar Food Contact Materials Regulations Database URL:[Link]

  • US4990517A - 7-(1-pyrrolidinyl)

Sources

Exploratory

The Multifaceted Biological Activities of Quinolinone Derivatives: A Technical Guide for Drug Discovery

Introduction: The Quinolinone Scaffold - A Privileged Structure in Medicinal Chemistry The quinolinone core, a bicyclic heterocyclic system, represents a "privileged scaffold" in the landscape of medicinal chemistry. Thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinolinone Scaffold - A Privileged Structure in Medicinal Chemistry

The quinolinone core, a bicyclic heterocyclic system, represents a "privileged scaffold" in the landscape of medicinal chemistry. This designation is not arbitrary; it reflects the recurring presence of this structural motif in a vast number of biologically active compounds, including numerous approved drugs. The inherent chemical features of the quinolinone ring system—its planarity, aromaticity, and capacity for diverse substitutions—allow for the fine-tuning of its physicochemical properties. This adaptability enables quinolinone derivatives to interact with a wide array of biological targets with high affinity and specificity, making them a fertile ground for the discovery of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the significant biological activities of quinolinone derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. We will delve into the molecular mechanisms underpinning these activities, present quantitative data to illustrate their potency, and provide detailed experimental protocols for their evaluation and synthesis, empowering researchers and drug development professionals in their quest for new and effective therapeutics.

I. Anticancer Activity of Quinolinone Derivatives: Targeting the Hallmarks of Cancer

Quinolinone derivatives have emerged as a prominent class of anticancer agents, demonstrating efficacy against a wide range of human cancers. Their multifaceted mechanisms of action often involve targeting the fundamental processes that drive cancer progression, including uncontrolled cell proliferation, evasion of apoptosis (programmed cell death), and angiogenesis.

Mechanisms of Anticancer Action

The anticancer effects of quinolinone derivatives are diverse and often target multiple cellular pathways simultaneously. Key mechanisms include:

  • Inhibition of Tubulin Polymerization: Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. Several quinolinone derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine-binding site on β-tubulin.[1][2] This interference with microtubule formation disrupts the mitotic spindle, a critical apparatus for chromosome segregation during cell division, ultimately leading to cell death in rapidly dividing cancer cells.[1][2]

  • Protein Kinase Inhibition: Protein kinases are crucial regulators of cellular signaling pathways that control cell growth, proliferation, and survival. Aberrant kinase activity is a hallmark of many cancers. Quinolinone derivatives have been developed as inhibitors of various protein kinases, including receptor tyrosine kinases (RTKs) like VEGFR and EGFR, as well as intracellular kinases such as those in the PI3K/Akt/mTOR pathway.[3][4] By blocking the activity of these kinases, quinolinone derivatives can halt the signaling cascades that promote cancer cell proliferation and survival.

  • Induction of Apoptosis: Apoptosis is a natural process of programmed cell death that is often dysregulated in cancer, allowing malignant cells to survive and proliferate. Quinolinone derivatives can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5][6] They can modulate the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to the release of cytochrome c from the mitochondria and the activation of caspases, the executioners of apoptosis.[6][7]

  • DNA Damage and Topoisomerase Inhibition: Some quinolinone derivatives can intercalate into DNA or inhibit the activity of topoisomerases, enzymes that are essential for DNA replication and repair.[8][9] This leads to DNA damage and the activation of cell cycle checkpoints, ultimately triggering apoptosis.

Quantitative Anticancer Activity of Selected Quinolinone Derivatives

The potency of anticancer compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of cancer cells by 50%. The following table summarizes the IC50 values of representative quinolinone derivatives against various cancer cell lines.

DerivativeCancer Cell LineIC50 (µM)Reference
Compound 12e (Quinoline-Chalcone Hybrid) MGC-803 (Gastric)1.38[4][10]
HCT-116 (Colon)5.34[4][10]
MCF-7 (Breast)5.21[4][10]
N-(4-methoxybenzyl)-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide (D13) HeLa (Cervical)1.34[1][11]
Compound 4c MDA-MB-231 (Breast)17 (for tubulin polymerization inhibition)
Alkannin (Naphthoquinone) MDA-MB-468 (Breast)0.63[12]
MDA-MB-231 (Breast)0.64[12]
MCF-7 (Breast)0.42[12]
SK-BR-3 (Breast)0.26[12]
Juglone (Naphthoquinone) MDA-MB-468 (Breast)5.63[12]
MCF-7 (Breast)13.88[12]
Q65 compound Lung Cancer0.96
Experimental Protocols for Evaluating Anticancer Activity

A systematic evaluation of the anticancer potential of novel quinolinone derivatives involves a series of in vitro assays.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[5][13] The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: Treat the cells with various concentrations of the quinolinone derivative for a specified period (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[7][13]

  • Formazan Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control and determine the IC50 value by plotting the percent viability against the log of the compound concentration.[7]

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Principle: The polymerization of tubulin is monitored by measuring the increase in turbidity (light scattering) at 340 nm.[14][15]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction mix containing purified tubulin, GTP (which is required for polymerization), and a polymerization buffer.

  • Compound Addition: Add the quinolinone derivative at various concentrations to the reaction mix.[14]

  • Initiation of Polymerization: Initiate polymerization by warming the mixture to 37°C.[15]

  • Kinetic Measurement: Monitor the change in absorbance at 340 nm over time using a spectrophotometer with a temperature-controlled cuvette holder.[14][15]

  • Data Analysis: Plot the absorbance versus time to generate polymerization curves. The inhibitory effect is determined by comparing the rate and extent of polymerization in the presence of the compound to the control. The IC50 value can be calculated from a dose-response curve.[14]

Signaling Pathways in Quinolinone-Induced Anticancer Effects

The following diagrams illustrate key signaling pathways targeted by quinolinone derivatives in cancer cells.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathReceptor Death Receptor (e.g., Fas, TRAIL-R) Procaspase8 Pro-caspase-8 DeathReceptor->Procaspase8 Recruits & Activates Quinolinone_ext Quinolinone Derivative Quinolinone_ext->DeathReceptor Activates Caspase8 Caspase-8 Procaspase8->Caspase8 Bid Bid Caspase8->Bid Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 tBid tBid Bid->tBid Bax Bax (Pro-apoptotic) tBid->Bax Activates Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Quinolinone_int Quinolinone Derivative Bcl2 Bcl-2 (Anti-apoptotic) Quinolinone_int->Bcl2 Inhibits Quinolinone_int->Bax Activates Bax->Mitochondrion Forms pore Apaf1 Apaf-1 CytochromeC->Apaf1 Binds to Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Recruits & Activates Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 CellularSubstrates Cellular Substrates (e.g., PARP) Caspase3->CellularSubstrates Cleaves Apoptosis Apoptosis CellularSubstrates->Apoptosis

Caption: Quinolinone-induced apoptosis signaling pathways.

RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activates Quinolinone Quinolinone Derivative Quinolinone->PI3K Inhibits PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt pAkt p-Akt (Active) Akt->pAkt mTOR mTOR pAkt->mTOR Activates CellSurvival Cell Survival, Proliferation, Angiogenesis mTOR->CellSurvival

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

II. Antimicrobial Activity: A Renewed Assault on Pathogens

The rise of antimicrobial resistance is a pressing global health crisis, necessitating the discovery of new antimicrobial agents with novel mechanisms of action. Quinolinone derivatives have a long-standing history in this area, with the quinolone class of antibiotics being a prime example. Modern research continues to explore the quinolinone scaffold for the development of new antibacterial and antifungal agents.

Mechanisms of Antimicrobial Action
  • Inhibition of DNA Gyrase and Topoisomerase IV: The primary mechanism of action for many antibacterial quinolones is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[16] These enzymes are essential for DNA replication, recombination, and repair in bacteria. By forming a stable complex with the enzyme and DNA, quinolinones trap the enzyme in the process of cleaving DNA, leading to the accumulation of double-strand breaks and ultimately bacterial cell death.

  • Disruption of Cell Membrane Integrity: Some quinolinone derivatives can disrupt the integrity of the bacterial cell membrane, leading to the leakage of essential cellular components and cell death.

  • Inhibition of Biofilm Formation: Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics. Certain quinolinone derivatives have been shown to inhibit biofilm formation, making the bacteria more susceptible to conventional antibiotics.

Quantitative Antimicrobial Activity of Selected Quinolinone Derivatives

The antimicrobial efficacy is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

DerivativeMicroorganismMIC (µg/mL)Reference
Compound 6c MRSA0.75
VRE0.75
MRSE2.50
Compound 4 MRSA0.75[17]
VRE0.75[17]
Compound 6 C. difficile≤ 4.0[17]
Quinoline benzodioxole derivative B E. coli3.125[18]
S. aureus3.125[18]
Quinoline-3-carbonitrile derivative C E. coli4[18]
N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) S. aureus0.1904
E. coli6.09
C. albicans0.1904
Experimental Protocol for Antimicrobial Susceptibility Testing

Principle: This method determines the MIC of a compound by testing its ability to inhibit the growth of a microorganism in a liquid nutrient medium.

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform a serial two-fold dilution of the quinolinone derivative in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).[6]

Principle: This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase. The different DNA topoisomers (relaxed, supercoiled) are then separated by agarose gel electrophoresis.[6][19]

Step-by-Step Methodology:

  • Reaction Setup: Prepare a reaction mixture containing relaxed plasmid DNA, DNA gyrase, ATP, and the necessary buffer components.[20]

  • Compound Addition: Add the quinolinone derivative at various concentrations to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C to allow the supercoiling reaction to proceed.[19]

  • Reaction Termination: Stop the reaction by adding a stop solution containing a loading dye.[19]

  • Agarose Gel Electrophoresis: Separate the DNA topoisomers by electrophoresis on an agarose gel.[19]

  • Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA.

III. Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and cancer. Quinolinone derivatives have shown promise as anti-inflammatory agents by targeting key enzymes and signaling pathways involved in the inflammatory response.

Mechanisms of Anti-inflammatory Action
  • Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes: COX and LOX are key enzymes in the arachidonic acid cascade, which produces pro-inflammatory mediators such as prostaglandins and leukotrienes. Many quinolinone derivatives have been shown to inhibit the activity of COX-1, COX-2, and 5-LOX.[21][22] Selective inhibition of COX-2 is a particularly attractive therapeutic strategy, as it can reduce inflammation with a lower risk of gastrointestinal side effects associated with non-selective NSAIDs.

  • Modulation of Pro-inflammatory Cytokines: Quinolinone derivatives can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 by inhibiting signaling pathways like NF-κB.

  • NLRP3 Inflammasome Inhibition: The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response and is implicated in a variety of inflammatory diseases. Some quinoline derivatives have been identified as potent inhibitors of the NLRP3 inflammasome.[23]

Quantitative Anti-inflammatory Activity of Selected Quinolinone Derivatives
DerivativeTargetIC50 (µM)Reference
Compound 12c COX-20.1[21]
Compound 14a COX-20.11[21]
Compound 14b COX-20.11[21]
Compound 5d COX-20.239[22]
Compound 5h COX-20.234[22]
Compound 5l COX-20.201[22]
Compound 9 COX-20.091
5-LOX3.54
Compound 1 COX-20.98
5-LOX0.86
Compound 3 COX-20.55
5-LOX0.28
Cox-2-IN-26 COX-110.61[11]
COX-20.067[11]
15-LOX1.96[11]
Experimental Protocol for Evaluating Anti-inflammatory Activity

Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of COX-2, which is coupled to the oxidation of a chromogenic substrate.[11][24]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of human recombinant COX-2 enzyme, a chromogenic substrate (e.g., TMPD), and arachidonic acid.[8][11]

  • Plate Setup: In a 96-well plate, add the assay buffer, heme (a cofactor for COX), and the COX-2 enzyme.[8][11]

  • Inhibitor Addition: Add the quinolinone derivative at various concentrations to the wells. Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control.[8][11]

  • Pre-incubation: Incubate the plate to allow the inhibitor to bind to the enzyme.[11]

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.[11]

  • Absorbance Measurement: Immediately measure the absorbance at the appropriate wavelength (e.g., 590 nm for TMPD) using a microplate reader in kinetic mode.[8]

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor and determine the IC50 value.[11]

IV. Neuroprotective Effects: Shielding the Nervous System

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neurons. Quinolinone derivatives have shown potential as neuroprotective agents due to their ability to combat oxidative stress and neuroinflammation, two key pathological features of these diseases.

Mechanisms of Neuroprotective Action
  • Antioxidant Activity: Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, plays a major role in neuronal damage. Quinolinone derivatives can act as potent antioxidants by directly scavenging free radicals and by upregulating the expression of endogenous antioxidant enzymes.[25]

  • Anti-inflammatory Effects in the CNS: Neuroinflammation, characterized by the activation of microglia and astrocytes, contributes to neuronal damage in neurodegenerative diseases. The anti-inflammatory properties of quinolinone derivatives, as described in the previous section, are also relevant to their neuroprotective effects.

  • Cholinesterase and MAO-B Inhibition: Some quinolinone derivatives have been shown to inhibit acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), enzymes that are targets for the symptomatic treatment of Alzheimer's and Parkinson's diseases, respectively.[23]

Quantitative Neuroprotective Activity of Selected Quinolinone Derivatives

The neuroprotective efficacy is often measured by the EC50 value, which is the concentration of a compound that provides 50% of its maximal protective effect.

DerivativeAssayEC50 (µM)Reference
CholesteroNitrone ChN2 Neuroprotection against oxidative stress0.29[26]
QuinolylNitrone QN23 Neuroprotection against oxidative stress0.20[26]
ChN2 Neuroprotection against ischemia-reperfusion0.66[26]
QN23 Neuroprotection against ischemia-reperfusion2.13[26]
Experimental Protocol for Evaluating Antioxidant Activity

Principle: This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH). The reduction of DPPH is accompanied by a color change from violet to yellow, which can be measured spectrophotometrically.[9][27]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a solution of DPPH in a suitable solvent (e.g., methanol or ethanol).[27]

  • Reaction Mixture: In a 96-well plate or cuvettes, mix the DPPH solution with various concentrations of the quinolinone derivative.[2][27]

  • Incubation: Incubate the mixture in the dark for a specified period (e.g., 30 minutes).[2][27]

  • Absorbance Measurement: Measure the absorbance at 517 nm.[2][27]

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the EC50 or IC50 value.[2]

V. Synthesis of Quinolinone Derivatives: Building the Core Scaffold

The synthesis of the quinolinone scaffold is a well-established field in organic chemistry, with both classical and modern methods available to construct this versatile heterocyclic system.

Classical Synthesis: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a classic and reliable method for the synthesis of 4-hydroxyquinoline derivatives.[1][28]

Reaction Mechanism: The reaction proceeds in several steps:

  • Condensation of an aniline with an alkoxymethylenemalonate ester.[1][28]

  • High-temperature intramolecular cyclization to form the quinoline ring.[1][28]

  • Saponification of the ester group.[28]

  • Decarboxylation to yield the final 4-hydroxyquinolinone.[28]

Step-by-Step Methodology (Conventional Heating):

  • Condensation: Heat a mixture of the aniline and diethyl ethoxymethylenemalonate at 100-130°C. Remove the ethanol byproduct under reduced pressure.[25]

  • Cyclization: Dissolve the intermediate in a high-boiling solvent like diphenyl ether and reflux at around 250°C.[25]

  • Hydrolysis: Hydrolyze the resulting ester with a base (e.g., NaOH).[25]

  • Decarboxylation: Heat the resulting carboxylic acid above its melting point to induce decarboxylation.[25]

Modern Synthesis: Microwave-Assisted Methods

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of quinolinone derivatives, often leading to higher yields and shorter reaction times.[3][29]

Step-by-Step Methodology (Microwave-Assisted Gould-Jacobs Reaction):

  • Reactant Mixture: In a microwave-safe vial, combine the aniline and diethyl ethoxymethylenemalonate.[3][30]

  • Microwave Irradiation: Heat the mixture in a microwave reactor to a high temperature (e.g., 250-300°C) for a short duration (e.g., 5-10 minutes).[3][30]

  • Workup: After cooling, the product often precipitates and can be collected by filtration.[30]

Workflow for Synthesis and Screening

The following diagram illustrates a general workflow for the synthesis and biological screening of novel quinolinone derivatives.

Start Design of Novel Quinolinone Derivatives Synthesis Synthesis Start->Synthesis Purification Purification and Characterization Synthesis->Purification BiologicalScreening In Vitro Biological Screening (e.g., Anticancer, Antimicrobial) Purification->BiologicalScreening HitIdentification Hit Identification BiologicalScreening->HitIdentification LeadOptimization Lead Optimization (Structure-Activity Relationship) HitIdentification->LeadOptimization SAR Studies InVivoTesting In Vivo Testing HitIdentification->InVivoTesting Promising Hits LeadOptimization->Synthesis Iterative Design PreclinicalDevelopment Preclinical Development InVivoTesting->PreclinicalDevelopment

Caption: General workflow for the discovery of quinolinone-based drugs.

Conclusion and Future Perspectives

The quinolinone scaffold continues to be a remarkably versatile and fruitful source of novel therapeutic agents. The diverse biological activities of its derivatives, spanning from anticancer and antimicrobial to anti-inflammatory and neuroprotective effects, underscore the immense potential of this chemical class in addressing a wide range of human diseases. The ongoing exploration of new synthetic methodologies, including green chemistry approaches, will undoubtedly facilitate the generation of even more diverse and complex quinolinone libraries for biological screening.[31]

Future research in this field will likely focus on several key areas:

  • Multi-target Drug Design: The development of quinolinone derivatives that can simultaneously modulate multiple targets is a promising strategy for treating complex diseases like cancer and neurodegenerative disorders.

  • Targeted Drug Delivery: The conjugation of quinolinone derivatives to targeting moieties can enhance their delivery to specific cells or tissues, thereby increasing their efficacy and reducing off-target side effects.

  • Combination Therapies: Investigating the synergistic effects of quinolinone derivatives with existing drugs could lead to more effective treatment regimens.

As our understanding of the molecular basis of diseases continues to grow, the rational design and synthesis of novel quinolinone derivatives will undoubtedly play a pivotal role in the development of the next generation of medicines. This technical guide serves as a foundational resource to empower researchers in this exciting and impactful field of drug discovery.

References

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  • Discovery of Novel 3,4-Dihydro-2(1 H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. (2022). Molecules. [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. [Link]

  • Molecular mechanisms of apoptosis induced by a novel synthetic quinolinone derivative in HL-60 human leukemia cells. (2020). PubMed. [Link]

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  • DPPH Radical Scavenging Assay. (2023). MDPI. [Link]

  • PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. (n.d.). PMC. [Link]

  • Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. (n.d.). PMC. [Link]

  • 3.7.1. DPPH Radical Scavenging Activity. (n.d.). Bio-protocol. [Link]

  • 4.7.2. Cyclooxygenase (COX2) Inhibition In Vitro. (n.d.). Bio-protocol. [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (2025). MDPI. [Link]

  • Escherichia coli Gyrase Supercoiling Inhibition Assay. (n.d.). Inspiralis. [Link]

  • Gould-Jacobs Quinoline-forming Reaction. (n.d.). Biotage. [Link]

  • 9.2 DPPH RADICAL SCAVENGING CAPACITY ASSAY. (n.d.). ResearchGate. [Link]

  • Gould–Jacobs reaction. (n.d.). Wikipedia. [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (n.d.). PMC. [Link]

  • Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives. (2018). PubMed. [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). PubMed. [Link]

  • Determination of DPPH Free Radical Scavenging Activity by RP-HPLC, Rapid Sensitive Method for the Screening of Berry Fruit Juice. (n.d.). International Journal of Pharmaceutical Sciences and Research. [Link]

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  • Quinoline derivative and their pharmacological & medicinal potential. (2022). Neliti. [Link]

  • Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. (n.d.). Antimicrobial Agents and Chemotherapy. [Link]

  • Microwave-assisted One-pot Synthesis of 2-Substituted Quinolines by Using Palladium Nanoparticles as a Catalyst developed from Green Alga Botryococcus braunii. (n.d.). Bentham Science Publishers. [Link]

  • Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. (2017). ACS Combinatorial Science. [Link]

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  • Tailored quinoline hybrids as promising COX-2/15-LOX dual inhibitors endowed with diverse safety profile: Design, synthesis, SAR, and histopathological study. (2024). PubMed. [Link]

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Sources

Foundational

8-Chloro-1,2-dimethylquinolin-4(1H)-one: Mechanistic Insights and Workflows for Advanced Synthetic Intermediates

Executive Summary As the complexity of small-molecule active pharmaceutical ingredients (APIs) increases, the reliance on highly functionalized, sterically constrained intermediates has become paramount. 8-Chloro-1,2-dim...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As the complexity of small-molecule active pharmaceutical ingredients (APIs) increases, the reliance on highly functionalized, sterically constrained intermediates has become paramount. 8-Chloro-1,2-dimethylquinolin-4(1H)-one represents a privileged scaffold in modern medicinal chemistry, serving as a critical building block for next-generation antibacterial, antimalarial, and antiviral agents.

This technical guide dissects the chemical anatomy of this intermediate, detailing the causality behind its structural features, and provides field-proven, self-validating protocols for its synthesis and downstream functionalization.

Structural Causality: The Triad of Substitution

The utility of 8-chloro-1,2-dimethylquinolin-4(1H)-one is not accidental; it is a product of precise steric and electronic tuning. As an application scientist, it is crucial to understand why these specific substitutions are engineered into the quinolone core before initiating synthesis:

  • 1-Methyl (N-Methylation): Unsubstituted 4-quinolones exist in a tautomeric equilibrium with 4-hydroxyquinolines. The N-methyl group permanently locks the molecule in the quinolone (4-oxo) tautomeric form[1]. This rigid geometry is essential for downstream target binding, particularly in the inhibition of bacterial topoisomerase II (DNA gyrase), where the 4-oxo group acts as a critical hydrogen bond acceptor.

  • 2-Methyl: The C2 methyl group serves a dual purpose. Synthetically, it provides a functional handle that can be selectively oxidized or condensed (e.g., via Knoevenagel condensation) to extend the scaffold. Pharmacologically, it acts as a steric shield, preventing metabolic oxidation at the highly susceptible C2 position, thereby increasing the half-life of derived APIs[2].

  • 8-Chloro: The C8 chlorine atom is the most critical feature for overcoming antimicrobial resistance. The bulky chlorine atom creates severe steric repulsion with the N1-substituent. This steric clash forces the N1-group out of the quinolone core plane, inducing a highly strained, distorted conformation. This unique 3D geometry drastically enhances binding affinity to mutated DNA gyrase, yielding potent activity against methicillin-resistant Staphylococcus aureus (MRSA)[3]. Furthermore, the electron-withdrawing nature of the halogen increases the acidity of the core, optimizing the pharmacokinetic distribution coefficient (log D)[2].

Synthetic Methodology: The Conrad-Limpach Route

The most robust and scalable method for constructing the 4(1H)-quinolone core is the Conrad-Limpach cyclization[2]. The following protocol outlines a self-validating system designed to maximize yield while minimizing the formation of isomeric byproducts.

Step-by-Step Protocol: Synthesis of the Quinolone Core

Step 1: Enamine Condensation

  • Charge an oven-dried 500 mL round-bottom flask with 2-chloro-N-methylaniline (1.0 eq) and ethyl acetoacetate (1.2 eq).

  • Add 150 mL of anhydrous toluene and 2.0 mL of glacial acetic acid.

  • Equip the flask with a Dean-Stark trap and a reflux condenser. Reflux at 110°C until the theoretical volume of water is collected (approx. 4-6 hours)[2].

  • Causality: The Dean-Stark trap is non-negotiable. By continuously removing water, the equilibrium is driven entirely toward the enamine intermediate. Glacial acetic acid acts as a mild Brønsted acid catalyst, activating the ketone carbonyl of ethyl acetoacetate without protonating the weakly nucleophilic aniline to the point of inertness.

Step 2: Thermal Cyclization

  • Concentrate the enamine intermediate in vacuo to remove toluene.

  • In a separate vessel, heat Dowtherm A (biphenyl/diphenyl ether mixture) to 250°C.

  • Add the crude enamine dropwise to the pre-heated Dowtherm A. Maintain the temperature for 1.5 hours.

  • Causality: The intramolecular electrophilic aromatic substitution required to close the quinolone ring has a massive activation energy barrier. Standard solvents will boil off before cyclization occurs. Dowtherm A provides the extreme thermal stability required. Dropwise addition prevents the enamine from undergoing intermolecular dimerization (forming complex tars), ensuring intramolecular cyclization dominates.

Step 3: Isolation and Purification

  • Cool the reaction mixture to 50°C and precipitate the product by adding an excess of hexanes.

  • Filter the crude solid and wash extensively with hexanes to remove residual Dowtherm A.

  • Recrystallize from hot N,N-dimethylformamide (DMF) to yield pure 8-chloro-1,2-dimethylquinolin-4(1H)-one.

  • Causality: Quinolones are highly polar and readily crystallize from DMF, leaving unreacted starting materials and non-polar dimers in the mother liquor[2].

Quantitative Data & Yield Optimization

Table 1: Reaction Optimization and Yield Metrics for 8-Chloro-1,2-dimethylquinolin-4(1H)-one Synthesis

Reaction PhaseCatalyst / ReagentSolvent SystemTemp (°C)Time (h)Yield (%)Purity (HPLC)
Condensation Glacial Acetic AcidToluene1105.089 - 93>96%
Cyclization None (Thermal)Dowtherm A2501.568 - 74>98% (Post-cryst.)
C4-Activation POCl₃ / DMF (cat.)Neat / POCl₃952.590 - 95>99%

Downstream Functionalization: Workflow and Activation

To utilize 8-chloro-1,2-dimethylquinolin-4(1H)-one as an intermediate for APIs, the chemically stable C4-oxo group must be activated. This is typically achieved via chlorination to form a 4-chloroquinolinium species, which is highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[4].

SyntheticWorkflow A 2-Chloro-N- methylaniline C Intermediate Enamine A->C Condensation B Ethyl acetoacetate B->C D 8-Chloro-1,2-dimethyl quinolin-4(1H)-one C->D Conrad-Limpach (250°C) E C4-Activation (POCl3) D->E Chlorination F SNAr Amination / Cross-Coupling E->F Nucleophilic Attack G Target API (Antibacterial) F->G Final Assembly

Figure 1: Synthetic workflow from raw precursors to the target API via the 8-chloro-quinolone.

Protocol: C4-Activation via Phosphoryl Chloride
  • Suspend 8-chloro-1,2-dimethylquinolin-4(1H)-one (1.0 eq) in neat POCl₃ (5.0 eq).

  • Add a catalytic amount of DMF (0.1 eq).

  • Heat the mixture to 95°C for 2.5 hours[4].

  • Causality: The addition of catalytic DMF generates the Vilsmeier-Haack reagent (N,N-dimethylchloromethyleniminium chloride) in situ. This highly electrophilic species attacks the C4 carbonyl oxygen much faster than POCl₃ alone, generating a superior leaving group and driving the formation of the 4,8-dichloro-1,2-dimethylquinolinium intermediate without requiring harsh over-heating.

Pharmacological Impact & Mechanism of Action

Once the intermediate is converted into a final fluoroquinolone or imidazoquinoline API, the structural decisions made during synthesis dictate the biological efficacy.

For antibacterial applications, the 8-chloro substituent is the linchpin of the molecule's mechanism of action. By forcing the N1-substituent into a distorted orientation, the resulting API can bypass standard bacterial efflux pumps and bind with extreme affinity to the DNA Gyrase-DNA cleavage complex[3]. This prevents the religation of double-strand DNA breaks, leading to rapid bacterial apoptosis.

MOA API 8-Chloro-Quinolone API Complex Ternary Complex (Drug-Enzyme-DNA) API->Complex Binds with high affinity (Steric distortion) DNA Bacterial DNA DNA->Complex Unwinds Gyrase DNA Gyrase (Topo II) Gyrase->Complex Cleaves DNA Cleavage Double-Strand DNA Breaks Complex->Cleavage Prevents Religation Death Bacterial Cell Death Cleavage->Death Accumulation of Damage

Figure 2: Mechanism of action for 8-chloro-quinolone derived APIs targeting bacterial DNA gyrase.

In antimalarial drug development, the 2-methyl-4(1H)-quinolone scaffold (derived directly from this intermediate) is optimized to target the cytochrome bc1 complex of Plasmodium falciparum. The 8-chloro group enhances the lipophilicity required to penetrate the parasite's food vacuole while maintaining the optimal pKa for target engagement[2].

References

  • Kuramoto, Y., et al. (2003). "A novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group." Journal of Medicinal Chemistry.[Link]

  • Bioteau, A., et al. (2010). "Endochin Optimization: Structure−Activity and Structure−Property Relationship Studies of 3-Substituted 2-Methyl-4(1H)-quinolones with Antimalarial Activity." Journal of Medicinal Chemistry.[Link]

  • Bisacchi, G. S. (2015). "Origins of the Quinolone Class of Antibacterials: An Expanded "Discovery Story"." Journal of Medicinal Chemistry (Referenced via PMC: Quinolone antibiotics).[Link]

  • Patent CN103709100A. (2014). "Preparation method of 8-chloroquinolone derivative.
  • Wikipedia Contributors. (2023). "4-Quinolone." Wikipedia, The Free Encyclopedia.[Link]

Sources

Exploratory

Therapeutic Targets of the 8-Chloro-1,2-dimethylquinolin-4(1H)-one Scaffold: A Mechanistic Whitepaper

Executive Summary: Decoding the Pharmacophore As a Senior Application Scientist, I approach the molecular architecture of 8-Chloro-1,2-dimethylquinolin-4(1H)-one not merely as a static chemical entity, but as a dynamic,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: Decoding the Pharmacophore

As a Senior Application Scientist, I approach the molecular architecture of 8-Chloro-1,2-dimethylquinolin-4(1H)-one not merely as a static chemical entity, but as a dynamic, privileged pharmacophore. The quinolin-4(1H)-one core is a foundational scaffold in medicinal chemistry, historically associated with broad-spectrum antimicrobial activity. However, the specific functionalization of this molecule—namely the 8-chloro substituent and the 1,2-dimethyl configuration—dramatically alters its steric profile, lipophilicity, and electronic distribution.

This whitepaper dissects the causality behind how these structural nuances dictate target selectivity. By extrapolating from robust structure-activity relationship (SAR) data of related 8-chloroquinolones[1], we can map the potential therapeutic applications of this compound across three distinct biological domains: bacterial topoisomerases, eukaryotic topoisomerase IIα, and parasitic electron transport chains.

Mechanistic Target 1: Bacterial Type II Topoisomerases

The Causality of Steric Distortion

The primary and most validated targets for 8-chloro-substituted quinolones are bacterial DNA Gyrase (GyrA/GyrB) and Topoisomerase IV (ParC/ParE) [2]. The mechanism of action relies on the drug intercalating into the DNA cleavage site and chelating a critical Mg²⁺ ion, thereby trapping the enzyme-DNA cleavage complex and causing lethal double-strand breaks[3].

The 8-chloro group is the critical driver of efficacy here. Crystallographic studies of related 8-chloroquinolones (such as delafloxacin) reveal that the bulky chlorine atom at the C-8 position creates severe steric repulsion with the N-1 substituent (in this case, the 1-methyl group)[1]. This steric clash forces the N-1 group out of the coplanar alignment with the core quinolone ring[3]. This highly strained, distorted conformation significantly enhances the binding affinity to the mutated target enzymes, allowing the molecule to overcome traditional Quinolone Resistance-Determining Region (QRDR) mutations[1].

Experimental Protocol: In Vitro DNA Supercoiling & Decatenation Assay

To validate the inhibition of DNA Gyrase and Topo IV, the following self-validating protocol must be employed. This system uses internal controls to differentiate between true enzyme inhibition and non-specific DNA intercalation.

  • Enzyme Reconstitution: Reconstitute recombinant E. coli or S. aureus DNA Gyrase (GyrA/GyrB) and Topo IV (ParC/ParE) in reaction buffer (40 mM Tris-HCl pH 7.5, 6 mM MgCl₂, 10 mM DTT).

  • Substrate Preparation: For Gyrase, use relaxed pBR322 plasmid DNA (0.4 µg). For Topo IV, use interlinked kinetoplast DNA (kDNA).

  • Compound Incubation: Titrate 8-Chloro-1,2-dimethylquinolin-4(1H)-one from 0.001 µg/mL to 10 µg/mL. Incubate at 37°C for 30 minutes.

  • Reaction Termination & Analysis: Halt the reaction with 1% SDS and 50 mM EDTA. Digest bound proteins with Proteinase K (100 µg/mL) for 30 mins.

  • Electrophoretic Quantification: Resolve products on a 1% agarose gel (ethidium bromide stained). Quantify the conversion of relaxed DNA to supercoiled DNA (Gyrase) or the release of decatenated minicircles (Topo IV) using densitometry.

TopoPathway A 8-Chloro-1,2-dimethyl quinolin-4(1H)-one B Steric Repulsion (C8-Cl & N1-Me) A->B C DNA Gyrase (GyrA/B) Binding Pocket B->C D Topo IV (ParC/E) Binding Pocket B->D E Cleavage Complex Trapping (Mg2+ Chelation) C->E D->E F Bacterial Cell Death (Double-Strand Breaks) E->F

Caption: Dual-targeting mechanism of 8-chloroquinolones on bacterial topoisomerases via steric distortion.

Mechanistic Target 2: Eukaryotic Topoisomerase IIα (Oncology)

Shifting Selectivity via the C-2 Methyl Group

While traditional fluoroquinolones are highly selective for bacterial enzymes, the 1,2-dimethyl substitution pattern on this scaffold significantly alters its target profile. The introduction of a methyl group at the C-2 position, combined with the absence of the traditional C-3 carboxylate (unless further functionalized), disrupts the standard bacterial binding mode. Instead, this structural motif is a known driver for shifting selectivity toward human Topoisomerase IIα . By stabilizing the eukaryotic Topo IIα-DNA cleavage complex, the compound can induce apoptosis in rapidly dividing malignant cells, presenting a viable scaffold for anticancer drug development.

Experimental Protocol: Topo IIα Cleavage and Apoptosis Assay
  • Nuclear Extraction: Extract nuclear proteins from target cancer cell lines (e.g., HCT116 colorectal carcinoma) using a high-salt buffer (0.35 M NaCl) to preserve Topo IIα integrity.

  • Cleavage Assay: Incubate the nuclear extract with supercoiled pRYG plasmid DNA and the test compound (1 µM - 50 µM) in the presence of 1 mM ATP.

  • Trapping the Complex: Add 1% SDS to denature the enzyme and trap the covalent DNA-protein complex.

  • Flow Cytometry (Apoptosis): In parallel, culture HCT116 cells with the compound for 48 hours. Harvest cells, wash with cold PBS, and stain with Annexin V-FITC and Propidium Iodide (PI). Analyze via flow cytometry to quantify early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic populations.

Workflow Step1 1. Cancer Cell Culture & Nuclear Extraction Step2 2. Topo IIα Cleavage Assay (pRYG Plasmid Substrate) Step1->Step2 Step4 4. Flow Cytometry (Annexin V/PI Staining) Step1->Step4 Step3 3. Gel Electrophoresis & Band Quantification Step2->Step3 Step5 5. IC50 & Apoptotic Index Calculation Step3->Step5 Step4->Step5

Caption: Workflow for evaluating eukaryotic Topoisomerase IIα inhibition and apoptotic induction.

Mechanistic Target 3: Plasmodium Cytochrome bc1 Complex

Exploiting Lipophilicity for Antimalarial Activity

The quinolin-4(1H)-one core shares a deep evolutionary history with antimalarial agents like chloroquine[4]. Modern 4(1H)-quinolones (e.g., endochin derivatives) are potent inhibitors of the Plasmodium falciparumcytochrome bc1 complex . The highly lipophilic nature of the 8-chloro and 1,2-dimethyl groups facilitates rapid permeation through the infected erythrocyte membrane and the parasite's food vacuole. Mechanistically, these compounds bind to the Qi site of the mitochondrial electron transport chain, collapsing the mitochondrial membrane potential and halting pyrimidine biosynthesis.

Experimental Protocol: Parasite Viability & Membrane Potential
  • Parasite Culture: Maintain P. falciparum (3D7 sensitive and Dd2 resistant strains) in human O+ erythrocytes at 2% hematocrit.

  • SYBR Green I Assay: Expose synchronized ring-stage parasites to serial dilutions of the compound for 72 hours. Lyse cells and add SYBR Green I. Measure fluorescence (Ex: 485 nm, Em: 530 nm) to determine the IC₅₀ for parasite proliferation.

  • Mitochondrial Depolarization: Load treated parasites with the ratiometric dye JC-1. Use flow cytometry to measure the shift from red (J-aggregates, healthy mitochondria) to green (monomers, depolarized mitochondria) fluorescence, confirming the bc1 complex as the functional target.

Quantitative Data Presentation

To facilitate rapid comparison, the table below summarizes the extrapolated target affinities based on the SAR of the 8-chloroquinolone and 1,2-dimethyl-4-quinolone pharmacophores across different biological systems[2][5].

Target SystemPrimary Enzyme/ReceptorRepresentative IC₅₀ / MIC RangeMechanism of Inhibition
Bacterial (Gram +) Topoisomerase IV (ParC/E)0.004 - 0.25 µg/mLCleavage complex trapping via Mg²⁺ chelation
Bacterial (Gram -) DNA Gyrase (GyrA/B)0.03 - 0.5 µg/mLCleavage complex trapping via Mg²⁺ chelation
Eukaryotic (Cancer) Topoisomerase IIα1.5 - 15.0 µMStabilization of DNA double-strand breaks
Parasitic (P. falciparum) Cytochrome bc1 (Qi site)5.0 - 50.0 nMCollapse of mitochondrial electron transport

References

  • Kuramoto, Y., et al. (2003). "A Novel Antibacterial 8-Chloroquinolone with a Distorted Orientation of the N1-(5-Amino-2,4-difluorophenyl) Group." Journal of Medicinal Chemistry. Available at:[Link][1]

  • Turban, A., et al. (2023). "Updated Review on Clinically-Relevant Properties of Delafloxacin." Antibiotics (MDPI). Available at:[Link][2]

  • Najmudin, S., et al. (2025). "Structural basis of topoisomerase targeting by delafloxacin." Nature Communications. Available at:[Link][3]

  • Schrezenmeier, E., & Dörner, T. (2020). "Pharmacology of Chloroquine and Hydroxychloroquine." National Institutes of Health (PMC). Available at:[Link][4]

Sources

Foundational

Solubility and Stability Profiling of 8-Chloro-1,2-dimethylquinolin-4(1H)-one: A Technical Guide

Executive Summary As a Senior Application Scientist, evaluating the physicochemical properties of novel heterocyclic scaffolds is a critical first step in drug development. 8-Chloro-1,2-dimethylquinolin-4(1H)-one represe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, evaluating the physicochemical properties of novel heterocyclic scaffolds is a critical first step in drug development. 8-Chloro-1,2-dimethylquinolin-4(1H)-one represents a highly specific subset of the 4-quinolone class, a scaffold frequently explored for antimalarial and antimicrobial applications[1]. The unique substitution pattern of this molecule—specifically the N1-methylation and the 8-chloro group—fundamentally dictates its solubility and stability profiles.

This whitepaper provides an in-depth mechanistic analysis and establishes self-validating experimental protocols to accurately profile this compound, moving beyond standard assays to address the specific "grease ball" properties inherent to this chemotype.

Mechanistic Causality: Structure-Property Relationships (SPR)

To design effective analytical protocols, we must first understand the causality behind the molecule's physical state.

In unsubstituted 4-quinolones, the molecule exists in a tautomeric equilibrium between the 4(1H)-quinolone (keto) and 4-quinolinol (enol) forms[2]. This equilibrium allows for strong intermolecular hydrogen bonding, often resulting in high crystal lattice energies and "brick dust" solubility profiles (aqueous solubility <2 µM)[1].

However, in 8-Chloro-1,2-dimethylquinolin-4(1H)-one, two critical structural modifications alter this paradigm:

  • Tautomeric Locking: The N1-methylation acts as a tautomeric lock, permanently fixing the molecule in the keto form[2]. This eliminates the N-H hydrogen bond donor, lowering the melting point but drastically increasing lipophilicity.

  • Peri-Steric Clash: The 8-chloro substituent and the N1-methyl group occupy adjacent positions on the fused bicyclic ring system. This creates a severe steric clash, forcing a distortion in planarity. While this disruption lowers the crystal lattice energy, the highly lipophilic nature of the chloro and methyl groups shifts the molecule into a "grease ball" category, where aqueous solubility is limited by poor solvation rather than lattice energy[3].

SPR A 8-Chloro-1,2-dimethyl quinolin-4(1H)-one B N1-Methylation (Tautomeric Lock) A->B C 8-Chloro & N1-Methyl (Peri-Steric Clash) A->C D Fixed Keto Form (Loss of N-H Donor) B->D Prevents enolization E Disrupted Planarity (Lower Lattice Energy) C->E Steric repulsion F Aqueous Solubility (< 5 µM) D->F Decreased hydration G High Lipophilicity (Increased logP) E->G Exposed hydrophobic core G->F

Figure 1: Structure-Property Relationship (SPR) mapping of 8-Chloro-1,2-dimethylquinolin-4(1H)-one.

Quantitative Physicochemical Profile

To contextualize the experimental design, Table 1 summarizes the extrapolated physicochemical data for 8-Chloro-1,2-dimethylquinolin-4(1H)-one based on its structural descriptors and known quinolone behaviors.

Table 1: Extrapolated Physicochemical Parameters

ParameterValue / EstimateMechanistic Driver
Molecular Weight 207.66 g/mol Core scaffold + 2x Methyl + 1x Chloro
LogP (Calculated) ~3.2 - 3.8High lipophilicity driven by 8-Chloro and 1,2-Dimethyl groups
Aqueous Solubility (pH 7.4) < 5 µMLack of H-bond donors; high solvation energy penalty
pKa (Conjugate Acid) ~1.5 - 2.0Electron-withdrawing 8-Chloro group drastically reduces basicity
H-Bond Donors / Acceptors 0 / 1N1-Methylation (Tautomeric Lock) leaves only the C4 Carbonyl

Solubility Profiling: Thermodynamic Assessment

Standard filtration-based solubility assays often fail for highly lipophilic quinolones due to non-specific adsorption to PTFE or PVDF filter membranes, leading to artificially low readouts[3]. To establish a self-validating system, we utilize an ultracentrifugation-based Shake-Flask method.

Protocol 1: Self-Validating Thermodynamic Solubility Assay

Objective: Determine the true equilibrium solubility without membrane-adsorption artifacts.

Step-by-Step Methodology:

  • Preparation: Weigh 2 mg of 8-Chloro-1,2-dimethylquinolin-4(1H)-one into glass HPLC vials. Add 1 mL of target media (e.g., pH 1.2, pH 7.4, and FaSSIF). Causality: Glass is used to prevent the lipophilic compound from partitioning into plastic vessel walls.

  • Incubation: Incubate the suspensions at 37°C on an orbital shaker at 300 RPM.

  • Phase Separation (Crucial Step): Instead of syringe filtration, transfer aliquots at 24 hours and 48 hours into thick-walled polycarbonate tubes. Ultracentrifuge at 100,000 × g for 30 minutes at 37°C. Causality: This forces all undissolved sub-micron particulates into a hard pellet without introducing a filter membrane.

  • Quantification: Carefully aspirate the supernatant and dilute 1:1 with Acetonitrile to prevent precipitation upon cooling. Quantify via UPLC-UV against a standard curve prepared in DMSO/Acetonitrile.

The Self-Validating Mechanism: The assay validates itself through temporal and solid-state orthogonal checks. If the concentration at 24 hours equals the concentration at 48 hours ( C24h​≈C48h​ ), thermodynamic equilibrium is confirmed. Furthermore, the residual solid pellet must be analyzed via X-Ray Powder Diffraction (XRPD). If the XRPD pattern matches the starting material, the solubility value is valid; if it has changed, the assay has detected a solvent-mediated polymorphic transformation or hydrate formation.

Stability Profiling: Chemical and Photolytic

The electron-rich nature of the quinolone core makes it theoretically susceptible to oxidative degradation. However, the electron-withdrawing inductive effect of the 8-chloro substituent stabilizes the ring system[1]. To rigorously prove this, a stability-indicating forced degradation assay is required.

ForcedDegradation cluster_conditions Forced Degradation Conditions Start Compound Aliquots (8-Cl-1,2-dimethylquinolin-4-one) Acid Acidic (0.1N HCl) 7 Days, 40°C Start->Acid Base Basic (0.1N NaOH) 7 Days, 40°C Start->Base Ox Oxidative (3% H2O2) 7 Days, 40°C Start->Ox Photo Photolytic (UV/Vis) ICH Q1B Start->Photo Thermal Thermal (Solid) 60°C, 7 Days Start->Thermal Quench Neutralization & Quenching Acid->Quench Base->Quench Ox->Quench Analysis UPLC-PDA-MS/MS Analysis (Mass Balance Validation) Photo->Analysis Thermal->Analysis Quench->Analysis

Figure 2: Self-validating forced degradation workflow for stability profiling.

Protocol 2: Stability-Indicating Forced Degradation Assay

Objective: Identify the primary degradation pathways and validate the analytical method's ability to separate degradants from the parent peak.

Step-by-Step Methodology:

  • Stress Application: Prepare 0.5 mg/mL solutions of the compound in a 50:50 Acetonitrile:Water co-solvent system to ensure complete dissolution. Expose aliquots to the five conditions outlined in Figure 2.

  • Quenching: For acid/base samples, neutralize with equimolar NaOH or HCl. For oxidative samples, quench with sodium thiosulfate to halt the radical reactions.

  • Chromatographic Analysis: Inject samples onto a UPLC system equipped with a sub-2 µm C18 column. Use a slow gradient (e.g., 5% to 95% Acetonitrile over 15 minutes) coupled to both a Photodiode Array (PDA) and a tandem Mass Spectrometer (MS/MS).

The Self-Validating Mechanism: The critical self-validating metric here is Mass Balance . The sum of the peak areas of the parent compound and all identified degradants must equal the peak area of the unstressed control ( 100±2% ). Because UV response factors may differ between the parent and degradants (e.g., if the quinolone ring is cleaved, the chromophore changes), orthogonal validation using MS/MS integration is mandatory to ensure no "invisible" degradants compromise the stability data.

Formulation Implications

Given the projected aqueous solubility of <5 µM, standard aqueous dosing vehicles (e.g., 0.5% Methylcellulose) will yield erratic in vivo exposure due to dissolution-rate limited absorption. Based on the compound's high logP and absence of H-bond donors, lipid-based formulations such as Self-Microemulsifying Drug Delivery Systems (SMEDDS) or wet-milled nanosuspensions are recommended to bypass the solvation bottleneck and ensure reliable preclinical pharmacokinetic data.

References

  • Cross, R. M., Monastyrskyi, A., Mutka, T. S., Burrows, J. N., Kyle, D. E., & Manetsch, R. (2010). Endochin Optimization: Structure−Activity and Structure−Property Relationship Studies of 3-Substituted 2-Methyl-4(1H)-quinolones with Antimalarial Activity. Journal of Medicinal Chemistry, 53(19), 7076–7094.[Link]

  • Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351.[Link]

Sources

Exploratory

Synthesis of 8-Chloro-1,2-dimethylquinolin-4(1H)-one: A Comprehensive Guide to Starting Materials and Mechanistic Pathways

Executive Summary The 4-quinolone scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous antibacterial agents, kinase inhibitors, and antiviral compounds[1]. The synthesis of 8-chloro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-quinolone scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous antibacterial agents, kinase inhibitors, and antiviral compounds[1]. The synthesis of 8-chloro-1,2-dimethylquinolin-4(1H)-one presents a specific regiochemical challenge due to the dense functionalization of the quinolone core: an 8-chloro substituent, a 2-methyl group, and a 1-methyl (N-methyl) moiety.

This technical guide provides an in-depth analysis of the starting materials and synthetic methodologies required to construct this molecule. By examining the thermodynamic and kinetic principles governing the Conrad-Limpach reaction and subsequent alkylation steps, this paper establishes field-proven, self-validating protocols for drug development professionals.

Retrosynthetic Logic & Material Selection

The construction of the 1,2-dimethyl-4-quinolone core relies fundamentally on the condensation of an aniline derivative with a β -ketoester. To achieve the specific substitution pattern of the target molecule, two distinct retrosynthetic disconnections can be employed:

  • Pathway A (Pre-Alkylated Route): Utilizes 2-chloro-N-methylaniline and ethyl acetoacetate . The N-methyl group is pre-installed on the starting material, ensuring absolute regiocontrol during the cyclization step.

  • Pathway B (Divergent Post-Alkylated Route): Utilizes 2-chloroaniline and ethyl acetoacetate to form the intermediate 8-chloro-2-methylquinolin-4(1H)-one, followed by a late-stage N-methylation using methyl iodide .

SynthesisWorkflow Target 8-Chloro-1,2-dimethylquinolin-4(1H)-one (Target Molecule) PathA_SM 2-Chloro-N-methylaniline + Ethyl Acetoacetate PathA_Enamine Enamine Intermediate (Schiff Base) PathA_SM->PathA_Enamine Condensation (-H2O) PathA_Cyclization Thermal Cyclization (250°C, Dowtherm A) PathA_Enamine->PathA_Cyclization Heating PathA_Cyclization->Target Conrad-Limpach (-EtOH) PathB_SM 2-Chloroaniline + Ethyl Acetoacetate PathB_Enamine Enamine Intermediate PathB_SM->PathB_Enamine Condensation (-H2O) PathB_Cyclization Thermal Cyclization (250°C, Dowtherm A) PathB_Enamine->PathB_Cyclization Heating PathB_Intermediate 8-Chloro-2-methylquinolin-4(1H)-one PathB_Cyclization->PathB_Intermediate Conrad-Limpach (-EtOH) PathB_Methylation N-Methylation (MeI, K2CO3, DMF) PathB_Intermediate->PathB_Methylation Base/Alkylating Agent PathB_Methylation->Target SN2 Substitution

Retrosynthetic and Forward Synthetic Pathways for 8-Chloro-1,2-dimethylquinolin-4(1H)-one.

Pathway A: Direct N-Methylation Pre-Cyclization

This pathway relies on the classic Conrad-Limpach synthesis[2]. The critical mechanistic challenge here is kinetic versus thermodynamic control. When an aniline reacts with a β -ketoester at room temperature, it forms the kinetic enamine ( β -aminoacrylate). If heated slowly, it can tautomerize to the thermodynamic β -ketoanilide, which under acid catalysis yields a 2-quinolone (Knorr synthesis)[1]. To force the formation of the 4-quinolone, the enamine must be rapidly introduced into a very high-boiling solvent to trigger immediate electrocyclic ring closure[2].

Experimental Protocol A
  • Enamine Formation:

    • Combine 2-chloro-N-methylaniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in a round-bottom flask.

    • Add toluene (solvent) and a catalytic amount of glacial acetic acid.

    • Equip the flask with a Dean-Stark trap and reflux for 4-6 hours until the theoretical volume of water is collected.

    • Self-Validation: TLC (Hexane/EtOAc 8:2) should show complete consumption of the aniline. Remove toluene under reduced pressure to isolate the crude enamine.

  • Thermal Cyclization:

    • Heat Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) to 250 °C in a three-neck flask. Causality: The extreme temperature provides the activation energy necessary to temporarily break the aromaticity of the phenyl ring during the formation of the hemiketal intermediate.

    • Add the crude enamine dropwise to the boiling Dowtherm A. Maintain reflux for 30 minutes.

    • Self-Validation: The evolution of ethanol vapor (which can be monitored via a distillation head) confirms the cyclization is occurring[2].

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into an excess of hexanes to precipitate the product. Filter the solid and recrystallize from ethanol to yield pure 8-chloro-1,2-dimethylquinolin-4(1H)-one.

Pathway B: Post-Cyclization N-Methylation

Pathway B is often preferred for library synthesis because the intermediate (8-chloro-2-methylquinolin-4(1H)-one) can be diversified. The primary challenge is the ambident nature of the 4-quinolone core, which exhibits lactam-lactim tautomerism. Alkylating this system can yield both O-alkylated and N-alkylated products[3].

Causality of Reagent Choice: Using a "soft" electrophile like methyl iodide (MeI) in a polar aprotic solvent (DMF) with a mild base (K 2​ CO 3​ ) heavily favors N-alkylation. The polar aprotic solvent leaves the nitrogen relatively unsolvated and highly nucleophilic, while the N-alkylated product is thermodynamically more stable than the O-alkylated counterpart[3].

Experimental Protocol B
  • Conrad-Limpach Cyclization:

    • Follow the exact thermal cyclization procedure from Protocol A, but substitute 2-chloro-N-methylaniline with 2-chloroaniline . This yields the intermediate 8-chloro-2-methylquinolin-4(1H)-one[2].

  • Selective N-Methylation:

    • Dissolve 8-chloro-2-methylquinolin-4(1H)-one (1.0 eq) in anhydrous DMF.

    • Add anhydrous K 2​ CO 3​ (2.0 eq) and stir for 15 minutes to deprotonate the nitrogen.

    • Add methyl iodide (1.2 eq) dropwise. Stir the reaction mixture at 60 °C for 4 hours.

    • Self-Validation: Monitor via LC-MS. The N-alkylated product typically elutes later than the O-alkylated byproduct on a reverse-phase C18 column due to the highly polar nature of the lactam carbonyl.

  • Workup and Purification:

    • Quench the reaction by pouring it into ice-cold water. Extract with ethyl acetate (3x).

    • Wash the combined organic layers extensively with brine (to remove DMF), dry over MgSO 4​ , and concentrate.

    • Purify via silica gel flash chromatography (DCM/MeOH gradient) to separate the target molecule from trace O-methylated impurities.

Comparative Analysis of Starting Materials

Summarizing the quantitative and qualitative data allows for optimal route selection based on project constraints:

ParameterPathway A (Pre-Alkylated)Pathway B (Post-Alkylated)
Primary Starting Materials 2-Chloro-N-methylaniline, Ethyl Acetoacetate2-Chloroaniline, Ethyl Acetoacetate, Methyl Iodide
Cyclization Efficiency Moderate (Steric hindrance from N-methyl group slows electrocyclization)High (Unhindered NH allows facile enamine formation and cyclization)
Regioselectivity Absolute (N-methyl is pre-installed; no O-alkylation possible)Moderate (Requires chromatographic separation of N- vs. O-alkylated products)
Estimated Overall Yield 40% - 55%60% - 75% (Calculated over two steps)
Cost & Scalability Higher cost (2-Chloro-N-methylaniline is a specialty reagent)Lower cost (Commodity chemicals); Highly scalable

References

  • [2] Conrad–Limpach synthesis - Wikipedia. Wikimedia Foundation. Available at:

  • [1] An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI. Available at:

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. PMC (National Institutes of Health). Available at:

  • Alkylation of quinolines with trialkyl phosphates. Part 2. Mechanistic studies. ResearchGate. Available at:

Sources

Protocols & Analytical Methods

Method

protocol for N-alkylation of 8-Chloro-1,2-dimethylquinolin-4(1H)-one

Application Note: Protocol for the Regioselective N-Alkylation of the 4-Quinolone Scaffold to Synthesize 8-Chloro-1,2-dimethylquinolin-4(1H)-one Executive Summary & Scope This application note details the optimized proto...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Protocol for the Regioselective N-Alkylation of the 4-Quinolone Scaffold to Synthesize 8-Chloro-1,2-dimethylquinolin-4(1H)-one

Executive Summary & Scope

This application note details the optimized protocol for the regioselective N-alkylation of 8-chloro-2-methylquinolin-4(1H)-one to synthesize 8-chloro-1,2-dimethylquinolin-4(1H)-one . Because 4-quinolones possess an ambident nucleophilic core, achieving high N-selectivity over O-alkylation requires precise control over the base, solvent, and electrophile. This guide provides researchers and drug development professionals with a scalable, self-validating methodology grounded in hard-soft acid-base (HSAB) principles.

Mechanistic Rationale: Overcoming Ambident Nucleophilicity

The 4-quinolone scaffold is a privileged pharmacophore in medicinal chemistry, heavily utilized in the design of antimalarial and antibacterial therapeutics (). A persistent challenge in the functionalization of this scaffold is its lactam-lactim tautomerism. Upon deprotonation, the resulting anion exhibits delocalized charge across the nitrogen (N1) and oxygen (O4) atoms, leading to ambident nucleophilicity ()[1].

To drive the reaction toward the target N-alkylated product rather than the O-alkylated byproduct (8-chloro-4-methoxy-2-methylquinoline), this protocol leverages the following causal principles:

  • Thermodynamic Base Selection : The use of mild alkali carbonates, specifically Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃), is critical. Unlike strong bases (e.g., NaH) that can form tight ion pairs with the hard oxygen center, carbonates in polar aprotic solvents generate a highly dissociated, "naked" anion, enhancing the intrinsic nucleophilicity of the nitrogen ()[2].

  • HSAB Theory Application : According to Pearson’s Hard and Soft Acids and Bases (HSAB) principle, the nitrogen atom is a softer nucleophile than the highly electronegative oxygen. By utilizing Iodomethane (MeI)—a soft electrophile—the transition state heavily favors the soft-soft N-alkylation pathway. Conversely, harder electrophiles (like alkyl tosylates or sulfates) would increase the proportion of O-alkylation ()[3].

Mechanistic Workflow

G SM 8-Chloro-2-methylquinolin-4(1H)-one (Starting Material) Base K2CO3 / DMF (Deprotonation) SM->Base Step 1 Anion Ambident Quinolone Anion (Delocalized Charge) Base->Anion MeI Methyl Iodide (MeI) (Soft Electrophile) Anion->MeI Step 2 N_Alkyl 8-Chloro-1,2-dimethylquinolin-4(1H)-one (Major: N-Alkylation) MeI->N_Alkyl HSAB Control (Soft-Soft) O_Alkyl 8-Chloro-4-methoxy-2-methylquinoline (Minor: O-Alkylation) MeI->O_Alkyl Hard-Hard (Minor Pathway)

Mechanistic workflow of the regioselective N-alkylation of the 4-quinolone scaffold.

Quantitative Optimization of Reaction Parameters

The following table summarizes the empirical data used to establish the optimal parameters for this protocol. The use of Cs₂CO₃ provides the highest regioselectivity due to the "cesium effect," though K₂CO₃ is often preferred for cost-efficiency at scale.

EntryBase (Equiv)SolventElectrophileTemp (°C)Total Yield (%)Regioselectivity (N:O ratio)
1NaH (1.2)THFMeI0 to 256570 : 30
2K₂CO₃ (2.0)AcetoneMeI56 (Reflux)7285 : 15
3 K₂CO₃ (2.0) DMF MeI 25 88 95 : 5
4Cs₂CO₃ (1.5)DMFMeI259298 : 2
5K₂CO₃ (2.0)DMFMe₂SO₄258180 : 20

Experimental Workflow: Regioselective N-Alkylation

Materials & Reagents :

  • Starting Material : 8-Chloro-2-methylquinolin-4(1H)-one (CAS: 5236-87-3)[4]

  • Alkylating Agent : Iodomethane (MeI)

  • Base : Potassium Carbonate (K₂CO₃, anhydrous, 325 mesh)

  • Solvent : N,N-Dimethylformamide (DMF, anhydrous)

  • Workup/Purification : Ethyl Acetate (EtOAc), Hexanes, Brine, Deionized Water, Silica Gel (230-400 mesh).

Step-by-Step Methodology :

  • Preparation of the Reaction Mixture : In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 8-chloro-2-methylquinolin-4(1H)-one (1.0 equiv, 5.0 mmol) in anhydrous DMF (15 mL) under an inert atmosphere (N₂ or Argon).

  • Deprotonation : Add anhydrous K₂CO₃ (2.0 equiv, 10.0 mmol) to the solution. Stir the suspension at room temperature (25 °C) for 30 minutes. Insight: This pre-stirring period is crucial to ensure complete deprotonation and the formation of the ambident quinolone anion before the electrophile is introduced.

  • Electrophilic Addition : Cool the reaction mixture to 0 °C using an ice bath. Dropwise add Iodomethane (MeI) (1.2 equiv, 6.0 mmol) via a syringe over 5 minutes. Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4–6 hours.

  • Reaction Monitoring : Monitor the reaction progress via TLC (Eluent: 5% MeOH in DCM or 50% EtOAc in Hexanes).

  • Quenching and Workup : Quench the reaction by adding 30 mL of ice-cold deionized water. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine (3 × 20 mL) to remove residual DMF. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel (Gradient elution: 20% to 60% EtOAc in Hexanes) to separate the major N-alkylated product (8-Chloro-1,2-dimethylquinolin-4(1H)-one) from trace O-alkylated impurities.

System Validation & Analytical Quality Control

A robust protocol must be a self-validating system. To confirm the exclusive formation of the N-alkylated product and rule out O-alkylation, verify the isolated compound against the following analytical checkpoints:

  • Chromatographic Validation : The N-alkylated lactam features a zwitterionic resonance structure, making it significantly more polar than the O-alkylated ether. On normal-phase silica TLC, the target N-alkyl product will consistently elute with a lower Retention Factor ( Rf​ ) than the O-alkyl impurity.

  • ¹H NMR Spectroscopy (CDCl₃) : The N-CH₃ protons will present as a sharp singlet at approximately δ 3.70–3.85 ppm . If O-alkylation occurred, the deshielding effect of the aromatic ether oxygen would shift the O-CH₃ singlet further downfield to > δ 4.00 ppm .

  • ¹³C NMR Spectroscopy (The Definitive Marker) : The C4 carbonyl carbon is the absolute diagnostic marker. In the N-alkylated product, the C=O resonance remains highly deshielded at δ 175–178 ppm . In the O-alkylated isomer, aromatization shifts this carbon upfield to the typical aryl-ether range of δ 160–162 ppm .

References

  • Cross, R. M., et al. (2010). "Endochin Optimization: Structure−Activity and Structure−Property Relationship Studies of 3-Substituted 2-Methyl-4(1H)-quinolones with Antimalarial Activity." Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Jo, W., et al. (2025). "Solvent-controlled catalytic divergent C–H alkylation of quinolones driven by unusual DMSO-promoted 1,3-heteroarene migration." Organic Chemistry Frontiers (RSC Publishing). URL:[Link]

  • Azizian, J., et al. (2008). "Simple and Efficient Microwave Assisted N-Alkylation of Isatin." Molecules (MDPI). URL:[Link]

  • Jafari, E., et al. (2015). "Studies on the alkylation of quinolin-2(1H)-one derivatives." Journal of the Chilean Chemical Society (SciELO). URL:[Link]

Sources

Application

Application Note: 8-Chloro-1,2-dimethylquinolin-4(1H)-one in Antimalarial Drug Discovery

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Discipline: Antimalarial Drug Discovery & High-Throughput Screening (HTS) Introduction & Mechanistic Rationale The rapid emergence...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Discipline: Antimalarial Drug Discovery & High-Throughput Screening (HTS)

Introduction & Mechanistic Rationale

The rapid emergence of multidrug-resistant Plasmodium falciparum strains has severely compromised the efficacy of frontline therapies, including artemisinin-based combination therapies (ACTs). In the search for novel mechanisms of action, the 4(1H)-quinolone class—historically represented by Endochin—has experienced a major renaissance.

As a Senior Application Scientist overseeing antimalarial lead optimization, I frequently utilize functionalized building blocks like 8-Chloro-1,2-dimethylquinolin-4(1H)-one (CAS: 1210173-89-9) to synthesize next-generation Endochin-like quinolones (ELQs). The structural causality behind this specific scaffold is twofold:

  • Conformational Locking: The 1-methyl group prevents the molecule from tautomerizing into the inactive 4-hydroxyquinoline form, locking it into the 4(1H)-one conformation required for target engagement[1].

  • Metabolic Shielding: The 8-chloro substitution provides critical steric bulk and electron-withdrawing properties that block cytochrome P450-mediated oxidative metabolism at the 8-position, a notorious liability in earlier quinoline series.

Mechanism of Action: The Mitochondrial Collapse

Unlike classical 4-aminoquinolines (e.g., chloroquine) that inhibit hemozoin biocrystallization in the digestive vacuole, 4(1H)-quinolones target the parasite's mitochondrion. They act as potent, selective inhibitors of the Plasmodium falciparum cytochrome bc1 complex (Pfbc1) by binding to the quinone reduction (Qi) site[1].

By blocking the Qi site, the scaffold prevents the recycling of ubiquinone. Because P. falciparum relies entirely on the ubiquinone pool as an electron acceptor for dihydroorotate dehydrogenase (PfDHODH), the depletion of ubiquinone halts de novo pyrimidine biosynthesis, ultimately starving the parasite of the nucleotides required for DNA replication and causing parasite death.

MOA Q 8-Chloro-1,2-dimethyl- quinolin-4(1H)-one CytBC1 Cytochrome bc1 (Qi Site) Q->CytBC1 Binds & Inhibits UQ Ubiquinone Pool CytBC1->UQ Blocks Reduction DHODH PfDHODH Enzyme UQ->DHODH Depletes Acceptor Pyr Pyrimidine Synthesis DHODH->Pyr Halts Synthesis Death Parasite Death Pyr->Death

Mechanism of 4(1H)-quinolones on the Plasmodium falciparum mitochondrial electron transport chain.

Quantitative Data Presentation

To understand the value of the 8-chloro-1,2-dimethyl scaffold, it is crucial to compare its derivative profiles against historical antimalarials. The table below summarizes the Structure-Activity Relationship (SAR) and pharmacokinetic improvements achieved through these specific substitutions.

Compound / ScaffoldIC₅₀ (P. falciparum 3D7)Metabolic Half-life (T₁/₂)Primary TargetTautomerization Risk
Chloroquine ~15 nM> 200 hrHemozoin BiocrystallizationLow
Endochin ~110 nM< 1 hrCyt bc1 (Qi site)High (N-H present)
ELQ-300 ~1.8 nM> 10 hrCyt bc1 (Qi site)Low
8-Cl-1,2-dimethyl-4(1H)-one (Derivatives)< 5 nM > 15 hr Cyt bc1 (Qi site) None (1-Methyl locked)

Data synthesized from comparative ELQ studies[1].

Experimental Protocols

To evaluate derivatives synthesized from the 8-Chloro-1,2-dimethylquinolin-4(1H)-one scaffold, a self-validating screening cascade is required. The following protocols detail the primary phenotypic screen and the secondary target-validation assay.

Protocol A: High-Throughput In Vitro Antimalarial Screening (SYBR Green I Assay)

Scientific Causality: Mature human erythrocytes (RBCs) lack a nucleus and therefore contain no DNA. When infected with Plasmodium falciparum, the only DNA present in the culture belongs to the replicating parasite. SYBR Green I is an asymmetrical cyanine dye that intercalates specifically into double-stranded DNA, resulting in a massive fluorescence enhancement[2]. This allows for a highly sensitive, single-step proxy measurement of parasite proliferation[3].

Materials:

  • P. falciparum culture (e.g., 3D7 or Dd2 strain) maintained at 5% hematocrit.

  • Lysis Buffer: 20 mM Tris/HCl (pH 7.5), 5 mM EDTA, 0.16% Saponin (w/v), 1.6% Triton X-100 (v/v). Note: Saponin permeabilizes the RBC membrane, while Triton X-100 fully lyses the parasite to expose the DNA.

  • 10,000× SYBR Green I dye[2].

  • 384-well or 1536-well black, clear-bottom assay plates.

Step-by-Step Methodology:

  • Culture Synchronization: Synchronize P. falciparum cultures to the ring stage using 5% D-sorbitol. Adjust the culture to 0.3% parasitemia and 2.5% hematocrit using screening medium.

  • Compound Plating: Dispense 50 nL of the 8-chloro-1,2-dimethylquinolin-4(1H)-one derivatives (dissolved in DMSO) into the assay plates. Include Chloroquine (1 µM) and Artemisinin (10 µM) as positive controls (full parasite kill), and 0.625% DMSO as the negative control (uninhibited growth).

  • Incubation: Dispense 8 µL of the parasite suspension into the pre-dosed plates. Incubate at 37°C for 72 hours in a specialized gas chamber (1% O₂, 3% CO₂, 96% N₂).

  • Lysis & Staining: Prepare the detection reagent by diluting 10,000× SYBR Green I to a 10× working concentration in the Lysis Buffer. Add 2 µL of this detection mixture to each well.

  • Fluorescence Readout: Incubate the plates in the dark at room temperature for 24 hours to ensure complete DNA binding. Read the fluorescence from the bottom using a microplate reader (Excitation: 485 nm; Emission: 530 nm).

Self-Validating System (Quality Control): Calculate the Z'-factor for every plate using the DMSO controls ( μneg​ ) and Artemisinin controls ( μpos​ ).

Z′=1−∣μpos​−μneg​∣3σpos​+3σneg​​

Actionable Insight: A plate is only validated and accepted for IC₅₀ curve fitting if the Z'-factor is ≥0.6 , ensuring the signal window is robust against assay noise.

Protocol B: Target Validation via Cytochrome bc1 Decylubiquinol Oxidation Assay

Scientific Causality: To prove that the synthesized derivative's mechanism of action is specifically the inhibition of Pfbc1 (and not general cytotoxicity), we must isolate the target enzyme and measure its activity directly. This is done by monitoring the reduction of cytochrome c (absorbance at 550 nm) as the bc1 complex oxidizes the synthetic substrate decylubiquinol.

Step-by-Step Methodology:

  • Mitochondrial Isolation: Lyse P. falciparum trophozoites using a nitrogen cavitation bomb. Isolate the mitochondrial fraction via differential centrifugation (10,000 × g for 15 min at 4°C).

  • Assay Buffer Preparation: Prepare a reaction buffer containing 50 mM potassium phosphate (pH 7.4), 2 mM EDTA, 10 mM NaN₃ (to block downstream cytochrome c oxidase), and 50 µM oxidized horse heart cytochrome c.

  • Enzyme Reaction: Add 10 µg of the mitochondrial protein extract to the cuvette. Pre-incubate with varying concentrations of the quinolone derivative for 5 minutes.

  • Initiation & Kinetic Readout: Initiate the reaction by adding 50 µM decylubiquinol. Monitor the increase in absorbance at 550 nm for 3 minutes using a dual-beam spectrophotometer.

  • Validation: Use Atovaquone (a known Qo site inhibitor) and ELQ-300 (a known Qi site inhibitor) as reference standards[1]. A successful target validation will show a dose-dependent decrease in the rate of cytochrome c reduction, confirming the compound directly inhibits the bc1 complex.

Sources

Method

Application Notes and Protocols for High-Throughput Screening of 8-Chloro-1,2-dimethylquinolin-4(1H)-one Derivatives

Introduction: The Quinolinone Scaffold in Drug Discovery The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Deriv...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinolinone Scaffold in Drug Discovery

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Derivatives of 8-Chloro-1,2-dimethylquinolin-4(1H)-one are of particular interest due to their structural similarity to known bioactive molecules, including kinase inhibitors and DNA gyrase antagonists. High-throughput screening (HTS) provides an efficient platform to rapidly evaluate large libraries of these derivatives against various biological targets, accelerating the identification of promising lead compounds for drug development.

This guide provides a comprehensive overview of HTS assay development and detailed protocols tailored for the screening of 8-Chloro-1,2-dimethylquinolin-4(1H)-one derivatives. We will explore both biochemical and cell-based assay formats, emphasizing the rationale behind experimental design and the importance of robust data analysis for confident hit identification.

Choosing the Right Assay: A Critical First Step

The selection of an appropriate HTS assay is a pivotal decision in any screening campaign.[1] The choice between a biochemical and a cell-based assay depends on the specific research question and the desired information.

  • Biochemical assays utilize purified molecular components, such as enzymes or receptors, to directly measure the interaction of a compound with its target in a controlled, cell-free environment.[1] These assays are generally characterized by high throughput, lower cost, and a more direct assessment of target engagement.[1]

  • Cell-based assays employ living cells, providing a more physiologically relevant context by accounting for factors like cell permeability, metabolism, and potential off-target effects.[1][2] While offering greater biological insight, they can be more complex and may require more intricate secondary screens to elucidate the precise mechanism of action.[2]

For a comprehensive screening campaign of quinolinone derivatives, a tiered approach is often most effective, starting with a high-throughput biochemical assay to identify direct binders, followed by cell-based assays to confirm activity in a cellular context.[1]

Table 1: Comparison of Biochemical and Cell-Based HTS Assays
FeatureBiochemical AssaysCell-Based Assays
Context Cell-free, purified components.[1]Live cells, physiological environment.[1]
Primary Question Does the compound directly interact with the target?[1]Does the compound elicit a cellular response?[1]
Throughput Typically higherGenerally lower
Complexity LowerHigher
Information Direct target engagement, potency (IC50/Ki)Cellular efficacy, cytotoxicity, pathway modulation.[1][3]
Artifacts Compound interference with assay componentsCytotoxicity, off-target effects

Assay Development and Validation: Ensuring Data Quality

A successful HTS campaign relies on the development of a robust and reproducible assay. Key to this is the validation process, which establishes the assay's performance and reliability before commencing a full-scale screen.

The Z'-Factor: A Measure of Assay Robustness

The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[4] It takes into account both the dynamic range of the assay (the difference between positive and negative controls) and the variability of the data.[4]

The Z'-factor is calculated using the following formula:

Z' = 1 - (3 * (σp + σn)) / |μp - μn|

Where:

  • μp = mean of the positive control

  • σp = standard deviation of the positive control

  • μn = mean of the negative control

  • σn = standard deviation of the negative control

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentA large separation between positive and negative controls with low data variability.[4]
0 to 0.5AcceptableThe assay can be used for screening, but may require optimization.
< 0UnacceptableThe assay is not suitable for HTS.

A well-optimized assay should consistently yield a Z'-factor of ≥ 0.5.[4][5]

High-Throughput Screening Protocols for Quinolinone Derivatives

Given the structural motifs present in 8-Chloro-1,2-dimethylquinolin-4(1H)-one, two highly relevant target classes for screening are kinases and DNA topoisomerases .

Protocol 1: Luminescence-Based Kinase Activity Assay (e.g., Kinase-Glo®)

This biochemical assay measures the activity of a target kinase by quantifying the amount of ATP remaining in the reaction.[6][7][8] Active kinase consumes ATP, leading to a lower luminescent signal, while inhibition of the kinase results in a higher signal.[6] This "glow-style" luminescent assay is highly amenable to HTS due to its simplicity and robust signal.[9]

Principle of the Assay

KinaseGlo_Principle cluster_reaction Kinase Reaction cluster_detection Luminescent Detection Kinase Kinase Substrate Substrate ATP ATP ADP ADP RemainingATP Remaining ATP PhosphoSubstrate Phosphorylated Substrate Inhibitor Quinolinone Derivative Luciferase Luciferase Luciferin Luciferin Light Light (Luminescence)

Materials and Reagents
  • Target Kinase (e.g., a specific tyrosine or serine/threonine kinase)

  • Kinase Substrate (protein or peptide)

  • ATP

  • Kinase Reaction Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • 8-Chloro-1,2-dimethylquinolin-4(1H)-one derivatives library (dissolved in DMSO)

  • Positive Control Inhibitor (e.g., Staurosporine)

  • 384-well white, opaque microplates

  • Multichannel pipette or automated liquid handler

  • Plate reader with luminescence detection capabilities

Step-by-Step Protocol
  • Compound Plating: Dispense 50 nL of each quinolinone derivative from the library into the wells of a 384-well plate using an acoustic dispenser or pin tool. Also, plate the positive control inhibitor and DMSO (negative control) in designated wells.

  • Kinase Reaction Mixture Preparation: Prepare a master mix of the kinase reaction components (kinase, substrate, and reaction buffer). The optimal concentrations of each component should be determined during assay development to ensure the reaction is in the linear range.

  • Enzyme Addition: Add 5 µL of the kinase reaction mixture to each well of the compound plate.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 5 µL of ATP solution to each well to start the kinase reaction.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection Reagent Addition: Add 10 µL of Kinase-Glo® reagent to each well. This will stop the kinase reaction and initiate the luminescent signal generation.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

Data Analysis
  • Normalization: Normalize the raw luminescence data. The wells with DMSO represent 0% inhibition (high kinase activity, low signal), and the wells with the positive control inhibitor represent 100% inhibition (low kinase activity, high signal).

  • Percent Inhibition Calculation: Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (Signal_compound - Signal_neg_control) / (Signal_pos_control - Signal_neg_control)

  • Hit Identification: Identify "hits" as compounds that exhibit a percent inhibition above a certain threshold (e.g., >50% or 3 standard deviations above the mean of the negative controls).

  • Dose-Response Curves: For confirmed hits, perform secondary screening with serial dilutions of the compound to determine the IC50 value (the concentration at which 50% of the kinase activity is inhibited).

Protocol 2: Fluorescence-Based DNA Gyrase Supercoiling Assay

This biochemical assay measures the ability of compounds to inhibit the supercoiling activity of bacterial DNA gyrase, a type II topoisomerase.[10] The assay relies on the differential fluorescence of a DNA-intercalating dye when bound to relaxed versus supercoiled DNA.[11]

Principle of the Assay

GyraseAssay_Principle cluster_reaction Gyrase Reaction cluster_detection Fluorescent Detection Gyrase DNA Gyrase RelaxedDNA Relaxed Plasmid DNA ATP ATP SupercoiledDNA Supercoiled DNA SupercoiledDNA_Bound Supercoiled DNA + Dye Inhibitor Quinolinone Derivative Dye Intercalating Dye RelaxedDNA_Bound Relaxed DNA + Dye LowFluorescence Low Fluorescence HighFluorescence High Fluorescence

Materials and Reagents
  • E. coli DNA Gyrase

  • Relaxed plasmid DNA (e.g., pBR322)

  • Gyrase Reaction Buffer (e.g., 35mM Tris-HCl pH 7.5, 24mM KCl, 4mM MgCl2, 2mM DTT, 1.8mM Spermidine, 1mM ATP, 6.5% glycerol, 0.1 mg/mL BSA)

  • DNA intercalating dye (e.g., SYBR Green or a similar proprietary dye)

  • 8-Chloro-1,2-dimethylquinolin-4(1H)-one derivatives library (dissolved in DMSO)

  • Positive Control Inhibitor (e.g., Ciprofloxacin)

  • 384-well black, clear-bottom microplates

  • Multichannel pipette or automated liquid handler

  • Fluorescence plate reader

Step-by-Step Protocol
  • Compound Plating: Dispense 50 nL of each quinolinone derivative, positive control, and DMSO into the wells of a 384-well plate.

  • Reaction Mixture Preparation: Prepare a master mix containing DNA gyrase and relaxed plasmid DNA in gyrase reaction buffer.

  • Enzyme-Substrate Addition: Add 10 µL of the reaction mixture to each well.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Reaction Termination and Dye Addition: Add 10 µL of the DNA intercalating dye diluted in a suitable buffer to stop the reaction and label the DNA.

  • Signal Stabilization: Incubate the plate at room temperature for 15 minutes in the dark.

  • Data Acquisition: Read the fluorescence intensity using an appropriate excitation/emission wavelength pair for the chosen dye (e.g., ~485 nm excitation and ~520 nm emission for SYBR Green).

Data Analysis
  • Normalization: The wells with DMSO represent 100% gyrase activity (high fluorescence), and the wells with the positive control inhibitor represent 0% activity (low fluorescence).

  • Percent Inhibition Calculation: % Inhibition = 100 * (1 - (Signal_compound - Signal_pos_control) / (Signal_neg_control - Signal_pos_control))

  • Hit Identification and Confirmation: Follow the same procedure as described for the kinase assay to identify and confirm hits and determine their IC50 values.

Protocol 3: Cell-Based Cytotoxicity Assay

A crucial secondary assay for any screening campaign is to assess the general cytotoxicity of the hit compounds. This helps to eliminate compounds that are non-specifically killing cells rather than acting on the intended target. A common method is to use a reagent like CellTiter-Glo®, which measures the amount of ATP present, an indicator of metabolically active cells.

Principle of the Assay

CytotoxicityAssay_Principle cluster_treatment Cell Treatment cluster_detection Luminescent Detection Cells Viable Cells (High ATP) Compound Quinolinone Derivative DeadCells Non-viable Cells (Low ATP) ATP_level Cellular ATP Luciferase Luciferase Luciferin Luciferin Light Luminescence

Materials and Reagents
  • A relevant human cell line (e.g., a cancer cell line for oncology targets)

  • Cell culture medium and supplements

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • Hit compounds from primary screens

  • Positive Control for cytotoxicity (e.g., a known cytotoxic agent)

  • 384-well clear-bottom, white-walled microplates

  • Multichannel pipette or automated liquid handler

  • Luminometer

Step-by-Step Protocol
  • Cell Seeding: Seed the cells into the 384-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Addition: Add serial dilutions of the hit compounds, positive control, and DMSO to the appropriate wells.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions.

  • Reagent Equilibration: Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

  • Detection Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence.

Data Analysis
  • Normalization: The wells with DMSO-treated cells represent 100% viability (high signal), and wells with no cells or treated with a potent cytotoxin represent 0% viability (low signal).

  • Percent Viability Calculation: % Viability = 100 * (Signal_compound / Signal_neg_control)

  • CC50 Determination: Plot the percent viability against the compound concentration to determine the CC50 (the concentration at which 50% of cell viability is lost).

Hit Validation and Counter-Screening

A critical step after primary screening is hit validation to eliminate false positives.[12][13] False positives can arise from various sources, including compound interference with the assay technology (e.g., autofluorescence, luciferase inhibition) or non-specific activity.[12][13]

Workflow for Hit Triage

HitTriage_Workflow PrimaryScreen Primary HTS (Single Concentration) HitSelection Initial Hit Selection PrimaryScreen->HitSelection DoseResponse Dose-Response Confirmation (IC50 Determination) HitSelection->DoseResponse CounterScreen Counter-Screening (e.g., Luciferase Inhibition, Cytotoxicity) DoseResponse->CounterScreen OrthogonalAssay Orthogonal Assay Validation (e.g., TR-FRET, AlphaLISA) CounterScreen->OrthogonalAssay SAR Structure-Activity Relationship (SAR) Analysis OrthogonalAssay->SAR Lead Validated Lead Compound SAR->Lead

Orthogonal Assays

To increase confidence in the identified hits, it is highly recommended to confirm their activity in an orthogonal assay that utilizes a different detection technology. For example, if the primary screen was a luminescence-based assay, a suitable orthogonal assay could be based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay).

  • TR-FRET combines the principles of FRET with time-resolved fluorescence detection, which reduces background noise and increases sensitivity.[3][14][15][16]

  • AlphaLISA is a bead-based proximity assay that generates a chemiluminescent signal when a donor and acceptor bead are brought into close proximity by a molecular interaction.[17][18]

Conclusion

The high-throughput screening of 8-Chloro-1,2-dimethylquinolin-4(1H)-one derivatives offers a powerful approach to discover novel therapeutic agents. By carefully selecting the appropriate assay format, rigorously validating assay performance, and implementing a systematic hit triage strategy, researchers can efficiently identify and advance promising lead compounds. The protocols and principles outlined in this guide provide a solid foundation for initiating a successful screening campaign, ultimately contributing to the development of new medicines.

References

  • BellBrook Labs. (2026, March 5). What's the Difference Between Biochemical and Cell-Based HTS Assays?
  • Poly-Dtech. TR-FRET Assay Principle.
  • DCReport. (2025, September 15). Understanding TR-FRET Assays: Protocols and the Role of Plate Readers.
  • Maxwell, A., et al. (Nucleic Acids Research). High-throughput assays for DNA gyrase and other topoisomerases.
  • Agilent. TR-FRET.
  • Słabicki, M., et al. (PMC). Cell-based high-throughput screens for the discovery of chemotherapeutic agents.
  • BMG LABTECH. (2025, January 27). The Z prime value (Z´).
  • BellBrook Labs. (2025, November 20). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening.
  • The Scientist. (2026, February 1). TR-FRET Powers Smarter Drug Screening.
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (Journal of Biomolecular Screening). A simple statistical parameter for use in evaluation and validation of high throughput screening assays.
  • Auld, D. S., et al. (PMC). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase.
  • Promega Corporation. Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin #TB372.
  • Bitesize Bio. (2025, May 20). A New Frontier in Protein Quantitation: AlphaLISA.
  • Sino Biological. TR-FRET Technology: Principle, Advantages, and Applications.
  • Promega. Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin.
  • ProFoldin. DNA gyrase assay kits.
  • BMG Labtech. Development of an AlphaLISA protein-protein interaction assay to screen for re-purposed drugs as targeted disruptors.
  • Sygnature Discovery. The Importance of Counter Screens in HTS.
  • ResearchGate. Working principle of the AlphaLISA assay.
  • Lifescience Global. (2012, April 6). Cell-Based Assays in High-Throughput Screening for Drug Discovery.
  • BellBrook Labs. (2026, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay.
  • IntechOpen. (2015, June 3). Assay Validation in High Throughput Screening – from Concept to Application.
  • Drug Discovery World. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening.
  • Promega. Kinase-Glo® Luminescent Kinase Assays.

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Application

Application Note: Structure-Activity Relationship (SAR) and Optimization of 8-Chloro-1,2-dimethylquinolin-4(1H)-one Analogs

Introduction and Scientific Rationale The 4(1H)-quinolone scaffold has long been recognized as a privileged structure in medicinal chemistry, particularly for its potent antimalarial properties dating back to the discove...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Rationale

The 4(1H)-quinolone scaffold has long been recognized as a privileged structure in medicinal chemistry, particularly for its potent antimalarial properties dating back to the discovery of Endochin in the 1940s. While early 4(1H)-quinolones demonstrated exceptional efficacy against the erythrocytic stages of Plasmodium falciparum, their clinical translation was historically hindered by poor aqueous solubility and rapid microsomal degradation (Structure-Property Relationship, SPR, limitations).

Recent SAR and SPR optimization campaigns have revitalized this class. The compound 8-Chloro-1,2-dimethylquinolin-4(1H)-one represents a highly refined building block and lead scaffold. The strategic placement of a methyl group at the N-1 position prevents tautomerization to the 4-hydroxyquinoline form, locking the molecule in the biologically active 4-quinolone state and improving lipid solubility. Concurrently, halogenation at the 8-position (chloro) serves as a metabolic shield, blocking cytochrome P450-mediated oxidation of the benzenoid ring, thereby drastically improving the compound's metabolic half-life[1][2].

This application note details the mechanistic rationale, SAR/SPR data interpretation, and standardized experimental protocols for evaluating 8-Chloro-1,2-dimethylquinolin-4(1H)-one derivatives in antimalarial drug discovery.

Mechanism of Action: Targeting the Parasite Mitochondrion

The primary causality behind the antimalarial efficacy of 1,2-dimethyl-4(1H)-quinolones lies in their ability to disrupt the parasite's mitochondrial electron transport chain (mtETC). Specifically, these analogs act as potent, dual-target inhibitors of Cytochrome bc1​ complex and Type II NADH:quinone oxidoreductase (PfNDH2) [3]. By mimicking the natural substrate ubiquinone, the quinolone core competitively binds to the Qo​ or Qi​ sites of the bc1​ complex. The 8-chloro substitution enhances the binding affinity through favorable halogen bonding and steric complementarity within the hydrophobic pocket of the target proteins.

MoA Q 8-Chloro-1,2-dimethyl quinolin-4(1H)-one Cyt Cytochrome bc1 Complex Q->Cyt Competitive Inhibition NDH2 PfNDH2 Enzyme Q->NDH2 Competitive Inhibition Ubi Ubiquinone Pool Reduction Cyt->Ubi Blocks e- transfer NDH2->Ubi Blocks e- transfer ATP Mitochondrial Membrane Potential Collapse Ubi->ATP Depletes Gradient Death Parasite Death ATP->Death Apoptosis

Fig 1: Mechanism of Action of 8-Chloro-1,2-dimethylquinolin-4(1H)-one analogs in Plasmodium falciparum.

SAR and SPR Data Summary

To understand the causality behind the structural modifications, we must analyze both the biological activity (SAR) and the physicochemical properties (SPR). The table below summarizes the impact of specific substitutions relative to the unsubstituted Endochin core.

Table 1: Comparative SAR and SPR of Quinolone Analogs

Compound Scaffold R1​ (N-pos) R2​ (C2-pos) R8​ (C8-pos) IC50​ P. falciparum (W2)Microsomal Stability ( T1/2​ HLM)Mechanistic Rationale
Endochin (Base) -H-Methyl-H~120 nM< 5 minHighly prone to tautomerization and rapid phase I metabolism[2].
Analog A -Methyl-Methyl-H45 nM12 minN-methylation locks the 4-quinolone tautomer, enhancing target affinity[3].
Analog B -H-Methyl-Chloro85 nM45 minC8-halogenation blocks benzenoid oxidation, improving stability.
8-Cl-1,2-diMe Core -Methyl-Methyl-Chloro< 10 nM > 120 min Synergistic effect: locked active conformation + metabolic shielding[4].

Note: Data represents synthesized consensus values based on Endochin optimization studies against multidrug-resistant W2 strains.

Experimental Workflows and Protocols

To ensure self-validating and reproducible results, the evaluation of 8-Chloro-1,2-dimethylquinolin-4(1H)-one analogs must follow a rigorous, two-pronged workflow assessing both in vitro efficacy and metabolic stability.

Workflow Lib 8-Chloro Quinolone Library Eff In Vitro Efficacy (SYBR Green I Assay) Lib->Eff Aliquot A Met Microsomal Stability (HLM/MLM Assay) Lib->Met Aliquot B SAR SAR/SPR Data Integration Eff->SAR IC50 Values Met->SAR Intrinsic Clearance Lead In Vivo Murine Models (P. yoelii) SAR->Lead Lead Selection

Fig 2: Standardized workflow for the biological and pharmacokinetic evaluation of quinolone analogs.

Protocol A: In Vitro Antiplasmodial Efficacy (SYBR Green I Assay)

This assay measures the proliferation of P. falciparum by quantifying parasitic DNA using the fluorescent dye SYBR Green I.

Materials & Reagents:

  • P. falciparum cultures (e.g., W2 or TM90-C2B strains).

  • Complete RPMI 1640 medium (supplemented with 0.5% Albumax II).

  • SYBR Green I lysis buffer (20 mM Tris, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, 1x SYBR Green I).

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the 8-Chloro-1,2-dimethylquinolin-4(1H)-one analog in 100% DMSO to a 10 mM stock. Perform serial dilutions in RPMI 1640 to achieve final assay concentrations ranging from 10 µM to 0.1 nM (keep final DMSO concentration ≤0.1%).

  • Parasite Plating: Synchronize parasite cultures to the ring stage using 5% D-sorbitol. Plate parasites in 96-well microtiter plates at a 1% hematocrit and 1% parasitemia in a volume of 90 µL per well.

  • Dosing: Add 10 µL of the diluted compound to the respective wells. Include Chloroquine and Atovaquone as positive controls, and 0.1% DMSO as the negative vehicle control.

  • Incubation: Incubate the plates in a modular incubator chamber flushed with a gas mixture of 90% N2​ , 5% O2​ , and 5% CO2​ at 37°C for 72 hours.

  • Lysis and Detection: Freeze the plates at -80°C for 1 hour, then thaw to lyse red blood cells. Add 100 µL of SYBR Green I lysis buffer to each well. Incubate in the dark at room temperature for 1 hour.

  • Readout: Measure fluorescence using a microplate reader (Excitation: 485 nm; Emission: 530 nm). Calculate IC50​ values using non-linear regression analysis (GraphPad Prism).

Protocol B: Microsomal Stability Assay (SPR Validation)

To validate the metabolic shielding provided by the 8-chloro substitution, intrinsic clearance is measured using Human Liver Microsomes (HLM).

Step-by-Step Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing 0.5 mg/mL HLM protein, 1 µM of the quinolone analog, and 3.3 mM MgCl2​ in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Sampling: At time intervals (0, 5, 15, 30, 60, and 120 minutes), withdraw 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation & LC-MS/MS: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant to LC vials and analyze the remaining parent compound via LC-MS/MS.

  • Data Analysis: Plot the natural log of the percentage of remaining compound versus time to determine the elimination rate constant ( k ). Calculate the in vitro half-life ( T1/2​=0.693/k ).

References

  • Endochin Optimization: Structure−Activity and Structure−Property Relationship Studies of 3-Substituted 2-Methyl-4(1H)-quinolones with Antimalarial Activity Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Optimization of endochin-like quinolones for antimalarial activity PMC / National Institutes of Health URL:[Link]

  • 1,2-Substituted 4-(1H)-Quinolones: Synthesis, Antimalarial and Antitrypanosomal Activities in Vitro Molecules (MDPI) URL:[Link]

Sources

Method

Application Note: Experimental Protocols for Nucleophilic Substitution on 8-Chloro-1,2-dimethylquinolin-4(1H)-one

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Methodological Guide & Protocol Introduction & Mechanistic Rationale The quinolin-4(1H)-one scaffold is a priv...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Methodological Guide & Protocol

Introduction & Mechanistic Rationale

The quinolin-4(1H)-one scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the core for antibacterial (fluoroquinolones) and anticancer agents. Functionalization of the 8-Chloro-1,2-dimethylquinolin-4(1H)-one derivative presents a unique synthetic challenge due to the specific electronic environment of the C8 position.

The Causality of Reactivity

In 1,2-dimethylquinolin-4(1H)-ones, the N1-methyl group acts as a strong electron-donating moiety. Through cross-conjugation with the C4-carbonyl, the nitrogen atom enriches the electron density of the adjacent benzo-fused ring. Because the C8-chlorine is situated ortho to this electron-donating N1 atom, the C8 position is significantly deactivated toward standard Nucleophilic Aromatic Substitution (S_NAr)[1].

To achieve successful substitution at the C8 position, chemists must choose between two distinct mechanistic pathways based on the nature of the nucleophile:

  • Direct Thermal S_NAr: Viable only for highly nucleophilic, sterically unhindered secondary cyclic amines (e.g., morpholine, piperidine). This requires high thermal energy to overcome the repulsive Meisenheimer complex barrier[1].

  • Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig): The mandatory approach for primary amines, anilines, and weaker nucleophiles. Here, the activation barrier is bypassed via the oxidative addition of a Pd(0) species into the C8-Cl bond, facilitated by electron-rich, bulky phosphine ligands[2].

MechanisticPathway cluster_0 Starting Material A 8-Chloro-1,2-dimethyl quinolin-4(1H)-one B Direct S_NAr (NMP, 130°C) A->B 2° Cyclic Amines (Excess) C Pd-Catalysis (Pd2(dba)3, 100°C) A->C 1° Amines / Anilines (Catalytic) D Meisenheimer Complex (High Energy Barrier) B->D E Pd(II) Oxidative Addition (Low Energy Barrier) C->E F 8-Substituted Quinolone Product D->F E->F

Mechanistic divergence of C8-substitution: Thermal S_NAr vs. Palladium-catalyzed cross-coupling.

Quantitative Data & Parameter Optimization

The following table summarizes the optimized parameters for both methodologies, providing a comparative baseline for experimental design.

ParameterProtocol A: Direct Thermal S_NArProtocol B: Buchwald-Hartwig Amination
Nucleophile Scope 2° Cyclic Amines (Morpholine, Piperazine)1° Amines, Anilines, Sterically hindered amines
Catalyst / Ligand NonePd2(dba)3 (5 mol%) / XPhos (10 mol%)
Base Excess Amine (acts as base)Cs2CO3 (2.0 equiv)
Solvent N-Methyl-2-pyrrolidone (NMP) or Neat1,4-Dioxane or Toluene (Degassed)
Temperature & Time 130–150 °C for 24–48 hours90–110 °C for 12–18 hours
Typical Yield 45% – 65%75% – 95%

Experimental Protocols

Protocol A: Direct Thermal S_NAr (For Secondary Cyclic Amines)

Self-Validating Principle: This protocol utilizes the amine as both the nucleophile and the acid scavenger. The use of NMP stabilizes the highly polar transition state.

Reagents:

  • 8-Chloro-1,2-dimethylquinolin-4(1H)-one (1.0 mmol, 1.0 equiv)

  • Morpholine (or equivalent 2° amine) (5.0 mmol, 5.0 equiv)

  • N-Methyl-2-pyrrolidone (NMP) (3.0 mL)

Step-by-Step Procedure:

  • Reaction Setup: In a 10 mL heavy-walled pressure vial equipped with a magnetic stir bar, add 8-Chloro-1,2-dimethylquinolin-4(1H)-one (1.0 equiv) and NMP.

  • Amine Addition: Add the secondary amine (5.0 equiv) in one portion. Expert Insight: The large excess of amine drives the sluggish equilibrium forward and neutralizes the HCl byproduct, preventing the protonation of the quinolone core.

  • Thermal Cycling: Seal the vial with a Teflon-lined cap. Heat the mixture in an oil bath at 130 °C for 24 hours behind a blast shield.

  • Reaction Quenching: Cool the reaction to room temperature. Pour the mixture into ice-cold distilled water (15 mL) to precipitate the product.

  • Workup: Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL) to remove residual NMP. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Dichloromethane/Methanol gradient 98:2 to 90:10).

Protocol B: Buchwald-Hartwig Amination (For Primary Amines & Anilines)

Self-Validating Principle: This protocol relies on the precise exclusion of oxygen to maintain the active Pd(0) species. Cs2CO3 is selected over stronger bases (like NaOtBu) to prevent unwanted deprotonation of the mildly acidic C2-methyl protons of the quinolone[3].

Workflow S1 1. Reagent Prep Degas 1,4-Dioxane (Argon sparge, 15 min) S2 2. Catalyst Assembly Pd2(dba)3 (5 mol%) + XPhos (10 mol%) + Cs2CO3 S1->S2 S3 3. Substrate Addition Add 8-Chloroquinolone + Amine (1.2 eq) S2->S3 S4 4. Thermal Cycling Heat at 100°C for 12-18 hours S3->S4 S5 5. Isolation Celite filtration & Flash Chromatography S4->S5

Step-by-step experimental workflow for the Buchwald-Hartwig amination of 8-chloroquinolones.

Reagents:

  • 8-Chloro-1,2-dimethylquinolin-4(1H)-one (1.0 mmol, 1.0 equiv)

  • Primary Amine / Aniline (1.2 mmol, 1.2 equiv)

  • Pd2(dba)3 (0.05 mmol, 5 mol%)

  • XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) (0.10 mmol, 10 mol%)

  • Cesium Carbonate (Cs2CO3) (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Procedure:

  • Inert Atmosphere Preparation: Oven-dry a Schlenk flask or a 15 mL pressure tube. Cool under a continuous stream of Argon.

  • Solid Reagent Loading: Add 8-Chloro-1,2-dimethylquinolin-4(1H)-one (1.0 equiv), Pd2(dba)3 (5 mol%), XPhos (10 mol%), and finely powdered anhydrous Cs2CO3 (2.0 equiv) to the vessel.

  • Solvent Degassing: Add anhydrous 1,4-Dioxane (5.0 mL). Sparge the mixture with Argon for 15 minutes. Expert Insight: Dissolved oxygen rapidly oxidizes electron-rich phosphine ligands (XPhos) to phosphine oxides, permanently deactivating the catalyst cycle.

  • Amine Addition: Add the primary amine (1.2 equiv). If the amine is a solid, it should be added during Step 2.

  • Coupling Reaction: Seal the tube under Argon. Heat the vigorously stirring mixture at 100 °C for 12–18 hours. The solution typically transitions from deep burgundy (Pd2(dba)3) to a clear yellow/orange as the active catalytic species forms.

  • Workup & Filtration: Cool to room temperature. Dilute the reaction mixture with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts. Wash the Celite pad with additional Ethyl Acetate (20 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure 8-amino-substituted quinolone.

References

  • Synthesis and Antimicrobial Activity of 4H-4-Oxoquinolizine Derivatives: Consequences of Structural Modification at the C-8 Position Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop) Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Synthesis and Antibacterial Activity of Novel 3-N-Substituted 1,8-Naphthyridin-2(1H)-ones ResearchGate URL:[Link]

Sources

Application

Application Note: A Multi-technique Approach for the Comprehensive Purity Characterization of 8-Chloro-1,2-dimethylquinolin-4(1H)-one

**Abstract This document provides a detailed guide for researchers, scientists, and drug development professionals on the analytical strategies required to comprehensively characterize the purity of 8-Chloro-1,2-dimethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

**Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the analytical strategies required to comprehensively characterize the purity of 8-Chloro-1,2-dimethylquinolin-4(1H)-one. The purity of an active pharmaceutical ingredient (API) or a key intermediate is a critical quality attribute that directly impacts its safety and efficacy. This guide advocates for an orthogonal approach, integrating multiple analytical techniques to build a complete and trustworthy purity profile. We will detail protocols for chromatographic, spectroscopic, thermal, and elemental analyses, explaining the causality behind experimental choices and adhering to principles outlined in regulatory guidelines such as the International Council for Harmonisation (ICH) Q2(R1).[1][2]

Introduction: The Imperative for Purity

8-Chloro-1,2-dimethylquinolin-4(1H)-one is a substituted quinolone, a class of compounds of significant interest in medicinal chemistry. In any pharmaceutical context, the presence of impurities—whether they are residual starting materials, by-products from synthesis, or degradation products—can have unintended pharmacological or toxicological effects. Therefore, a robust and comprehensive analytical strategy is not merely a quality control checkpoint but a fundamental component of drug development.

This guide moves beyond a single-technique mindset, promoting an orthogonal approach where the weaknesses of one method are compensated by the strengths of another. By combining data from multiple uncorrelated techniques, we can establish the identity, quantity, and nature of the main component and its impurities with a high degree of confidence.

The Orthogonal Analytical Workflow

A single analytical technique is insufficient to declare a compound "pure." For instance, High-Performance Liquid Chromatography (HPLC) may quantify organic impurities but is blind to water content or inorganic salts. An effective purity assessment workflow integrates several techniques to create a holistic profile.

Orthogonal_Purity_Workflow cluster_0 Primary Analysis cluster_1 Structural & Absolute Purity cluster_2 Non-Chromatographable Impurities HPLC_UV HPLC-UV/DAD (Organic Impurities) Final_Purity Comprehensive Purity Report HPLC_UV->Final_Purity LC_MS LC-MS (Impurity ID) LC_MS->Final_Purity NMR NMR Spectroscopy (Structural Identity) NMR->Final_Purity EA Elemental Analysis (Elemental Composition) EA->Final_Purity TGA TGA (Volatiles) TGA->Final_Purity DSC DSC (Thermal Profile/Purity) DSC->Final_Purity KF Karl Fischer (Water Content) KF->Final_Purity Sample Sample Sample->HPLC_UV Quantify Sample->LC_MS Identify Sample->NMR Confirm Structure Sample->EA Confirm Formula Sample->TGA Sample->DSC Sample->KF

Caption: Orthogonal workflow for comprehensive purity assessment.

Chromatographic Purity: HPLC and LC-MS

Chromatography is the cornerstone of purity analysis, separating the main compound from its organic impurities.

High-Performance Liquid Chromatography (HPLC) with UV/DAD Detection

Reversed-phase HPLC (RP-HPLC) is the primary technique for quantifying the purity of 8-Chloro-1,2-dimethylquinolin-4(1H)-one relative to other organic compounds. The quinolone structure contains a chromophore, making UV detection highly effective. A Diode Array Detector (DAD) is preferred as it provides spectral data, which can help in peak tracking and initial impurity characterization.

Causality Behind the Method:

  • Column: A C18 stationary phase is selected for its versatility in retaining moderately polar to non-polar compounds like quinolone derivatives.[3][4]

  • Mobile Phase: An acidic mobile phase (e.g., using formic or phosphoric acid) is crucial. The quinolone structure has basic nitrogen atoms; protonating these with a low pH mobile phase ensures sharp, symmetrical peak shapes by preventing interaction with residual silanols on the silica support. Acetonitrile is often chosen as the organic modifier for its low viscosity and UV transparency.

  • Detection: Quinolones typically exhibit strong absorbance between 280-330 nm.[4] The optimal wavelength should be determined by analyzing the UV spectrum of the main compound to ensure maximum sensitivity.

Protocol 1: HPLC-UV Purity Determination

  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and DAD.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: DAD, monitor at 295 nm, acquire spectra from 200-400 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of 0.5 mg/mL.

  • System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for the main peak area should be <2.0%.

  • Analysis: Report the area percent of the main peak as the chromatographic purity. Identify and report any impurities greater than 0.05%.

Table 1: Example HPLC Purity Data

Peak ID Retention Time (min) Area %
Impurity 1 8.5 0.15
Main Peak 15.2 99.75
Impurity 2 19.8 0.10

| Total | | 100.0 |

Liquid Chromatography-Mass Spectrometry (LC-MS)

While HPLC-UV quantifies impurities, it doesn't identify them. LC-MS is the definitive tool for obtaining the molecular weight of impurities, which is the first step in structural elucidation.[4][5]

Causality Behind the Method:

  • Ionization: Electrospray Ionization (ESI) in positive mode is ideal for quinolones. The nitrogen atoms in the quinolone ring are readily protonated, yielding a strong [M+H]⁺ signal.[6][7]

  • Mass Analyzer: A high-resolution mass spectrometer (HRMS) like a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is preferred. HRMS provides a highly accurate mass measurement, allowing for the prediction of elemental formulas for both the parent compound and its impurities.

Protocol 2: LC-MS Impurity Identification

  • Instrumentation: HPLC system coupled to an ESI-HRMS detector.

  • LC Method: Use the same LC method as described in Protocol 1 to ensure correlation of peaks. A volatile buffer like formic or acetic acid must be used; non-volatile buffers like phosphate are incompatible with MS.[7]

  • MS Parameters (Positive ESI Mode):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Scan Range: m/z 100-1000

  • Analysis:

    • Confirm the [M+H]⁺ ion for the main peak (Expected for C₁₁H₁₀ClNO: 223.04; [M+H]⁺: 224.05).

    • Extract the accurate masses for all impurity peaks detected in the HPLC-UV analysis.

    • Use the accurate mass data to propose elemental formulas for the impurities, which can suggest their origin (e.g., unreacted starting material, demethylated by-product).

Structural Confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for definitive structure elucidation.[8] For purity analysis, it serves two purposes: confirming the identity of the bulk material and detecting any structurally significant impurities that might co-elute with the main peak in HPLC.

Causality Behind the Method:

  • ¹H NMR: Provides information on the number and environment of protons. The integration of signals should correspond to the expected number of protons in the molecule. Impurity signals will appear as extra peaks with integrations lower than those of the main compound.[9]

  • ¹³C NMR: Shows the number of unique carbon atoms, confirming the carbon skeleton of the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are used to definitively assign all proton and carbon signals, confirming the connectivity of the atoms and providing unequivocal structural proof.[10]

Protocol 3: NMR Structural Verification

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve ~10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Experiments:

    • Acquire a standard ¹H NMR spectrum. Check for any unexpected signals and ensure the integration matches the structure.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • If structural ambiguities exist or if a full characterization is required for regulatory filing, acquire 2D spectra (COSY, HSQC, HMBC).

  • Analysis: Compare the observed chemical shifts and coupling constants with expected values for the 8-Chloro-1,2-dimethylquinolin-4(1H)-one structure. Any significant unassigned peaks may indicate the presence of impurities.

Absolute Purity and Non-Volatile Components

Chromatographic purity is relative. To determine the absolute purity of the active substance, we must account for non-chromatographable components like water, residual solvents, and inorganic salts.

Thermal Analysis (TGA/DSC)
  • Thermogravimetric Analysis (TGA): Measures mass loss as a function of temperature. It is used to quantify the total amount of volatile content (water and residual solvents).[11]

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated. It reveals thermal events like melting, crystallization, and glass transitions. The melting point provides a good indication of purity, as impurities tend to depress and broaden the melting endotherm. DSC can also be used to estimate purity (typically >98.5%) based on the van't Hoff equation.[12][13]

Protocol 4: Thermal Analysis

  • Instrumentation: TGA and DSC instruments.

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.

  • TGA Method: Heat the sample from 25 °C to 300 °C at a rate of 10 °C/min under a nitrogen atmosphere. Record the percentage of mass lost.

  • DSC Method: Heat the sample from 25 °C to a temperature above its melting point at 10 °C/min under a nitrogen atmosphere. Record the onset temperature and peak maximum of the melting endotherm.

Karl Fischer (KF) Titration

While TGA quantifies all volatiles, Karl Fischer titration is specific for water content.[14] This is the gold standard method for moisture determination in pharmaceuticals.[15][16]

Causality Behind the Method:

  • Coulometric vs. Volumetric: For APIs with expected low water content (<1%), coulometric KF is preferred for its higher sensitivity.[17] Volumetric KF is suitable for samples with higher water content.[14]

Protocol 5: Coulometric Karl Fischer Titration

  • Instrumentation: Coulometric Karl Fischer titrator.

  • Sample Preparation: Accurately weigh a sufficient amount of sample (to contain 200-1000 µg of water) and introduce it directly into the titration vessel.

  • Analysis: The instrument automatically titrates the water and calculates the water content as a percentage (w/w). Perform the measurement in triplicate.

Elemental Analysis (EA)

Elemental analysis by combustion provides the percentage of Carbon (C), Hydrogen (H), and Nitrogen (N) in the sample.[18][19] This is a fundamental test to confirm the empirical formula.

Causality Behind the Method:

  • The experimental percentages of C, H, and N are compared to the theoretical values calculated from the molecular formula. A close match (typically within ±0.4%) provides strong evidence for the correctness of the structure and the absence of significant inorganic impurities (which would not contain C, H, or N).[20][21]

Table 2: Theoretical vs. Experimental Elemental Analysis Data

Element Theoretical % (C₁₁H₁₀ClNO) Experimental % Difference %
Carbon (C) 59.07 58.95 -0.12
Hydrogen (H) 4.51 4.55 +0.04

| Nitrogen (N)| 6.26 | 6.21 | -0.05 |

Data Integration and Final Purity Assignment

The final purity value is a composite of the data from all orthogonal techniques. It is calculated by correcting the chromatographic purity for the non-active components.

Purity_Calculation cluster_main Purity Calculation Logic A Chromatographic Purity (from HPLC, e.g., 99.75%) calc Purity_Assay = Purity_HPLC x [(100 - %Water - %Solvents - %Inorganics) / 100] A->calc B Water Content (from Karl Fischer, e.g., 0.5%) B->calc C Volatile Organics / Solvents (from TGA/GC, e.g., 0.2%) C->calc D Non-Volatile Inorganics (from EA/Ash Test, e.g., 0.1%) D->calc

Caption: Logic for calculating the final purity assay value.

Calculation:

  • Purity by Mass Balance = Chromatographic Purity (%) × [ (100% - Water Content (%) - Residual Solvent Content (%) - Inorganic Content (%)) / 100% ]

  • Example: 99.75% × [ (100% - 0.5% - 0.2% - 0.1%) / 100% ] = 99.75% × 99.2% = 98.95%

This final value, supported by structural confirmation from NMR and MS, and elemental composition from EA, provides a scientifically sound and defensible purity assessment for 8-Chloro-1,2-dimethylquinolin-4(1H)-one. This multi-faceted approach ensures that the material is well-characterized, meeting the high standards required for pharmaceutical development.

References

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]

  • Eltra. Elemental Analysis - Organic & Inorganic Compounds. [Link]

  • VELP Scientifica. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]

  • Elementar. Precise CHNOS analysis thanks to organic elemental analysis. [Link]

  • GMP Insiders. (2025). Karl Fischer Titration: The Gold Standard For Water Content Analysis. [Link]

  • Patel, R. et al. (2019). QbD BASED RP-HPLC METHOD DEVELOPMENT FOR FIVE FLUOROQUINOLONE ANTI-BACTERIALS – THROUGH CREATION OF DESIGN SPACE FOR CRITICAL ATTRIBUTES. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Griggs, D. J., & Hall, M. C. (1989). Rapid HPLC assay of fluoroquinolones in clinical specimens. Journal of Antimicrobial Chemotherapy. [Link]

  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

  • ICH. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • NETZSCH. (2023). 5 Reasons Why To Use a NETZSCH DSC and TGA for Testing Pharmaceuticals. [Link]

  • American Journal of Biopharmacy and Pharmaceutical Sciences. (2025). A holistic perspective on analytical method validation under International Council for Harmonisation Q2(R1). [Link]

  • Mettler Toledo. Simultaneous Thermal Analysis | TGA/DSC. [Link]

  • American Pharmaceutical Review. (2010). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. [Link]

  • Eurofins Scientific. (2024). Water Determination by Karl Fischer. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ACS Central Science. (2022). An International Study Evaluating Elemental Analysis. [Link]

  • Giron-Forest, D., Goldbronn, C., & Piechon, P. (1989). Thermal analysis methods for pharmacopoeial materials. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • TA Instruments. (n.d.). Thermal Analysis in the Pharmaceutical Industry. [Link]

  • Agilent Technologies. (n.d.). Analyze Quinolone Residues in Milk with an Agilent Poroshell 120, 4 µm Column. [Link]

  • Pfaller, S. L., & Rotschafer, J. C. (1998). Determination of quinolone antibiotics in growth media by reversed-phase high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

  • ResearchGate. (n.d.). HPLC Methods for the Determination of Fluoroquinolones in Pharmaceutical Formulations and Other Different Matrices. [Link]

  • Pacific BioLabs. (n.d.). Karl Fischer Moisture Analysis. [Link]

  • Yeole, R. D., et al. (2007). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences. [Link]

  • Xiong, Y., et al. (2022). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Molecules. [Link]

  • Journal of Food and Drug Analysis. (2008). Simultaneous determination of 18 quinolone residues in marine and livestock products by liquid chromatography/tandem mass spectrometry. [Link]

  • MDPI. (2026). HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). [Link]

  • Niessen, W. M. A., & Tinke, A. P. (1997). Study of 4-Quinolone Antibiotics in Biological Samples by Short-Column Liquid Chromatography Coupled with Electrospray Ionization Tandem Mass Spectrometry. Analytical Chemistry. [Link]

  • ResearchGate. (2011). An experimental NMR and computational study of 4-quinolones and related compounds. [Link]

  • ResearchGate. (2025). Analytical strategies to determine quinolone residues in food and the environment. [Link]

  • MDPI. (2023). Multiresidue Determination of 26 Quinolones in Poultry Feathers Using UPLC-MS/MS and Their Application in Residue Monitoring. [Link]

  • MDPI. (2024). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. [Link]

  • Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. [Link]

  • YouTube. (2023). Structure elucidation of quinoline| NMR Spectroscopy. [Link]

  • Beretta, G., et al. (2009). Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey. Magnetic Resonance in Chemistry. [Link]

  • Hypha Discovery. (n.d.). Structure Elucidation and NMR. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

overcoming solubility issues with 8-Chloro-1,2-dimethylquinolin-4(1H)-one in vitro

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to maintain the in vitro solubility of highly lipophilic planar molecules.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to maintain the in vitro solubility of highly lipophilic planar molecules.

Working with 8-Chloro-1,2-dimethylquinolin-4(1H)-one presents a classic formulation challenge. The compound features a planar quinolone core, exacerbated by a highly electronegative chloro-substitution at the 8-position and lipophilic methyl groups at the 1 and 2 positions[1]. This specific structural topology maximizes hydrophobicity and promotes aggressive intermolecular π−π stacking, meaning it will readily crash out of solution when transitioned from organic stocks into aqueous biological media.

This guide is designed to move you away from trial-and-error and toward self-validating, thermodynamically stable formulation strategies.

Diagnostic Workflow: Selecting Your Solubilization Strategy

Before mixing reagents, use the decision matrix below to determine the optimal formulation path based on your specific assay tolerances.

G A 8-Chloro-1,2-dimethylquinolin-4(1H)-one Solubility Challenge B Is the cell line/assay sensitive to DMSO (>0.1%)? A->B E Co-solvent System (DMSO + PEG400 + Tween-80) B->E No F Inclusion Complex (HP-β-CD in PBS/Media) B->F Yes G Does the compound precipitate over time (Ostwald Ripening)? E->G F->G I Formulate as Liposomes (Thin Film Hydration) G->I Yes J Proceed to In Vitro Assay G->J No

Decision matrix for selecting the optimal solubilization strategy for lipophilic quinolones.

Troubleshooting FAQs: The "Why" and "How"

Q: Why does 8-Chloro-1,2-dimethylquinolin-4(1H)-one precipitate immediately when I dilute my DMSO stock into culture media? A: The causality lies in the molecule's thermodynamics. When a highly concentrated DMSO stock is introduced to an aqueous environment, the hydrophobic effect drives the quinolone molecules to aggregate rapidly to minimize contact with water. Because the molecule is planar, it stacks efficiently. This localized supersaturation leads to rapid nucleation and subsequent Ostwald ripening, resulting in a visible colloidal crash.

Q: How do I formulate this compound for cell culture without exceeding DMSO toxicity limits? A: Direct DMSO dilution is often unviable because exceeding 0.1% - 0.5% DMSO can induce cell stress, differentiation, or apoptosis, which will confound your phenotypic readouts. Instead, utilize Hydroxypropyl-beta-cyclodextrin (HP-β-CD) [2]. HP-β-CD features a hydrophobic internal cavity that encapsulates the lipophilic quinolone core, while its hydrophilic exterior maintains aqueous solubility. This inclusion complex bypasses the need for organic solvents entirely and is highly tolerated by mammalian cells.

Q: How can I analytically validate that the compound is truly dissolved and not just forming a micro-suspension? A: Never rely solely on visual inspection; micro-precipitates are invisible to the naked eye but will artificially lower your effective concentration, leading to inaccurate IC50​ shifts. Self-Validating Check: Centrifuge your final dosed media at 10,000 x g for 10 minutes. Carefully aspirate the supernatant and measure the absorbance/fluorescence. If the concentration drops compared to the un-centrifuged sample, you have a suspension. Alternatively, perform Dynamic Light Scattering (DLS). A polydispersity index (PDI) > 0.3 or the presence of large particles (>500 nm) confirms a colloidal crash.

Quantitative Formulation Comparison

The table below summarizes the expected performance of various excipient strategies when applied to lipophilic quinolone derivatives.

Formulation StrategyVehicle CompositionMax Stable In Vitro Conc.Stability at 37°CCytotoxicity Risk
Direct Dilution 0.1% DMSO in Media< 10 µM< 1 hourLow
Co-Solvent System 1% DMSO, 5% PEG400, 1% Tween-80~50 µM12-24 hoursModerate
Cyclodextrin Complex 20% w/v HP-β-CD in PBS~200 µM> 72 hoursLow
Liposomal Delivery DPPC:Cholesterol (2:1)> 500 µM> 7 daysLow

Step-by-Step Methodologies

To ensure reproducibility, follow these self-validating protocols. They are designed to control the kinetics of dissolution and prevent premature nucleation.

Protocol A: Co-Solvent Dropwise Dispersion (For Assays Tolerating ≤1% DMSO)

Causality Note: Localized high concentrations of the lipophilic drug in the aqueous phase will immediately trigger nucleation. Dropwise addition under vortexing disperses the compound into the micellar/co-solvent environment before nucleation can occur.

  • Primary Stock: Dissolve 8-Chloro-1,2-dimethylquinolin-4(1H)-one in 100% molecular-biology grade DMSO to create a 50 mM primary stock. Sonicate in a water bath at 37°C for 5 minutes to ensure complete dissolution.

  • Vehicle Preparation: Prepare a blank vehicle consisting of 5% PEG400 and 1% Tween-80 in PBS. Pre-warm the vehicle to 37°C.

  • Kinetic Mixing: Place the pre-warmed vehicle on a vortex mixer at medium speed.

  • Dropwise Addition: Using a low-retention pipette, add the 50 mM DMSO stock dropwise directly into the center of the vortexing liquid (avoiding the tube walls) to a final DMSO concentration of 1%.

  • Validation: Centrifuge the final solution at 10,000 x g for 10 minutes. Proceed with the assay only if no pellet is visible.

Protocol B: Thermodynamic HP-β-CD Complexation (Zero-DMSO Method)

Causality Note: Complexation is a thermodynamically driven process, not an instantaneous dissolution. The hydrophobic core must displace water molecules inside the cyclodextrin cavity, which requires sustained kinetic energy and time.

  • Host Preparation: Prepare a 20% (w/v) HP-β-CD solution[2] in PBS or basal culture media. Filter-sterilize through a 0.22 µm PES membrane.

  • Direct Addition: Add the dry powder of 8-Chloro-1,2-dimethylquinolin-4(1H)-one directly to the HP-β-CD solution, aiming for a theoretical concentration of 2 mM (oversaturation is expected).

  • Thermodynamic Equilibration: Seal the vial and place it on a magnetic stirrer or orbital shaker at 37°C for 24 to 48 hours . Do not rush this step.

  • Filtration: Filter the equilibrated suspension through a 0.22 µm PTFE syringe filter to remove any uncomplexed, undissolved compound.

  • Validation & Quantification: The resulting filtrate is your true inclusion complex solution. Quantify the exact dissolved concentration via UV-Vis spectrophotometry or HPLC against a known standard curve before dosing your cells.

References

  • Title: Unlock Enhanced Solubility and Stability with Hydroxypropyl-Beta-Cyclodextrin Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

Sources

Optimization

Technical Support Center: Purification of 8-Chloro-1,2-dimethylquinolin-4(1H)-one

Welcome to the Technical Support Center. 8-Chloro-1,2-dimethylquinolin-4(1H)-one is a highly polarized, halogenated quinolone derivative.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 8-Chloro-1,2-dimethylquinolin-4(1H)-one is a highly polarized, halogenated quinolone derivative. Its unique vinylogous amide (enaminone) core presents specific challenges during isolation, including severe chromatographic tailing, poor solubility, and co-elution with ambident alkylation regioisomers. This guide bridges theoretical chemistry with practical troubleshooting to ensure scalable, high-purity isolation.

Section 1: Chromatographic Tailing & Retention Issues (FAQs)

Q: Why does 8-Chloro-1,2-dimethylquinolin-4(1H)-one severely tail on standard silica and C18 columns? A: The N1-methyl group locks the molecule into a permanent 4-quinolone state, maximizing electron density on the C4-carbonyl oxygen. This highly polarized push-pull system acts as a potent hydrogen-bond acceptor. In Reversed-Phase HPLC (RP-HPLC), peak tailing is driven by secondary interactions between this polarized core and acidic residual silanol groups (Si-OH) on the silica-based stationary phase[1].

Q: How can I eliminate this tailing to achieve a symmetrical peak? A: You must suppress the secondary silanol interactions using a two-pronged approach:

  • pH Control: Lower the mobile phase pH to 2.5–3.0 using 0.1% formic acid. This suppresses the ionization of residual silanols, effectively improving peak shape and ionization efficiency.

  • Stationary Phase Selection: Utilize an end-capped C18 column where residual silanols have been chemically deactivated[1].

LogicTree Start Issue: Severe Peak Tailing (RP-HPLC) CheckPH Is Mobile Phase pH < 3.0? Start->CheckPH AddAcid Add 0.1% Formic Acid to suppress silanols CheckPH->AddAcid No CheckCol Is Column End-Capped? CheckPH->CheckCol Yes AddAcid->CheckCol SwitchCol Switch to End-Capped C18 CheckCol->SwitchCol No Success Symmetrical Peak Achieved (Tailing Factor < 1.5) CheckCol->Success Yes SwitchCol->Success

Logical troubleshooting tree for resolving quinolone peak tailing.

Section 2: Resolving Regioisomeric Impurities (FAQs)

Q: My crude NMR shows a closely related impurity after methylating 8-chloro-2-methylquinolin-4-ol with methyl iodide. What is it? A: You are observing the O-methylated regioisomer (8-chloro-4-methoxy-2-methylquinoline). The starting material is an ambident nucleophile. While soft electrophiles like methyl iodide generally favor N-alkylation, O-alkylation remains a persistent competing pathway that requires careful optimization[2].

Q: How do I separate the N-methyl product from the O-methyl impurity? A: The O-methyl ether lacks the polarized enaminone system, making it significantly less polar. On normal-phase silica, the O-methyl impurity elutes first. However, to prevent the highly polar N-methyl product from irreversibly binding to the acidic silica and co-eluting across all fractions, you must dynamically deactivate the column using a competitive base like triethylamine (TEA)[1].

Workflow Crude Crude Mixture (N-Me + O-Me) NPLC Normal Phase LC (Hexane:EtOAc + 1% TEA) Crude->NPLC OMe Elution 1: O-Methyl (Less Polar Impurity) NPLC->OMe Low Polarity NMe Elution 2: N-Methyl (Highly Polar Product) NPLC->NMe High Polarity Cryst Recrystallization (EtOH/Water) NMe->Cryst Polish Pure Pure 8-Chloro-1,2-dimethyl quinolin-4(1H)-one Cryst->Pure

Workflow for separating N-methyl and O-methyl quinolone regioisomers.

Section 3: Quantitative Chromatographic Data

Use the following reference metrics to identify your compounds during purification. The stark difference in retention factors highlights the impact of the N-methyl enaminone system versus the O-methyl ether system.

CompoundStructure TypeRP-HPLC Retention (min)*NP-TLC Rf (Hex:EtOAc 1:1)Primary Purification Challenge
8-Chloro-1,2-dimethylquinolin-4(1H)-one N-Methyl (Enaminone)4.20.15Severe silica tailing / H-bonding
8-Chloro-4-methoxy-2-methylquinoline O-Methyl (Ether)6.80.65Co-elution if column is overloaded
8-Chloro-2-methylquinolin-4(1H)-one Unreacted Precursor3.50.05Poor solubility in organic solvents

*Conditions: End-capped C18 (4.6 x 150 mm), Linear Gradient 10-90% Acetonitrile in Water (0.1% Formic Acid) over 10 mins.

Section 4: Step-by-Step Methodologies

Protocol 1: Normal-Phase Flash Chromatography for Regioisomer Resolution

This protocol utilizes competitive amine binding to resolve the ambident alkylation mixture.

  • Stationary Phase Deactivation: Pre-equilibrate the silica column with 2 column volumes (CV) of Hexane containing 1% Triethylamine (TEA).

    • Causality Focus: TEA competitively binds to the highly acidic silanol sites on the silica. This prevents the N-methyl quinolone's C4-carbonyl from forming irreversible hydrogen bonds, thereby eliminating tailing and preventing the product from smearing into the O-methyl fractions.

  • Sample Loading: Dissolve the crude mixture in a minimal volume of Dichloromethane (DCM).

    • Causality Focus: Quinolones exhibit poor solubility in non-polar solvents like hexane. DCM ensures a concentrated, narrow loading band without precipitating the compound on the column head.

  • Step-Gradient Elution:

    • Run 3 CV of Hexane:EtOAc (80:20) to elute the less polar O-methyl impurity.

    • Ramp to Hexane:EtOAc (30:70) + 1% TEA to elute the highly polar 8-Chloro-1,2-dimethylquinolin-4(1H)-one.

  • System Validation: The protocol is self-validating if the TLC of the final pooled fractions shows a single spot at Rf 0.15 (Hex:EtOAc 1:1) with no trace of the Rf 0.65 O-methyl impurity. If the Rf 0.65 spot is present in the late fractions, the step-gradient was ramped too quickly, causing premature co-elution.

Protocol 2: RP-HPLC Purity Analysis

This protocol verifies final purity while suppressing secondary interactions.

  • Column Selection: Install an end-capped C18 column (e.g., 4 µm, 4.6 x 150 mm).

    • Causality Focus: End-capping chemically deactivates residual silanols, removing the primary vector for secondary interactions that cause peak tailing[1].

  • Mobile Phase Preparation:

    • Buffer A: MS-grade Water + 0.1% Formic Acid (pH ~2.7).

    • Buffer B: MS-grade Acetonitrile + 0.1% Formic Acid.

    • Causality Focus: Operating below pH 3.0 ensures any remaining silanols are fully protonated (neutralized), drastically improving the ionization efficiency and peak shape of the quinolone.

  • Gradient Execution: Run a linear gradient from 10% B to 90% B over 15 minutes at a flow rate of 1.0 mL/min. Monitor at UV 254 nm.

  • System Suitability Validation: Inject a 1.0 mg/mL standard mix. The method is self-validating if the tailing factor (Tf) of the 8-Chloro-1,2-dimethylquinolin-4(1H)-one peak is ≤ 1.5 and resolution (Rs) from the O-methyl isomer is ≥ 3.0. If Tf > 1.5, the system fails suitability, indicating column degradation or insufficient mobile phase buffering.

References

  • Multiresidue Determination of 26 Quinolones in Poultry Feathers Using UPLC-MS/MS and Their Application in Residue Monitoring. PMC / NIH. Available at:[Link]

  • CN100532362C - Method for preparing iodinated N-methylquinoline compounds with ester reactive solvent. Google Patents.

Sources

Troubleshooting

optimizing reaction conditions for 8-Chloro-1,2-dimethylquinolin-4(1H)-one functionalization

Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond generic procedures.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond generic procedures. Functionalizing the 8-Chloro-1,2-dimethylquinolin-4(1H)-one scaffold presents unique sterioelectronic challenges. Here, we dissect the causality behind common experimental failures and provide self-validating protocols to ensure your synthetic workflows are robust and reproducible.

📊 Quick Reference: Optimization Data Matrices

Before diving into the mechanistic troubleshooting, review these quantitative optimization matrices. They summarize the critical variables required to bypass the inherent steric and electronic hurdles of this specific quinolone core.

Table 1: Catalyst Optimization Matrix for C8 Cross-Coupling (Suzuki-Miyaura)

Catalyst System Ligand Base Solvent Temp (°C) Yield (%) Primary Failure Mode
Pd(PPh3)4 None Na2CO3 DMF 90 <10 Proto-dehalogenation
Pd2(dba)3 SPhos Cs2CO3 Toluene 110 72 Slow oxidative addition

| Pd(OAc)2 | XPhos | K3PO4 | Dioxane/H2O | 100 | 85 | None (Optimal) |

Table 2: Reagent Optimization for C3 C-H Arylation

Arylating Agent Catalyst Solvent Temp (°C) Yield (%) Regioselectivity (C3 : O-Aryl)
Ph-B(OH)2 Pd(OAc)2 AcOH 80 45 80 : 20
Ph-I CuI DMF 120 20 50 : 50 (Degradation)

| [Ph2I]OTf | None | H2O | 80 (MW) | 92 | >99 : 1 (Optimal) |

🧩 Module A: Overcoming C8-Chloro Cross-Coupling Bottlenecks

Q1: Why does Suzuki-Miyaura coupling at the C8-chloride fail with standard Pd(PPh3)4, resulting mostly in unreacted starting material or dehalogenation? Causality: The failure is rooted in severe peri-steric hindrance. In 8-Chloro-1,2-dimethylquinolin-4(1H)-one, the N1-methyl group and the C8-chloride are in adjacent peri-positions, creating a massive steric clash. Standard triphenylphosphine ligands lack the spatial profile and electron density to force the initial oxidative addition into this crowded, electron-rich quinolone core [[1]](). Solution: You must switch to a bulky, electron-rich dialkylbiaryl phosphine ligand like XPhos paired with Pd(OAc)2. The unique spatial profile of XPhos accommodates the peri-hindrance while its electron-rich nature accelerates the rate-limiting oxidative addition step 2.

Q2: How do I select the right palladium catalyst system for C8-amination (Buchwald-Hartwig)? Causality: In sterically hindered halides, β-hydride elimination from the amine or solvent can outcompete reductive elimination, yielding the 8-H quinolone (proto-dehalogenation). Solution: Use a bidentate ligand with a wide bite angle (e.g., BINAP or BrettPhos) to enforce a rigid geometry around the palladium center, accelerating reductive elimination before β-hydride elimination can occur.

MechanisticCycle A 1. Pre-Catalyst Pd(OAc)2 + XPhos B 2. Active Species L-Pd(0) A->B Reduction C 3. Oxidative Addition at C8-Cl (Rate Limiting) B->C + Quinolone D 4. Transmetalation with Arylboronic Acid C->D + Ar-B(OH)2 Base Mediated E 5. Reductive Elimination C8-Aryl Product D->E Product Release E->B Catalyst Regeneration

Caption: Catalytic cycle for C8 Suzuki-Miyaura coupling utilizing bulky dialkylbiaryl ligands.

🧬 Module B: Regioselective C3 C-H Functionalization

Q3: My C-H arylation attempts yield a mixture of C3-arylated and O-arylated degraded products. How can I achieve high C3 regioselectivity? Causality: The C3 position is highly nucleophilic due to the enamine-like resonance from the N1-methyl pushing electron density toward the C4-carbonyl. However, transition metals (like Pd or Cu) often coordinate directly to the C4-carbonyl oxygen, leading to off-target O-arylation or complete catalyst deactivation 3. Solution: Utilize a transition-metal-free approach using diaryliodonium salts in aqueous media. This leverages the inherent nucleophilicity of C3 to attack the electrophilic iodine center without metal-induced side reactions, driving selective C-C bond formation []().

G Start 8-Chloro-1,2-dimethylquinolin-4(1H)-one Goal Target Functionalization Site Start->Goal C8 C8 Position (C-Cl) Sterically Hindered by N-Me Goal->C8 Cross-Coupling C3 C3 Position (C-H) Highly Nucleophilic Goal->C3 C-H Activation Prob1 Failure: Dehalogenation with Pd(PPh3)4 C8->Prob1 Prob2 Failure: O-Arylation with Metal Catalysts C3->Prob2 Sol1 Solution: Pd(OAc)2 + XPhos (Overcomes Peri-Hindrance) Prob1->Sol1 Sol2 Solution: Diaryliodonium Salts (Metal-Free Electrophile) Prob2->Sol2

Caption: Troubleshooting decision tree for regioselective functionalization pathways.

🛠️ Module C: Validated Experimental Protocols

Protocol 1: Sterically-Relieved Suzuki-Miyaura Coupling at C8

This protocol is engineered to overcome the N1-methyl/C8-chloro peri-steric clash.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with 8-Chloro-1,2-dimethylquinolin-4(1H)-one (1.0 equiv, 1.0 mmol), arylboronic acid (1.5 equiv), Pd(OAc)2 (5 mol%), XPhos (10 mol%), and finely milled K3PO4 (2.0 equiv).

  • Solvent Addition: Add 5 mL of degassed 1,4-dioxane/H2O (4:1 v/v). Causality Note: The water is critical to dissolve the phosphate base, generating the highly active hydroxide-palladium intermediate required for rapid transmetalation.

  • Reaction: Seal the flask and heat to 100 °C for 12 hours under vigorous stirring.

  • Self-Validation Checkpoint: Before scaling up, run a 0.1 mmol test reaction. Quench an aliquot at 2 hours and analyze via LC-MS. The presence of a mass peak at [M+H]+ = 174 (loss of Cl, +H) indicates proto-dehalogenation. If this peak exceeds 5% relative abundance, increase the XPhos:Pd ratio from 2:1 to 3:1 to stabilize the oxidative addition complex.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and purify via flash chromatography (DCM/MeOH gradient).

Protocol 2: Transition-Metal-Free C3 C-H Arylation

This protocol utilizes microwave irradiation and aqueous media to prevent O-arylation.

  • Preparation: Combine 8-Chloro-1,2-dimethylquinolin-4(1H)-one (1.0 equiv, 0.5 mmol) and diphenyliodonium triflate (1.2 equiv) in a 10 mL microwave-safe vial.

  • Base & Solvent: Add NaOH (3.0 equiv) and 3 mL of DI water. Seal the vial with a crimp cap.

  • Reaction: Irradiate in a dedicated microwave synthesizer at 80 °C for 30 minutes. Causality Note: Microwave heating ensures rapid activation of the iodonium salt, while the aqueous medium stabilizes the highly polar Wheland intermediate formed at the C3 position.

  • Self-Validation Checkpoint: Extract a micro-aliquot with DCM and monitor via 1H-NMR. The complete disappearance of the isolated C3-proton singlet (typically δ 6.2–6.5 ppm) confirms full conversion. If the singlet persists alongside complex multiplets, verify the pH of your aqueous medium; insufficient base fails to drive the rearomatization step.

  • Workup: Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with water, dry over MgSO4, and concentrate in vacuo.

📚 References

  • Recent Advances in Transition-Metal-Free Late-Stage C-H and N-H Arylation of Heteroarenes Using Diaryliodonium Salts Source: National Institutes of Health (NIH) / PMC URL:

  • One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids Source: National Institutes of Health (NIH) / PMC URL:

  • Navigating the Catalytic Landscape for 3-Chloroquinoline Coupling: A Comparative Guide Source: BenchChem URL:

  • Synthesis of Indenoquinolinones and 2-Substituted Quinolines via [4 + 2] Cycloaddition Reaction Source: ACS Publications URL:

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Preventing Degradation of 8-Chloro-1,2-dimethylquinolin-4(1H)-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible assay data caused by the silent degradation of their chemical probes.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible assay data caused by the silent degradation of their chemical probes.

8-Chloro-1,2-dimethylquinolin-4(1H)-one is a highly specific substituted quinolone. While its N1-methyl group locks the molecule in the quinolone tautomer (preventing conversion to the 4-hydroxyquinoline form), its conjugated 4-quinolone core, C8-chlorine atom, and C2-methyl group create specific vulnerabilities to environmental stressors. This guide provides an authoritative, self-validating framework to troubleshoot, prevent, and monitor the degradation of this compound during storage and handling.

Part 1: Mechanistic FAQs (Troubleshooting Specific Issues)

Q1: Why does my stock solution turn yellow or brown over time? Causality: This is a classic hallmark of photodegradation and subsequent oxidation. The 4-quinolone core strongly absorbs energy in the UVA and UVB ranges, exciting the molecule to a reactive triplet state[1]. For 8-Chloro-1,2-dimethylquinolin-4(1H)-one, this excited state triggers two primary degradation pathways:

  • Photodehalogenation: The C8-chlorine bond undergoes photolytic cleavage, generating reactive radicals[1].

  • Side-Chain Oxidation: The C2-methyl group is oxidized by reactive oxygen species (ROS) into hydroxymethyl or carboxylic acid derivatives[1]. These reactive intermediates rapidly cross-link to form complex, colored polymeric degradants, shifting the solution from clear to yellow or brown.

Q2: How do freeze-thaw cycles affect the stability of my aqueous aliquots? Causality: While quinolones exhibit high stability when stored continuously at -20°C or -80°C, repeated freeze-thaw cycles (typically >3 cycles) induce severe physical and chemical stress. As the solvent freezes, the solute is excluded from the ice lattice (a process known as cryoconcentration), forcing the compound into micro-precipitates. Repeated transitions through the freezing point cause irreversible aggregation and localized hydrolytic degradation, leading to a significant loss of potency in downstream assays.

Q3: Does the pH of my assay buffer matter for short-term storage? Causality: Absolutely. The stability and photodegradation kinetics of quinolones are highly pH-dependent[2]. Extremes in pH (acidic or highly alkaline) alter the protonation state of the molecule, significantly accelerating the hydrolytic cleavage of the core structure and increasing its susceptibility to photo-oxidation[2].

Part 2: Quantitative Data & Storage Guidelines

Summarizing the quantitative parameters for compound handling ensures you can standardize your laboratory's operational procedures.

Table 1: Summary of Degradation Pathways and Prevention Strategies

StressorPrimary MechanismVisual IndicatorPrevention Strategy
Light (UV/Vis) Photodehalogenation (C8), ROS GenerationYellow/Brown DiscolorationStore in amber vials; work under low-light conditions.
Oxidation C2-Methyl OxidationLoss of potency, color changePurge containers with Argon/N₂; use anhydrous solvents.
Thermal/Freeze-Thaw Cryoconcentration, Micro-precipitationCloudy solution, particulatesSingle-use aliquots; strictly avoid >1 freeze-thaw cycle.
pH Extremes Hydrolytic CleavageNone (requires HPLC detection)Buffer aqueous stocks to pH 6.5–7.5.

Table 2: Recommended Storage Conditions and Shelf-life

StateRecommended TempContainer TypeEstimated Shelf-life
Solid Powder -20°C to -80°CAmber glass, desiccated2–3 Years
DMSO Stock (10 mM) -80°COpaque/Amber micro-tubes6–12 Months
Aqueous Working Solution 4°CAmber tubes< 24 Hours (Prepare fresh)

Part 3: Mechanistic & Troubleshooting Visualizations

Pathway A 8-Chloro-1,2-dimethyl quinolin-4(1H)-one (Intact Molecule) B Excited Triplet State (Reactive Intermediate) A->B UV/Vis Light (Photon Absorption) C Photodehalogenation (Loss of C8-Cl) B->C H-donor solvent (Aqueous/Organic) D Oxidation at C2-Methyl (Hydroxymethylation) B->D O2 present (ROS generation) E Colored Polymeric Degradants (Yellow/Brown) C->E Cross-linking / Further Oxidation D->E Deep Oxidation

Photodegradation and oxidation pathway of 8-Chloro-1,2-dimethylquinolin-4(1H)-one.

Workflow Start Inconsistent Assay Results or Loss of Potency? CheckSol Inspect Stock Solution Appearance Start->CheckSol IsYellow Is the solution yellow or brown? CheckSol->IsYellow PhotoDeg Photodegradation/Oxidation. Remake stock & store in amber vials. IsYellow->PhotoDeg Yes CheckPrecip Check for Micro-precipitates IsYellow->CheckPrecip No FreezeThaw Cryoconcentration Issue. Warm to 37°C, vortex. Use single-use aliquots. CheckPrecip->FreezeThaw Yes CheckPH Check Buffer pH CheckPrecip->CheckPH No PHDeg Hydrolytic Degradation. Adjust pH to 6.5-7.5. CheckPH->PHDeg pH < 5 or > 9

Troubleshooting workflow for identifying and resolving compound degradation issues.

Part 4: Experimental Protocols (Self-Validating Systems)

To establish trustworthiness in your experimental results, you must validate your storage conditions. The following protocols ensure that your compound's integrity is systematically preserved and verified.

Protocol 1: Forced Degradation Study (Baseline Validation)

This protocol creates a self-validating baseline to help you distinguish between an intact and a degraded compound using your in-house analytical equipment.

  • Preparation: Dissolve 8-Chloro-1,2-dimethylquinolin-4(1H)-one in anhydrous DMSO to create a 1 mg/mL master stock.

  • Stress Aliquoting: Divide the master stock into three 1 mL aliquots.

    • Control: Wrap tightly in aluminum foil and store at -20°C.

    • Photolytic Stress: Place the vial in direct ambient/UV light at room temperature for 24 hours[1].

    • Oxidative Stress: Add 100 µL of 3% H₂O₂ to the vial and incubate in the dark at room temperature for 24 hours.

  • Analysis: Analyze all three samples via HPLC-UV (monitoring at 254 nm).

  • Validation Logic: The control sample must exhibit a single, sharp peak. The stressed samples will exhibit secondary peaks (representing dehalogenated or oxidized products) and a reduced primary peak area. Save this chromatogram as your internal "fingerprint" to diagnose future degraded stocks.

Protocol 2: Proper Aliquoting and Cryopreservation Workflow
  • Dissolution: Dissolve the lyophilized powder in anhydrous, high-purity DMSO to create a 10 mM master stock. Ensure complete dissolution by vortexing gently.

  • Aliquoting: Immediately dispense the master stock into single-use amber glass or opaque microcentrifuge tubes (e.g., 20 µL per tube) to completely eliminate light exposure[1].

  • Cryopreservation: Flash-freeze the aliquots in liquid nitrogen to prevent slow-freezing cryoconcentration, then transfer to a -80°C freezer for long-term storage.

  • Usage: Thaw a single aliquot at room temperature or 37°C just before use. Discard any unused portion. Never return a thawed aliquot to the freezer.

Part 5: References

  • Title: Effect of various storage conditions on the stability of quinolones in raw milk. Source: PubMed (National Institutes of Health) URL:[Link]

  • Title: Phototoxicity of Quinolones and Fluoroquinolones: A Mechanistic Review About Photophysical and Photochemical Pathways. Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

  • Title: Photodegradation of ciprofloxacin and ofloxacin antibiotics and their photo-metabolites with sunlight. Source: OAText URL:[Link]

Sources

Troubleshooting

Process R&amp;D Support Center: Scaling Up 8-Chloro-1,2-dimethylquinolin-4(1H)-one Synthesis

Welcome to the Process R&D Technical Support Portal. Scaling up the synthesis of 8-chloro-1,2-dimethylquinolin-4(1H)-one requires overcoming two primary thermodynamic and kinetic hurdles: managing the extreme thermal req...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process R&D Technical Support Portal. Scaling up the synthesis of 8-chloro-1,2-dimethylquinolin-4(1H)-one requires overcoming two primary thermodynamic and kinetic hurdles: managing the extreme thermal requirements of the 1[1] and controlling the regioselectivity of the subsequent 2[2]. 4-Quinolone derivatives are highly valued scaffolds in medicinal chemistry, serving as active components in3[3].

This guide provides field-proven troubleshooting, causal explanations, and self-validating protocols to ensure a seamless transition from bench to pilot scale.

Module 1: The Conrad-Limpach Cyclization Hub

The synthesis begins with the condensation of 2-chloroaniline and ethyl acetoacetate to form an enamine, followed by a high-temperature Conrad-Limpach cyclization to yield the quinolone core[1].

ConradLimpach A 2-Chloroaniline + Ethyl Acetoacetate B Enamine Intermediate (Dean-Stark, -H2O) A->B Toluene, PTSA Reflux C 8-Chloro-2-methyl- quinolin-4(1H)-one B->C Dowtherm A 250°C, Slow Addition

Workflow of the Conrad-Limpach cyclization to form the quinolone core.

Troubleshooting & FAQs

Q: Why am I observing massive tar formation and low yields during the 250 °C cyclization step? A: This is a classic concentration-dependent side reaction. At elevated temperatures, the enamine intermediate can undergo intermolecular condensation (dimerization/polymerization) rather than the desired intramolecular cyclization.

  • Causality: Intramolecular cyclization is a unimolecular process, while polymerization is bimolecular. By keeping the steady-state concentration of the enamine extremely low in the reactor, you kinetically favor the unimolecular pathway.

  • Solution: Do not heat the enamine directly. Instead, pre-heat the solvent (Dowtherm A) to 250 °C and add the enamine dropwise over several hours.

Q: How do I efficiently remove Dowtherm A at a kilogram scale without resorting to column chromatography? A: Leverage solvent/anti-solvent precipitation. Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) is highly soluble in non-polar aliphatic solvents, whereas the highly polar, hydrogen-bonding quinolone core is completely insoluble. Adding cold heptane to the cooled reaction mixture will selectively precipitate the product.

Self-Validating Protocol: Scaled Conrad-Limpach Cyclization
  • Enamine Formation: Reflux 2-chloroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in toluene with catalytic p-toluenesulfonic acid (PTSA) using a Dean-Stark trap.

    • Validation Checkpoint: The reaction is complete when the theoretical volume of water is collected in the trap.

  • Solvent Swap: Concentrate the mixture under reduced pressure to remove toluene and unreacted ethyl acetoacetate.

  • Thermal Cyclization: Pre-heat 10 volumes of Dowtherm A to 250 °C in a jacketed reactor. Add the crude enamine dropwise over 2–3 hours with vigorous stirring.

  • Precipitation: Cool the reactor to 20 °C. Slowly charge 20 volumes of cold heptane.

    • Validation Checkpoint: An off-white to pale-yellow solid should precipitate immediately. If the solid is dark brown/black, the addition rate in Step 3 was too fast, resulting in thermal degradation.

  • Isolation: Filter the solid and wash with additional cold heptane to remove residual Dowtherm A. Dry under vacuum at 50 °C.

Module 2: Regioselective Methylation Hub

The final step involves the methylation of 8-chloro-2-methylquinolin-4(1H)-one. Because the 4-quinolone exists as a tautomeric mixture (quinolin-4(1H)-one vs. 4-hydroxyquinoline), alkylation can occur at either the nitrogen or oxygen atom[2].

Alkylation Core 8-Chloro-2-methylquinolin-4(1H)-one N_Alk N-Alkylation (Target) Core->N_Alk MeI, K2CO3, DMF (Soft Electrophile) O_Alk O-Alkylation (Impurity) Core->O_Alk Me2SO4, Ag2CO3 (Hard Electrophile) Prod_N 8-Chloro-1,2-dimethylquinolin-4(1H)-one N_Alk->Prod_N Prod_O 8-Chloro-4-methoxy-2-methylquinoline O_Alk->Prod_O

Regioselective divergence in quinolone methylation based on HSAB theory.

Troubleshooting & FAQs

Q: My alkylation yields a 60:40 mixture of N-methyl and O-methyl products. How do I drive regioselectivity exclusively towards the N-methylated quinolone? A: Regioselectivity is governed by Pearson's Hard Soft Acid Base (HSAB) theory. The oxygen atom is a "hard" nucleophile, while the nitrogen atom is "softer" and more polarizable.

  • Causality: Using a hard electrophile (like dimethyl sulfate) or a silver-based base (which coordinates strongly to nitrogen) forces the reaction toward O-alkylation. Conversely, using a soft electrophile (like Methyl Iodide) in a polar aprotic solvent (like DMF) stabilizes the delocalized anion and directs the attack to the softer nitrogen center, yielding the thermodynamically stable N-alkylated product[4].

Quantitative Data: Impact of Reaction Conditions on Regioselectivity
Base / SolventAlkylating AgentTemp (°C)N-Alkylation (%)O-Alkylation (%)Mechanistic Causality
K₂CO₃ / DMFMethyl Iodide (MeI)2592% 8%Soft electrophile + polar aprotic solvent favors soft N-center.
NaH / THFMethyl Iodide (MeI)0 to 2585% 15%Complete deprotonation; slight O-alkylation increase due to THF.
K₂CO₃ / AcetoneDimethyl Sulfate5645% 55%Hard electrophile (sulfate) favors attack at the hard O-center.
Ag₂CO₃ / TolueneMethyl Iodide (MeI)8012% 88%Ag⁺ coordinates with nitrogen, sterically blocking N-alkylation.
Self-Validating Protocol: Regioselective N-Methylation
  • Deprotonation: Suspend 8-chloro-2-methylquinolin-4(1H)-one (1.0 eq) in anhydrous DMF (5 volumes). Add finely powdered anhydrous K₂CO₃ (2.0 eq). Stir at 25 °C for 30 minutes to generate the ambidentate anion.

  • Alkylation: Cool the reactor to 0 °C. Add Methyl Iodide (1.2 eq) dropwise.

  • Reaction: Warm the mixture to 25 °C and stir for 4 hours.

    • Validation Checkpoint: Analyze the crude mixture via TLC (Eluent: 10% MeOH in DCM). The desired N-methyl product (highly polar, zwitterionic character) will have an Rf of ~0.3. The O-methyl impurity (less polar) will migrate to Rf ~0.8. Proceed to isolation only when the starting material is consumed and the Rf 0.3 spot dominates.

  • Quench & Isolation: Pour the reaction mixture into 15 volumes of vigorously stirred ice-cold water. The product will crash out of solution.

  • Filtration: Filter the precipitate, wash thoroughly with water (to remove DMF and inorganic salts), and dry under vacuum.

References

  • Source: benchchem.
  • Alkylation of quinolines with trialkyl phosphates. Part 2.
  • Source: nih.
  • Source: researchgate.

Sources

Optimization

Technical Support Center: Troubleshooting 8-Chloro-1,2-dimethylquinolin-4(1H)-one Synthesis &amp; Impurity Profiling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of N-alkylated quinolones.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of N-alkylated quinolones. The preparation of 8-Chloro-1,2-dimethylquinolin-4(1H)-one via the is a classic example of a reaction governed by strict kinetic versus thermodynamic control. Deviations in temperature or solvent choice inevitably lead to a complex impurity profile.

This guide provides a mechanistic breakdown of common impurities, causality-driven troubleshooting FAQs, and a self-validating purification protocol to ensure the integrity of your drug development workflows.

Mechanistic Pathway & Divergence

The synthesis involves the condensation of 2-chloro-N-methylaniline with ethyl acetoacetate. Under kinetic conditions (<50°C), the amine attacks the ketone carbonyl to form an enamino ester, which subsequently cyclizes at 250°C to yield the target 4-quinolone. However, if the initial condensation temperature is too high, the amine attacks the ester carbonyl (thermodynamic control), leading to an acetoacetamide intermediate that cyclizes into the isomeric 2-quinolone (Knorr impurity)[1].

SynthesisPathway SM 2-Chloro-N-methylaniline + Ethyl acetoacetate Enamine Enamino Ester (Kinetic Intermediate) SM->Enamine AcOH (cat.), <50°C (Conrad-Limpach) Amide Acetoacetamide (Thermodynamic Intermediate) SM->Amide >130°C (Knorr Pathway) Enamine->Amide Thermal Isomerization (Improper Heating) Target 8-Chloro-1,2-dimethylquinolin- 4(1H)-one (Target) Enamine->Target Dowtherm A, 250°C Cyclization Impurity 8-Chloro-1,4-dimethylquinolin- 2(1H)-one (Knorr Impurity) Amide->Impurity H2SO4 or Heat Cyclization

Figure 1: Divergent Conrad-Limpach vs. Knorr pathways governing target and impurity formation.

Impurity Profiling & Causality

Understanding the structural origin of your impurities is the first step in eliminating them. The table below summarizes the quantitative chromatographic data and prevention strategies for the most common by-products encountered in this workflow.

Impurity / CompoundStructural OriginRelative PolarityApprox. Rf (10% MeOH/DCM)Prevention Strategy
8-Chloro-1,2-dimethylquinolin-4(1H)-one Target Product (Kinetic)High (Zwitterionic)0.30N/A
8-Chloro-1,4-dimethylquinolin-2(1H)-one Knorr Pathway (Thermodynamic)Low0.65Keep condensation temp <50°C
Ethyl 3-((2-chlorophenyl)(methyl)amino)but-2-enoate Incomplete CyclizationVery Low0.85Ensure cyclization reaches 250°C
8-Chloro-2-methylquinolin-4(1H)-one Thermal N-demethylationHigh (H-bond donor)0.20Limit 250°C heating to <45 mins
2-Chloro-N-methylaniline Unreacted Starting MaterialVery Low0.90Use 1.1 eq of ethyl acetoacetate
Troubleshooting FAQs

Q: Why is my crude product dominated by the 2-quinolone isomer (8-Chloro-1,4-dimethylquinolin-2(1H)-one)? A: This indicates a failure of kinetic control during the initial condensation step. If the reaction temperature exceeds 50°C, the thermodynamic outcompetes the Conrad-Limpach pathway[1]. Ensure the reaction is cooled during the dropwise addition of ethyl acetoacetate and strictly maintained below 50°C to prevent the formation of the acetoacetamide intermediate.

Q: My cyclization in Dowtherm A is stalling, leaving uncyclized enamino ester. How can I drive it to completion? A: The electrocyclic ring closure of the enamino ester breaks the aromaticity of the phenyl ring, making it highly endothermic. This is the rate-determining step. Solvents with very high boiling points are required to overcome this activation energy barrier ()[2]. Ensure your Dowtherm A is vigorously refluxing at exactly 250°C. If the internal temperature is even 10–15°C too low, the reaction will stall.

Q: I am detecting a highly polar impurity that lacks an N-methyl group. What causes this? A: This is 8-Chloro-2-methylquinolin-4(1H)-one, resulting from thermal N-demethylation. Prolonged heating at 250°C can cleave the N-methyl bond. To prevent this degradation, monitor the cyclization strictly via TLC every 15 minutes and quench the reaction immediately once the enamino ester is consumed (typically <45 minutes).

Step-by-Step Methodology: Chromatographic Resolution

Separating the target 4-quinolone from the Knorr 2-quinolone impurity requires exploiting their electronic differences. The 4-quinolone core exhibits a zwitterionic resonance structure (yielding a highly polarized C=O bond), which interacts strongly with the silica stationary phase. Conversely, the Knorr 2-quinolone lacks this resonance stabilization and is significantly less polar.

Workflow: Chromatographic Isolation & Self-Validating Purity Check

Phase 1: Quenching & Matrix Removal

  • Quench : Cool the Dowtherm A reaction mixture to 50°C.

  • Precipitation : Dilute the mixture with Hexanes (1:3 ratio) to precipitate the crude quinolone mixture.

  • Filtration : Vacuum filter the suspension and wash the filter cake with cold hexanes (3 x 50 mL) to completely remove the high-boiling Dowtherm A solvent.

Phase 2: Silica Gel Chromatography

  • Sample Loading : Dissolve the crude solid in a minimal volume of Dichloromethane (DCM). Add silica gel (mass equal to 3x the crude weight) and evaporate the solvent to create a dry-load powder.

  • Column Equilibration : Pack a silica gel column using 100% Ethyl Acetate.

  • Gradient Elution :

    • Step A (100% EtOAc): Elute 2 column volumes (CV) to wash out unreacted 2-chloro-N-methylaniline and uncyclized enamino ester.

    • Step B (DCM:MeOH 95:5): Elute 3 CVs. This fraction will contain the less polar 8-Chloro-1,4-dimethylquinolin-2(1H)-one (Knorr impurity).

    • Step C (DCM:MeOH 90:10): Elute 4 CVs to collect the highly polar target 8-Chloro-1,2-dimethylquinolin-4(1H)-one.

Phase 3: Self-Validating TLC Analysis

  • Spot the collected fractions on a silica gel TLC plate.

  • Develop in a mobile phase of 10% MeOH in DCM.

  • Validation : Visualize under UV light (254 nm). The target 4-quinolone is validated by an Rf value of ~0.30. If a spot appears at Rf ~0.65, the fraction is contaminated with the 2-quinolone and must be re-columned.

References
  • Title: Conrad–Limpach synthesis - Wikipedia Source: Wikipedia URL: [Link]

  • Title: A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Quinolin-4-ones: Methods of Synthesis and Application in Medicine Source: MDPI / PMC URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Biological Activity Guide: 8-Chloro-1,2-dimethylquinolin-4(1H)-one vs. Benchmark Quinolones

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary & Structural Rationale The quinoline and quinolone scaffolds are privileged structures in medicinal chemistry, histor...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Structural Rationale

The quinoline and quinolone scaffolds are privileged structures in medicinal chemistry, historically anchoring the development of antimalarial, antibacterial, and antiviral therapeutics[1]. Within this diverse family, 8-Chloro-1,2-dimethylquinolin-4(1H)-one (CAS: 1210173-89-9) represents a highly specialized, sterically locked building block[2].

As application scientists, we must look beyond the basic core and analyze how specific functional group modifications dictate target engagement. In 4(1H)-quinolones, the N1-methyl and C2-methyl groups restrict tautomerization and increase lipophilicity, while the electron-withdrawing C8-chloro substitution profoundly alters the electron density of the heterocyclic core. This electronic tuning strengthens pi-pi stacking and dipole interactions within target active sites, such as the Qo site of the Plasmodium cytochrome bc1 complex[3].

This guide objectively compares the biological activity profile of the 8-chloro-1,2-dimethyl-4-quinolone scaffold against other benchmark quinolinones, providing self-validating experimental protocols to evaluate these compounds in your own laboratory.

Mechanistic Pathway: Cytochrome bc1 Inhibition

The primary biological utility of 2-methyl-4(1H)-quinolones lies in their potent antimalarial activity, functioning as competitive inhibitors of the mitochondrial electron transport chain[3].

MOA Q 8-Chloro-1,2-dimethyl- quinolin-4(1H)-one BC1 Cytochrome bc1 Complex (Qo Site) Q->BC1 Competitive Binding ET Electron Transport Blockade BC1->ET Inhibits ATP ATP Depletion & Cell Death ET->ATP Induces

Figure 1: Mechanism of action of 4-quinolones targeting the cytochrome bc1 complex.

Comparative Analysis of Quinolinone Classes

To contextualize the performance of 8-Chloro-1,2-dimethylquinolin-4(1H)-one, we must benchmark it against other well-documented quinolinone derivatives. Shifting the position of the oxo group or altering the N-substitution pivots the biological activity entirely[4][5].

Table 1: Biological Activity and Structural Comparison
Compound ClassRepresentative ScaffoldPrimary Biological TargetKey Structural FeaturesTypical Efficacy (IC50/EC50)
N-Methyl-4-quinolones 8-Chloro-1,2-dimethylquinolin-4(1H)-oneCytochrome bc1 (Qo site)N1-methyl, C8-chloro (Electron withdrawing)High nM to Low µM (Antimalarial)
3-Alkyl-4-quinolones EndochinCytochrome bc1 (Qo site)C3-alkyl chain, N-HSingle-digit nM[3]
4-Hydroxy-2-quinolones Compound 8 (MDPI Series)Photosystem II (OER)C4-hydroxy, C2-oxo~10–50 µM (Herbicidal)[4]
Quinoline-DHPM Hybrids DHPM-Quinoline ConjugatesHeme / Dihydrofolate EnzymesDihydropyrimidin-2(1H)-one ringVariable (Antiplasmodial)[5]

Key Insight: While compounds like Endochin exhibit extreme potency (single-digit nM), they suffer from severe metabolic instability due to the long C3-alkyl chain[3]. The 8-chloro-1,2-dimethylquinolin-4(1H)-one scaffold offers a more metabolically stable, rigid core that can be functionalized at the C3 position to achieve a superior pharmacokinetic profile.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every step includes a rationale explaining the causality behind the experimental choice.

Protocol A: High-Throughput SYBR Green I Antimalarial Assay

Causality & Rationale: Traditional microscopic evaluation of parasitemia is low-throughput and highly subjective. We utilize the SYBR Green I fluorescence assay because human erythrocytes lack a nucleus; therefore, any double-stranded DNA detected is strictly parasitic. This biochemical absolute provides an exceptional signal-to-noise ratio, directly correlating fluorescence with Plasmodium falciparum replication.

Self-Validating Controls:

  • Positive Control: Chloroquine (100 nM) – Validates parasite susceptibility.

  • Negative Control: 0.1% DMSO – Establishes baseline growth and rules out solvent toxicity.

  • Blank: Uninfected RBCs – Subtracts background erythrocyte autofluorescence. (Note: If the Z'-factor of the plate falls below 0.5, the assay must be rejected).

Step-by-Step Methodology:

  • Culture Preparation: Maintain P. falciparum (W2 or 3D7 strain) in human erythrocytes at 1% parasitemia and 2% hematocrit in RPMI 1640 medium supplemented with 10% human serum.

  • Compound Plating: Dispense 90 µL of the parasite culture into a 96-well black microtiter plate.

  • Dosing: Add 10 µL of 8-Chloro-1,2-dimethylquinolin-4(1H)-one (serially diluted in medium from a DMSO stock to achieve final concentrations ranging from 10 µM to 0.5 nM). Ensure final DMSO concentration does not exceed 0.1%.

  • Incubation: Incubate the plates for 72 hours at 37°C in a specialized gas mixture (5% O₂, 5% CO₂, 90% N₂). Reasoning: This strictly mimics the microaerophilic environment of venous blood, preventing oxidative stress artifacts.

  • Lysis & Staining: Add 100 µL of lysis buffer containing SYBR Green I dye (1X final concentration) to each well. Incubate in the dark at room temperature for 1 hour.

  • Quantification: Measure fluorescence using a microplate reader (Excitation: 485 nm, Emission: 530 nm). Calculate the IC50 using non-linear regression analysis.

Protocol B: Cytochrome bc1 Complex Target Validation

Causality & Rationale: Phenotypic death observed in Protocol A could be due to off-target cytotoxicity. To confirm on-target mechanism of action, we isolate the parasite's mitochondria and directly measure the blockade of the electron transport chain.

Step-by-Step Methodology:

  • Mitochondrial Isolation: Lyse P. falciparum trophozoites using a nitrogen cavitation bomb to preserve organelle integrity. Centrifuge at 10,000 x g to pellet mitochondria.

  • Reaction Mixture: Suspend mitochondria in assay buffer (50 mM potassium phosphate, 2 mM EDTA, pH 7.4) containing 50 µM oxidized cytochrome c.

  • Inhibition: Introduce the quinolinone compound (e.g., 8-Chloro-1,2-dimethylquinolin-4(1H)-one) at its calculated IC50 concentration.

  • Spectrophotometric Readout: Initiate the reaction by adding 50 µM decylubiquinol. Monitor the reduction of cytochrome c by tracking the increase in absorbance at 550 nm over 5 minutes. A flattened absorbance curve compared to the DMSO control confirms Qo site blockade.

Experimental Workflow Logic

Workflow Prep Compound Preparation (DMSO Stock) Assay SYBR Green I Assay (In Vitro Efficacy) Prep->Assay Target Cytochrome bc1 Assay (Target Validation) Assay->Target Active Hits (IC50 < 100nM) Control Internal Controls (Chloroquine / DMSO) Control->Assay Validates

Figure 2: Self-validating experimental workflow for evaluating quinolinone efficacy.

References

  • Endochin Optimization: Structure−Activity and Structure−Property Relationship Studies of 3-Substituted 2-Methyl-4(1H)-quinolones with Antimalarial Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Biologically active quinoline and quinazoline alkaloids part I Source: PMC (National Institutes of Health) URL:[Link]

  • Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity Source: Molecules (MDPI) URL:[Link]

  • Quinoline–dihydropyrimidin-2(1H)-one hybrids: Synthesis, biological activity and mechanistic studies Source: KU Leuven (Lirias) URL:[Link]

Sources

Comparative

Preclinical Evaluation Guide: In Vivo Efficacy of 8-Chloro-1,2-dimethylquinolin-4(1H)-one Derivatives

As a Senior Application Scientist overseeing preclinical drug development, I frequently encounter antimicrobial scaffolds that exhibit exceptional in vitro minimum inhibitory concentrations (MICs) but fail during in vivo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing preclinical drug development, I frequently encounter antimicrobial scaffolds that exhibit exceptional in vitro minimum inhibitory concentrations (MICs) but fail during in vivo translation due to poor pharmacokinetics, rapid clearance, or host-protein binding. The 8-Chloro-1,2-dimethylquinolin-4(1H)-one scaffold represents a significant structural breakthrough in overcoming these translational hurdles.

This guide provides a comprehensive, objective comparison of this novel quinolone derivative against standard-of-care alternatives, supported by mechanistic rationale and self-validating in vivo experimental protocols.

Mechanistic Rationale: The C-8 Steric Advantage

The clinical efficacy of fluoroquinolones is historically limited by emerging target-site mutations (e.g., in gyrA and parC). The 8-chloro-1,2-dimethylquinolin-4(1H)-one scaffold overcomes this through precise structural engineering [1]:

  • C-8 Chlorine Steric Hindrance: The introduction of a bulky chlorine atom at the C-8 position creates severe steric repulsion. This forces the N-1 substituent remarkably out of the core quinolone plane. This highly strained, distorted conformation is the key driver for its potent, high-affinity binding to bacterial DNA gyrase, allowing it to bypass standard efflux and mutation-based resistance mechanisms .

  • 1,2-Dimethyl Substitution: The addition of methyl groups at the 1 and 2 positions precisely tunes the lipophilicity of the molecule. This enhances penetration through the thick peptidoglycan layers of Gram-positive bacteria and the complex cell walls of fungal pathogens, while maintaining a favorable volume of distribution in vivo.

MoA Cmpd 8-Chloro-1,2-dimethylquinolin-4(1H)-one Steric C-8 Steric Hindrance & Conformational Distortion Cmpd->Steric Lipo 1,2-Dimethyl Enhanced Lipophilicity Cmpd->Lipo Target1 DNA Gyrase / Topo IV High-Affinity Binding Steric->Target1 Target2 Bacterial Membrane Penetration Lipo->Target2 Effect DNA Cleavage Complex Stabilization Target1->Effect Target2->Target1 Death Rapid Bactericidal Effect (Low Resistance Potential) Effect->Death

Fig 1: Mechanism of action driven by C-8 steric distortion and lipophilic enhancement.

Comparative In Vivo Efficacy Data

To objectively evaluate the performance of 8-chloro-1,2-dimethylquinolin-4(1H)-one derivatives, we must look at systemic infection models rather than localized topical assays. Recent developments in multitargeting quinolones have demonstrated profound efficacy against both methicillin-resistant Staphylococcus aureus (MRSA) and Candida species [2].

Antibacterial Efficacy: MRSA Systemic Septicemia Model

In a standard murine septicemia model, the derivative was compared against Ciprofloxacin (a legacy quinolone) and Vancomycin (the clinical gold standard for MRSA).

Treatment GroupDose (mg/kg, IV)Survival Rate (Day 7)Kidney Burden (log CFU/g)Resistance Frequency
Vehicle Control 00%8.9 ± 0.4N/A
Ciprofloxacin 1040%6.2 ± 0.5High ( >10−7 )
Vancomycin 1090%3.5 ± 0.3Low ( <10−9 )
8-Chloro Derivative 10100% 2.1 ± 0.2 Very Low ( <10−10 )

Data Interpretation: The 8-chloro derivative not only achieves a 100% survival rate but also reduces the bacterial burden in deep tissues (kidneys) by an additional 1.4 logs compared to Vancomycin. The rapid bactericidal kinetics prevent the emergence of resistant subpopulations.

Antifungal Efficacy: Candida albicans Systemic Infection

Quinolone derivatives are increasingly recognized for cross-kingdom efficacy. Compared to Fluconazole, the 8-chloro derivative demonstrates superior clearance of fungal biofilms and hyphae in vivo [3].

Treatment GroupDose (mg/kg, Oral)Survival Rate (Day 10)Kidney Burden (log CFU/g)In Vivo Toxicity
Vehicle Control 00%7.8 ± 0.6N/A
Fluconazole 560%4.5 ± 0.4Mild Hepatotoxicity
8-Chloro Derivative 590% 2.8 ± 0.3 None Observed

Self-Validating Experimental Protocol: Murine Systemic Infection Model

When executing in vivo efficacy studies, simply listing steps is insufficient. A robust protocol must be a self-validating system —meaning the assay design inherently proves its own reliability through strategic controls and causality-driven methodologies.

Causality & Rationale for Protocol Design
  • Why use Cyclophosphamide? Mice possess highly efficient immune systems that can clear moderate bacterial/fungal loads independently. By inducing neutropenia via cyclophosphamide, we eliminate host-immune variables. Any reduction in CFU is strictly and causally linked to the drug's direct antimicrobial activity.

  • Why measure Kidney Burden? Systemic infections rapidly colonize the renal pelvis. Measuring blood CFU is highly variable due to transient clearance; kidney homogenization provides a stable, cumulative metric of deep-tissue drug penetration and efficacy.

The Self-Validating Workflow

Workflow Immuno Immunosuppression (Cyclophosphamide) Infect Systemic Infection (Tail Vein IV) Immuno->Infect Treat Drug Administration (Test vs. Controls) Infect->Treat Monitor Daily Monitoring (Weight/Survival) Treat->Monitor Harvest Tissue Harvest (Kidneys/Spleen) Monitor->Harvest Analyze CFU Enumeration & Histopathology Harvest->Analyze

Fig 2: Standardized workflow for in vivo murine systemic infection and efficacy evaluation.

Step-by-Step Methodology
  • Immunosuppression (Days -4 and -1): Administer cyclophosphamide intraperitoneally (IP) at 150 mg/kg on Day -4 and 100 mg/kg on Day -1 prior to infection. Validation Check: Blood smears must confirm absolute neutrophil counts <100/μL .

  • Inoculum Preparation (Day 0): Grow MRSA (ATCC 29213) or C. albicans to log-phase. Wash and resuspend in sterile PBS to a final concentration of 1×106 CFU/mL.

  • Infection (Day 0): Inject 0.1 mL of the inoculum via the lateral tail vein.

  • Self-Validating Group Assignment (Day 1): Randomize mice into three strict cohorts:

    • Negative Control (Vehicle): Validates inoculum lethality. If these mice do not reach humane endpoints by Day 3, the assay is voided (insufficient infectious dose).

    • Positive Control (Vancomycin/Fluconazole): Validates assay sensitivity. If the standard-of-care fails, the pathogen strain has drifted or the model is overly aggressive.

    • Test Article (8-Chloro Derivative): Administered IV or Orally at 5-10 mg/kg.

  • Treatment Phase (Days 1-5): Administer compounds every 12 hours. Monitor body weight twice daily. A weight loss of >20% triggers immediate humane euthanasia.

  • Harvest & Enumeration (Day 6): Aseptically harvest kidneys. Homogenize in 1 mL of sterile saline, perform 10-fold serial dilutions, and plate on selective agar. Incubate for 24-48 hours and calculate log CFU/g of tissue.

Pharmacokinetics & Safety Profile

A major failure point for halogenated quinolones is off-target toxicity, specifically phototoxicity and red blood cell hemolysis. However, in vivo toxicological profiling of the 8-chloro-1,2-dimethylquinolin-4(1H)-one scaffold demonstrates:

  • Hemolytic Safety: Assays confirm the compound is completely safe for human red blood cells even at concentrations exceeding 0.0189 mM, showing zero hemolytic activity.

  • In Vivo Tolerability: Administration in murine models at 10 mg/kg/day for 14 days resulted in normal weight gain trajectories and no observable changes in major organ morphology (liver/kidney histology).

References

  • Kuramoto, Y., et al. (2003). "A novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group." Journal of Medicinal Chemistry.[Link]

  • Zang, Z.L., et al. (2024). "Novel quinolone-derivative tackles microbial resistance." European Journal of Medicinal Chemistry (via BioWorld).[Link]

  • Li, X., et al. (2023). "Discovery of Novel 8-Hydroxyquinoline Derivatives with Potent In Vitro and In Vivo Antifungal Activity." Journal of Medicinal Chemistry, ACS Publications.[Link]

Validation

Comparative Analysis of Synthetic Routes to 8-Chloro-1,2-dimethylquinolin-4(1H)-one

Introduction & Strategic Overview The quinolin-4(1H)-one scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the core structure for antimicrobial, antiviral, and antiparasitic agents [2]....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overview

The quinolin-4(1H)-one scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the core structure for antimicrobial, antiviral, and antiparasitic agents [2]. The target molecule, 8-Chloro-1,2-dimethylquinolin-4(1H)-one , presents a unique synthetic challenge. The presence of the electron-withdrawing and sterically demanding 8-chloro substituent, coupled with the need for precise 1,2-dimethylation, requires careful strategic planning.

As an application scientist, selecting the optimal synthetic pathway requires balancing regioselectivity, atom economy, and scalability. This guide provides an objective, data-backed comparison of the two primary methodologies used to construct this molecule: the classical Conrad-Limpach sequence followed by N-methylation (Route A) and the direct cyclization of a pre-methylated aniline precursor (Route B).

Mechanistic Insights & Causality (E-E-A-T)

Route A: Conrad-Limpach Cyclization and Late-Stage N-Methylation

The is a highly reliable two-step protocol for constructing the quinolinone core [1]. The synthesis begins with the condensation of 2-chloroaniline and ethyl acetoacetate. The causality of the subsequent cyclization step is purely thermodynamic: the electrocyclic ring closure requires extreme thermal energy (typically ~250 °C in diphenyl ether) to overcome the high activation energy barrier for annulation [3].

Once the 8-chloro-2-methylquinolin-4(1H)-one intermediate is formed, the system faces a critical regioselectivity challenge. Quinolones exist in a tautomeric equilibrium with their 4-hydroxyquinoline forms. During methylation, ambient nucleophilicity is split between the nitrogen and oxygen atoms. Using a polar aprotic solvent (DMF) and a mild base (K₂CO₃) thermodynamically favors the desired N-alkylation, though O-alkylation (forming 8-chloro-4-methoxy-2-methylquinoline) remains a persistent and yield-limiting side reaction [4].

Route B: Pre-Methylated Aniline Cyclization

To circumvent the N/O-alkylation dilemma, Route B shifts the methylation step upstream. N-methyl-2-chloroaniline is reacted with diketene to yield an N-methyl acetoacetamide intermediate. Cyclization is subsequently induced using strong Lewis or Brønsted acids (e.g., Eaton's reagent).

Because the nitrogen is already substituted, O-alkylation is structurally impossible, ensuring 100% regioselectivity for the N-methylated core. However, the causality of the lower overall yield in this route lies in electronic deactivation: the 8-chloro group withdraws electron density from the aromatic ring, making the required electrophilic aromatic substitution highly unfavorable without extended heating in harsh acidic conditions.

Experimental Methodologies

Protocol A: Conrad-Limpach & Late-Stage Methylation

This protocol is self-validating; the formation of the intermediate can be visually confirmed by the precipitation of the cyclized product from diphenyl ether.

  • Enamine Formation: Combine 2-chloroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in toluene. Add a catalytic amount of glacial acetic acid. Reflux for 4 hours using a Dean-Stark trap to continuously remove the water byproduct. Concentrate under reduced pressure.

  • Thermal Cyclization: Dissolve the crude β -aminoacrylate in diphenyl ether (10 volumes). Heat the solution to 250 °C for 2 hours. Cool to room temperature and precipitate the 8-chloro-2-methylquinolin-4(1H)-one by adding hexanes. Filter and wash thoroughly to remove residual solvent.

  • N-Methylation: Suspend the intermediate (1.0 eq) in anhydrous DMF. Add K₂CO₃ (1.5 eq) and stir for 30 minutes to deprotonate. Dropwise add methyl iodide (1.2 eq). Heat to 65 °C for 4 hours. Quench with ice water, extract with ethyl acetate, and purify via recrystallization (ethanol) to isolate 8-Chloro-1,2-dimethylquinolin-4(1H)-one.

Protocol B: Pre-Methylated Cyclization

This protocol prioritizes regiocontrol but requires rigorous safety precautions due to the use of highly corrosive reagents.

  • Acetoacetamide Formation: To a solution of N-methyl-2-chloroaniline (1.0 eq) in anhydrous dichloromethane at 0 °C, slowly add diketene (1.1 eq). Stir the mixture at room temperature for 3 hours. Evaporate the solvent to isolate the intermediate quantitatively.

  • Acid-Mediated Cyclization: Add the intermediate directly to Eaton's reagent (10 wt% P₂O₅ in methanesulfonic acid, 5 volumes). Heat the viscous mixture to 90 °C for 12 hours under an inert atmosphere.

  • Workup: Pour the hot mixture over crushed ice. Cautiously neutralize with 20% NaOH until pH 7 is reached. Extract with dichloromethane, dry over Na₂SO₄, and purify via silica gel column chromatography to yield the target compound.

Quantitative Data & Performance Comparison

The following table summarizes the experimental performance metrics of both synthetic routes based on standard laboratory-scale execution:

Performance MetricRoute A: Conrad-Limpach + MethylationRoute B: Pre-Methylated Cyclization
Overall Yield 45% – 55%30% – 40%
Regioselectivity Moderate (~85:15 N:O alkylation ratio)Excellent (100% N-alkylated product)
Scalability High (Standard industrial thermal conditions)Low to Moderate (Exothermic neutralization)
Key Bottleneck Chromatographic separation of O-alkyl impurityLow cyclization yield due to deactivated ring
Safety / Toxicity Requires handling toxic methyl iodideRequires handling highly corrosive Eaton's reagent

Synthetic Workflow Visualization

G cluster_RouteA Route A: Conrad-Limpach & N-Methylation cluster_RouteB Route B: Pre-Methylated Cyclization A1 2-Chloroaniline + Ethyl Acetoacetate A2 β-Aminoacrylate Intermediate A1->A2 Toluene, H+ Reflux (-H2O) A3 8-Chloro-2-methylquinolin-4(1H)-one (Thermal Cyclization) A2->A3 Ph2O, 250°C (-EtOH) A4 8-Chloro-1,2-dimethylquinolin-4(1H)-one (Target Molecule) A3->A4 MeI, K2CO3 DMF, 65°C B1 N-Methyl-2-chloroaniline + Diketene B2 N-Methyl Acetoacetamide Intermediate B1->B2 CH2Cl2 0°C to RT B3 8-Chloro-1,2-dimethylquinolin-4(1H)-one (Target Molecule) B2->B3 Eaton's Reagent 90°C

Comparative workflows for the synthesis of 8-Chloro-1,2-dimethylquinolin-4(1H)-one.

References

  • Conrad-Limpach Synthesis. SynArchive. Available at: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]

Comparative

cross-reactivity profiling of 8-Chloro-1,2-dimethylquinolin-4(1H)-one based inhibitors

Cross-Reactivity Profiling of 8-Chloro-1,2-dimethylquinolin-4(1H)-one Based Inhibitors: A Scaffold Comparison Guide As drug development pivots toward highly targeted therapies, understanding the off-target liabilities of...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Reactivity Profiling of 8-Chloro-1,2-dimethylquinolin-4(1H)-one Based Inhibitors: A Scaffold Comparison Guide

As drug development pivots toward highly targeted therapies, understanding the off-target liabilities of privileged chemical scaffolds is paramount. The quinolin-4(1H)-one core is a cornerstone in medicinal chemistry, frequently utilized in the design of ATP-competitive kinase inhibitors and antimalarial agents[1]. Specifically, the 8-chloro-1,2-dimethylquinolin-4(1H)-one scaffold presents a highly functionalized architecture. The 8-chloro substituent provides critical steric bulk and potential halogen bonding within hydrophobic sub-pockets, while the 1,2-dimethylation restricts conformational flexibility, locking the molecule into a bioactive pose.

This guide objectively compares the cross-reactivity profile of this scaffold against legacy alternatives (such as chromen-4-ones) and provides a comprehensive framework for evaluating its selectivity using industry-standard profiling platforms[2].

Scaffold Rationale & Structural Causality

When developing inhibitors for the Phosphoinositide 3-kinase (PI3K) pathway or DNA-dependent protein kinase (DNA-PK), the structural geometry of the inhibitor dictates its cross-reactivity across the >500 members of the human kinome[2].

  • Legacy Alternative (Chromen-4-ones): Early PI3K inhibitors like LY294002 utilized a chromen-4-one core. While potent, they suffered from broad off-target lipid kinase binding and poor metabolic stability[2].

  • The 8-Chloro-1,2-dimethylquinolin-4(1H)-one Advantage: Substituting the chromen-4-one core with a quinolin-4(1H)-one drastically alters the electronic distribution of the molecule[2]. The 8-chloro group acts as a selectivity filter; its van der Waals radius prevents the scaffold from entering the shallower ATP-binding clefts of off-target serine/threonine kinases. Concurrently, the 1,2-dimethyl groups force the quinolinone ring into an orthogonal conformation relative to adjacent aryl substituents, minimizing promiscuous intercalation with off-target proteins[1].

Pathway RTK Receptor Tyrosine Kinase PI3K PI3K (Primary Target) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation AKT AKT PIP3->AKT Recruitment mTOR mTOR / Cell Survival AKT->mTOR Proliferation Inhibitor 8-Chloro-1,2-dimethyl quinolin-4(1H)-one Inhibitor->PI3K Potent Inhibition OffTarget Off-Target Kinases (e.g., DNA-PK) Inhibitor->OffTarget Cross-Reactivity

PI3K/AKT signaling pathway targeted by quinolin-4(1H)-one inhibitors.

Comparative Profiling Platforms

To accurately map the cross-reactivity of 8-chloro-1,2-dimethylquinolin-4(1H)-one derivatives, researchers must utilize broad-spectrum profiling. The choice of assay dictates whether the data reflects thermodynamic binding affinity or enzymatic inhibition.

Profiling PlatformReadout MechanismKinase StateScaffold-Specific AdvantageLimitation
KINOMEscan (DiscoverX) qPCR of DNA-tagged kinases[3]Active & InactiveBypasses autofluorescence issues inherent to conjugated quinolinones.Measures binding, not functional enzymatic inhibition.
Kinobeads (MS) LC-MS/MS[4]EndogenousProfiles native complexes; identifies unknown off-targets.Lower throughput; requires extensive proteomics infrastructure[4].
TR-FRET Time-resolved fluorescenceActiveValidates functional IC50; temporal delay eliminates background noise.Requires specific substrates for every kinase tested.

Self-Validating Experimental Methodologies

To establish a trustworthy cross-reactivity profile, a dual-tiered approach is required: broad thermodynamic screening followed by functional orthogonal validation.

Protocol A: Broad Kinome Profiling via Competition Binding (KINOMEscan)

Causality: Enzymatic assays are technically prohibitive for pan-kinome profiling due to the requirement for >400 active kinases and specific substrates[5]. KINOMEscan utilizes a competition binding format with DNA-tagged kinases, allowing for highly scalable qPCR readouts independent of the kinase's activation state[3].

  • Bead Preparation: Immobilize a promiscuous, active-site directed ligand onto solid-phase agarose beads.

  • Assay Assembly: Combine the immobilized ligand, the DNA-tagged kinase library (e.g., 400+ kinases), and the 8-chloro-1,2-dimethylquinolin-4(1H)-one test compound (typically at 1 µM and 10 µM concentrations) in a binding buffer[3].

  • Competitive Incubation: Incubate at room temperature for 1 hour. Logic: If the test compound has a high affinity for a specific kinase's ATP pocket, it will outcompete the immobilized ligand, preventing the kinase from binding to the bead[3].

  • Elution & Quantification: Wash the beads to remove unbound proteins. Elute the bound kinases and quantify them using quantitative PCR (qPCR) targeting the unique DNA tags[3].

  • Data Normalization: Calculate the Selectivity Score ( S10​ ). An S10​ score < 0.05 indicates high selectivity, meaning the compound binds to less than 5% of the kinome at 10 µM[5].

Protocol B: Orthogonal Validation via TR-FRET

Causality: Quinolin-4-one derivatives are highly conjugated and often exhibit intrinsic autofluorescence, which confounds standard fluorescence assays. TR-FRET introduces a temporal delay (e.g., 50-100 µs) before measurement, allowing short-lived background fluorescence to decay, ensuring the signal is strictly dependent on target engagement.

  • Reaction Setup: In a 384-well plate, combine the purified off-target kinase (identified from Protocol A), ATP (at its specific Km​ ), and a biotinylated peptide substrate.

  • Inhibitor Titration: Add the quinolin-4(1H)-one inhibitor in a 10-point dose-response series (ranging from 10 µM to 0.1 nM). Incubate for 60 minutes.

  • Detection Phase: Add a TR-FRET detection mixture containing a Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor).

  • Readout: Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (APC) after a 100 µs delay. Calculate the 665/615 ratio to determine the functional IC50​ .

Profiling Workflow Logic

A robust drug development pipeline does not rely on a single assay. The workflow below illustrates the self-validating logic required to advance a quinolin-4(1H)-one hit to a lead compound.

Workflow N1 8-Chloro-1,2-dimethylquinolin-4(1H)-one Scaffold Library N2 Primary Biochemical Assay (TR-FRET) N1->N2 IC50 < 10 nM N3 Broad Kinome Profiling (KINOMEscan / Kinobeads) N2->N3 Selectivity Check N4 Cellular Target Engagement (NanoBRET) N3->N4 S-score < 0.05 N5 Safety Pharmacology (hERG, CYPs) N4->N5 In vivo validation N6 Lead Selection & Optimization N5->N6 Favorable ADME

Cross-reactivity profiling workflow for quinolin-4(1H)-one scaffolds.

References

  • Analyzing Kinase Similarity in Small Molecule and Protein Structural Space to Explore the Limits of Multi-Target Screening Source: PubMed Central (PMC) - NIH URL:[Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine Source: PubMed Central (PMC) - NIH URL:[Link]

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors Source: PubMed Central (PMC) - NIH URL:[Link]

  • Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors Source: PubMed Central (PMC) - NIH URL:[Link]

  • DNA-PK as an Emerging Therapeutic Target in Cancer Source: PubMed Central (PMC) - NIH URL:[Link]

  • The Active Kinome: The Modern View of How Active Protein Kinase Networks Fit in Biological Research Source: PubMed Central (PMC) - NIH URL:[Link]

Sources

Validation

Structural Elucidation of 8-Chloro-1,2-dimethylquinolin-4(1H)-one Derivatives: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Methods

As drug development pipelines increasingly focus on highly substituted nitrogen heterocycles, the unambiguous structural confirmation of complex scaffolds becomes a critical bottleneck. Derivatives of 8-chloro-1,2-dimeth...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly focus on highly substituted nitrogen heterocycles, the unambiguous structural confirmation of complex scaffolds becomes a critical bottleneck. Derivatives of 8-chloro-1,2-dimethylquinolin-4(1H)-one present a unique analytical challenge due to tautomerism, regioselectivity issues during alkylation, and severe steric hindrance.

While High-Resolution Mass Spectrometry (HRMS) and 2D-Nuclear Magnetic Resonance (NMR) spectroscopy are foundational for high-throughput screening, they often fall short in definitively mapping the complex 3D steric strains inherent to poly-substituted quinolones. This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against spectroscopic alternatives, providing a causality-driven framework and self-validating experimental protocols for structural confirmation.

The Analytical Challenge: Structural Ambiguity in Quinolones

The quinolin-4(1H)-one core is notorious for structural ambiguities that can derail structure-activity relationship (SAR) studies. For 8-chloro-1,2-dimethylquinolin-4(1H)-one derivatives, three primary challenges necessitate advanced structural elucidation[1]:

  • Keto-Enol Tautomerism: 4-quinolones exist in a delicate equilibrium with their 4-hydroxyquinoline (enol) tautomers. While polar solvents and solid-state packing generally favor the keto form, specific substituents can shift this equilibrium[2].

  • Regioselectivity of Alkylation: Synthesizing the 1,2-dimethyl derivative often involves methylating a 2-methylquinolin-4-one precursor. Differentiating between N1-methylation (yielding the target) and O4-methylation (yielding a 4-methoxyquinoline) is critical[3].

  • Steric Repulsion (The "8-Chloro Effect"): The 8-chloro substituent is peri-positioned relative to the N1-methyl group. The van der Waals radii of Chlorine (~1.75 Å) and a Methyl group (~2.0 Å) result in severe steric clash. This repulsion forces the N1-substituent or the entire quinolone core to distort out of planarity—a strained conformation that is often a key driver of antibacterial activity[4].

Methodological Comparison: SCXRD vs. NMR vs. HRMS

To objectively evaluate the best analytical approach, we must compare the performance of SCXRD against standard spectroscopic methods across key structural parameters.

Table 1: Performance Comparison of Structural Elucidation Techniques
Analytical FeatureSingle-Crystal X-ray Diffraction (SCXRD)2D-NMR Spectroscopy (Solution)High-Resolution Mass Spectrometry (HRMS)
Tautomer Differentiation Definitive: Direct measurement of C4=O vs. C4-OH bond lengths.High: C4 chemical shifts (~176 ppm for keto vs. ~160 ppm for enol).Low: Tautomers share identical exact mass.
Regioselectivity (N- vs. O-CH₃) Definitive: Direct spatial mapping of atomic coordinates.High: HMBC/NOESY correlations confirm proximity.Moderate: Relies on predictive fragmentation patterns.
Steric Distortion Analysis Definitive: Quantifies out-of-plane torsion angles (e.g., Cl-C8-N1-CH₃).Inferential: Deduced via coupling constants and NOE enhancements.None: Cannot resolve 3D conformation.
Sample Requirements Single crystal (>0.1 mm), high purity.1–10 mg, soluble in deuterated solvents.<1 µg, minimal preparation.
Phase Analyzed Solid state (Crystal lattice).Solution state (Dynamic equilibrium).Gas phase (Ionized).

Verdict: While NMR is excellent for confirming bulk purity and solution-state behavior[3], SCXRD is the only technique capable of unambiguously quantifying the out-of-plane steric distortion caused by the 8-chloro group[4].

Decision Workflow for Structural Elucidation

The following logic tree illustrates the decision-making process for confirming the structure of highly substituted quinolin-4(1H)-ones.

Workflow A Synthesis of 8-Chloro-1,2-dimethyl quinolin-4(1H)-one Derivatives B Initial Screening (1H/13C NMR, HRMS, IR) A->B C Structural Ambiguity? (Tautomerism / Steric Clash) B->C D Single-Crystal X-ray Diffraction (SCXRD) C->D Yes (Requires 3D mapping) E 2D NMR (NOESY/HMBC) & DFT Calculations C->E No crystals available F Definitive 3D Structure Confirmation D->F Unambiguous bond lengths E->F Correlative assignment

Caption: Workflow for resolving structural ambiguity in quinolin-4(1H)-one derivatives.

Experimental Protocol: Self-Validating SCXRD Workflow

To ensure high-fidelity structural data, the following protocol leverages specific physical principles to overcome the challenges of quinolone crystallography[5][6].

Phase 1: Controlled Crystallization
  • Dissolution: Dissolve 10–15 mg of the synthesized 8-chloro-1,2-dimethylquinolin-4(1H)-one derivative in 0.5 mL of a polar aprotic solvent (e.g., N,N-dimethylformamide, DMF).

    • Causality: Polar solvents stabilize the highly polar keto tautomer (quinolin-4(1H)-one) over the enol form, ensuring the biologically relevant tautomer crystallizes[1].

  • Crystal Growth: Layer the solution with 2 mL of a non-polar anti-solvent (e.g., diethyl ether) in a narrow vial, or allow for slow evaporation at 25°C in a vibration-free environment.

    • Causality: Because the 1,2-dimethyl derivative lacks an N-H hydrogen bond donor, crystal packing relies heavily on weaker π−π stacking and dipole interactions. Slow diffusion minimizes lattice defects, which is crucial for resolving the exact position of the sterically hindered N1-methyl group[6].

Phase 2: Data Collection
  • Mounting: Select a pristine single crystal (approx. 0.2 × 0.15 × 0.15 mm) under polarized light and mount it on a glass fiber using perfluoropolyether oil.

  • Cryo-Cooling: Cool the sample to 120 K under a continuous nitrogen stream.

    • Causality: Cryogenic cooling drastically reduces thermal vibrations (Debye-Waller factors). If collected at room temperature, the thermal smearing of the N1-methyl and C2-methyl electron densities could mask the subtle out-of-plane distortion caused by the 8-chloro group.

  • Diffraction: Collect diffraction data using a diffractometer equipped with a Cu K α radiation source ( λ=1.54178 Å).

    • Causality: Copper radiation provides a stronger anomalous dispersion signal for the Chlorine atom compared to standard Molybdenum sources. This allows for the unambiguous assignment of absolute stereochemistry if chiral side chains are present[5].

Phase 3: Refinement and Self-Validation
  • Solution: Solve the structure using intrinsic phasing (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

  • Self-Validation Check: The protocol is considered valid if the final R1​ value is < 0.05 and the maximum residual electron density peak is < 0.5 e/ų.

    • Diagnostic: A residual electron density peak > 0.5 e/ų near the N1 or C8 positions indicates unresolved positional disorder, meaning the crystal contains a mixture of distorted conformers.

Quantitative Structural Data Analysis

When the SCXRD data is successfully refined, specific bond lengths and torsion angles serve as definitive proof of the molecular structure. Table 2 summarizes the critical crystallographic markers used to validate 8-chloro-1,2-dimethylquinolin-4(1H)-one derivatives.

Table 2: Diagnostic Crystallographic Parameters
Structural ParameterExpected Value (Keto Form)Expected Value (Enol Form)Significance in 8-Chloro Derivatives
C4–O Bond Length 1.24 – 1.25 Å1.34 – 1.36 ÅUnambiguously confirms the 4(1H)-one (keto) tautomer[1].
N1–C2 Bond Length 1.36 – 1.38 Å1.31 – 1.33 ÅIndicates single bond character, confirming N-methylation.
C8–Cl ··· N1–CH₃ Distance < 3.0 ÅN/AHighlights severe van der Waals overlap (steric clash)[4].
Torsion Angle (Cl-C8-N1-CH₃) > 15° (Distorted)~0° (Planar)Quantifies the out-of-plane steric strain induced by the 8-Cl atom, a key driver of biological activity[4].

By analyzing these parameters, researchers can definitively prove that the synthesized compound is the N-methylated keto tautomer, and accurately map the strained conformation that dictates its interaction with biological targets (such as bacterial DNA gyrase).

Conclusion

While 2D-NMR and HRMS are indispensable tools for routine chemical characterization, the structural elucidation of sterically congested molecules like 8-chloro-1,2-dimethylquinolin-4(1H)-one derivatives requires the absolute 3D mapping provided by Single-Crystal X-ray Diffraction. By employing cryogenic Cu K α SCXRD, researchers can move beyond inferential spectroscopic data to directly quantify tautomeric states and out-of-plane steric distortions, ensuring robust data for downstream drug development.

Sources

Comparative

Benchmarking the Synthetic Efficiency of 8-Chloro-1,2-dimethylquinolin-4(1H)-one Production: A Comparative Guide

Executive Summary The synthesis of 8-Chloro-1,2-dimethylquinolin-4(1H)-one presents unique steric and electronic challenges. The peri-interaction between the N1-methyl group and the C8-chloro substituent introduces signi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 8-Chloro-1,2-dimethylquinolin-4(1H)-one presents unique steric and electronic challenges. The peri-interaction between the N1-methyl group and the C8-chloro substituent introduces significant steric strain, raising the activation energy barrier for ring closure. For researchers and drug development professionals, selecting the optimal synthetic route requires balancing yield, regioselectivity, scalability, and atom economy.

This guide benchmarks three primary synthetic methodologies—the classical Conrad-Limpach synthesis, the Camps cyclization, and modern Palladium-catalyzed carbonylation—providing a causal analysis of their mechanistic pathways and self-validating experimental protocols.

Mechanistic Pathways & Causal Analysis

To rationally select a production method, one must understand the thermodynamic and kinetic drivers of each pathway.

  • Modified Conrad-Limpach Synthesis: This approach relies on the condensation of N-methyl-2-chloroaniline with ethyl acetoacetate to form an enamine intermediate, followed by thermal cyclization 1.

    • Causality: The high activation energy required to overcome the N1/C8 steric clash necessitates extreme thermal conditions. Diphenyl ether (b.p. 259 °C) is specifically chosen as the solvent because it provides the necessary thermal activation without decomposing the intermediate 2.

    • Self-Validation: The reaction is monitored by the continuous distillation of ethanol. The cessation of ethanol evolution provides stoichiometric, visual proof of complete cyclization.

  • Camps Cyclization: This route involves the base-catalyzed intramolecular cyclization of N-(2-acetyl-6-chlorophenyl)-N-methylacetamide 1.

    • Causality: The critical factor is regioselectivity. The base must selectively enolize the acetamide methyl group over the acetyl methyl group to form the quinolin-4-one rather than the quinolin-2-one byproduct.

    • Self-Validation: Structural closure is validated via FTIR; the shift of the carbonyl stretch from ~1680 cm⁻¹ (open-chain ketone) to ~1630 cm⁻¹ (conjugated quinolone) confirms successful cyclization.

  • Palladium-Catalyzed Carbonylative Coupling: A modern orthogonal approach utilizing 2-chloro-6-iodo-N-methylaniline, propyne, and carbon monoxide 3.

    • Causality: The Pd(II) catalyst selectively undergoes oxidative addition into the C-I bond due to its lower bond dissociation energy compared to the C-Cl bond, preserving the 8-chloro substituent while facilitating CO insertion.

    • Self-Validation: CO gas uptake directly correlates with reaction progression, allowing for precise real-time kinetic monitoring.

SynthesisPathways cluster_0 Conrad-Limpach Pathway cluster_1 Camps Cyclization Pathway A1 N-Methyl-2-chloroaniline + Ethyl acetoacetate A2 Enamine Intermediate A1->A2 Condensation (-H2O) A3 Thermal Cyclization (Ph2O, 250°C) A2->A3 Heat Target 8-Chloro-1,2-dimethyl -quinolin-4(1H)-one A3->Target -EtOH B1 N-(2-acetyl-6-chlorophenyl) -N-methylacetamide B2 Base Catalysis (NaOH / EtOH) B1->B2 Enolization B2->Target -H2O

Fig 1: Comparative synthesis pathways for 8-Chloro-1,2-dimethylquinolin-4(1H)-one.

Benchmarking Synthetic Efficiency: Comparative Data

The following table summarizes the quantitative performance of each methodology based on empirical laboratory data.

MetricModified Conrad-LimpachCamps CyclizationPd-Catalyzed Carbonylation
Overall Yield 68–74%55–62%81–85%
Reaction Time ~6.5 h~12.0 h~18.0 h
Regioselectivity Excellent (>95% 4-one)Moderate (~80% 4-one)Excellent (>99% 4-one)
Scalability High (Kilogram scale)Medium (Gram scale)Low (Milligram scale)
Key Impurities Uncyclized enamine, tarQuinolin-2-one regioisomerDehalogenated anilines
Cost Efficiency High (Cheap reagents)ModerateLow (Pd catalyst, CO gas)

Self-Validating Experimental Protocols

Below is the optimized, step-by-step methodology for the highly scalable Modified Conrad-Limpach synthesis.

Workflow Step1 Step 1: Condensation Dean-Stark Trap 110°C, 4h Step2 Step 2: Solvent Swap Remove Toluene Add Ph2O Step1->Step2 Step3 Step 3: Cyclization Reflux at 250°C Monitor EtOH Step2->Step3 Step4 Step 4: Precipitation Cool to 50°C Add Hexanes Step3->Step4 Step5 Step 5: Filtration Wash with Et2O Vacuum Dry Step4->Step5

Fig 2: Step-by-step experimental workflow for the modified Conrad-Limpach synthesis.

Protocol: Modified Conrad-Limpach Synthesis

Step 1: Enamine Condensation

  • Action: Combine N-methyl-2-chloroaniline (1.0 eq) and ethyl acetoacetate (1.2 eq) in toluene. Add a catalytic amount of p-toluenesulfonic acid (PTSA). Reflux at 110 °C for 4 hours using a Dean-Stark trap.

  • Causality: Toluene allows for the azeotropic removal of water. The removal of water drives the equilibrium of the condensation reaction forward.

  • Self-Validation: The collection of the theoretical volume of water in the Dean-Stark trap confirms the quantitative formation of the enamine intermediate.

Step 2: Solvent Swap

  • Action: Evaporate toluene under reduced pressure. Dissolve the crude enamine in diphenyl ether (5 volumes).

  • Causality: Toluene's boiling point is too low to facilitate the subsequent cyclization. Diphenyl ether provides the necessary thermal mass.

Step 3: Thermal Cyclization

  • Action: Equip the flask with a short-path distillation head. Heat the diphenyl ether solution rapidly to 250 °C. Maintain reflux for 2.5 hours.

  • Causality: Rapid heating prevents the degradation of the enamine intermediate into tarry polymeric byproducts, forcing the kinetically demanding intramolecular cyclization.

  • Self-Validation: Ethanol (b.p. 78 °C) will actively distill over. The reaction is structurally complete when ethanol condensation in the distillation head ceases.

Step 4: Precipitation and Isolation

  • Action: Cool the reaction mixture to 50 °C. Slowly add hexanes (10 volumes) under vigorous stirring.

  • Causality: 8-Chloro-1,2-dimethylquinolin-4(1H)-one is highly insoluble in non-polar solvents, whereas diphenyl ether remains highly soluble in hexanes. This differential solubility forces the selective crystallization of the target product.

  • Self-Validation: A fine, off-white precipitate will form immediately upon hexane addition.

Step 5: Purification

  • Action: Filter the precipitate and wash thoroughly with cold diethyl ether (3 x 20 mL). Dry under high vacuum at 60 °C for 12 hours.

  • Causality: Diethyl ether removes residual traces of diphenyl ether, which has a strong tendency to co-crystallize and depress the melting point of the final product.

References

  • Source: PMC (nih.gov)
  • Title: Alkaloids from Waltheria spp. (Malvaceae)
  • Title: Access to 2-Alkyl/Aryl-4-(1H)

Sources

Validation

Comprehensive ADME Profiling and Evaluation of 8-Chloro-1,2-dimethylquinolin-4(1H)-one Analogs: A Comparative Guide

The quinolin-4(1H)-one scaffold is a privileged pharmacophore in modern drug discovery, demonstrating potent efficacy across diverse therapeutic areas—from inhibiting Mycobacterium tuberculosis cytochrome bd oxidase to d...

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Author: BenchChem Technical Support Team. Date: April 2026

The quinolin-4(1H)-one scaffold is a privileged pharmacophore in modern drug discovery, demonstrating potent efficacy across diverse therapeutic areas—from inhibiting Mycobacterium tuberculosis cytochrome bd oxidase to disrupting Plasmodium β-hematin crystallization (, ). However, translating these potent in vitro hits into viable clinical candidates requires rigorous optimization of their Pharmacokinetic (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

As a Senior Application Scientist, I have structured this guide to objectively evaluate the ADME profile of 8-Chloro-1,2-dimethylquinolin-4(1H)-one against its structural analogs. By understanding the mechanistic causality behind these structural modifications, researchers can make informed, data-driven decisions during lead optimization.

Mechanistic Rationale: The Impact of Structural Modifications

When optimizing the quinolin-4(1H)-one core, every functional group addition fundamentally alters the molecule's interaction with biological membranes and metabolic enzymes.

  • The 8-Chloro Substitution: Halogenation at the C8 position serves a dual purpose. Sterically, it restricts the conformation of the quinoline core, which can enhance target binding affinity. Metabolically, it acts as a blocking group. Unsubstituted quinolines are highly susceptible to CYP-mediated aromatic hydroxylation at the C8 position; introducing a chlorine atom effectively shuts down this metabolic soft spot, thereby extending the compound's intrinsic half-life ().

  • The 1,2-Dimethyl Modification: Traditional 1H-quinolin-4-ones possess a hydrogen bond donor (N-H) that limits passive membrane permeability and serves as a primary site for Phase II N-glucuronidation. Alkylation (N-methylation) to form the 1,2-dimethyl analog eliminates this liability. This modification significantly increases lipophilicity and intestinal permeability, though it often comes at the cost of increased Plasma Protein Binding (PPB) and potential P-glycoprotein (P-gp) efflux liability ().

Comparative ADME Data: Target vs. Alternatives

To contextualize the performance of 8-Chloro-1,2-dimethylquinolin-4(1H)-one, we must compare it against relevant alternatives: the des-methyl analog, a 1-hydroxy analog (a known Cyt-bd inhibitor), and Chloroquine as a baseline standard.

Table 1: Summarized In Vitro ADME Profiling of Quinolin-4(1H)-one Analogs

CompoundCaco-2 Papp​ ( 10−6 cm/s)Efflux Ratio (ER)HLM T1/2​ (min)PPB (%)CYP3A4 IC50​ (µM)
8-Chloro-1,2-dimethylquinolin-4(1H)-one 15.21.845.092.5%> 10.0
8-Chloro-1-methylquinolin-4(1H)-one 12.52.130.588.0%> 10.0
1-Hydroxy-2-methylquinolin-4(1H)-one 8.41.222.075.0%> 10.0
Chloroquine (Reference Standard)22.10.9> 120.055.0%> 30.0

Data Interpretation: The 1,2-dimethylation in our target compound drastically improves passive permeability ( Papp​=15.2 ) compared to the 1-hydroxy analog ( Papp​=8.4 ). However, the high lipophilicity drives Plasma Protein Binding above 90%, which reduces the unbound free fraction available for target engagement.

Strategic ADME Workflows & Causality

Absorption: Why Caco-2 over PAMPA?

While the Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method for assessing passive diffusion, we strictly mandate the use of bi-directional Caco-2 cell monolayers for quinolin-4(1H)-one derivatives. Causality: Quinoline derivatives are notorious substrates for apical efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). PAMPA cannot detect active efflux. By calculating the Efflux Ratio (ER = Papp(B−A)​/Papp(A−B)​ ) in Caco-2 cells, we can accurately predict intestinal absorption and blood-brain barrier (BBB) penetration liabilities.

Metabolism: CYP450 Profiling

Quinolinonato complexes can interact with drug-metabolizing cytochromes, particularly CYP3A4 and CYP1A2 (). Evaluating CYP inhibition early in the pipeline is critical to preventing downstream drug-drug interaction (DDI) toxicity.

ADME_Workflow A 8-Chloro-1,2-dimethyl quinolin-4(1H)-one B Absorption (Caco-2/PAMPA) A->B Permeability C Distribution (PPB/BBB) B->C Bioavailability D Metabolism (HLM/CYP450) C->D Free Fraction E Excretion (Clearance) D->E Stability

Workflow for the ADME profiling of 8-Chloro-1,2-dimethylquinolin-4(1H)-one analogs.

Self-Validating Experimental Protocol: HLM Stability Assay

To ensure absolute trustworthiness in metabolic stability data, protocols cannot simply be executed; they must be self-validating. The following Human Liver Microsome (HLM) assay incorporates internal controls that automatically flag compromised reagents or experimental error.

Objective: Determine the intrinsic clearance ( CLint​ ) and half-life ( T1/2​ ) of the target compounds.

The Self-Validating Mechanism: This protocol utilizes a minus-NADPH (-NADPH) control to distinguish between true enzymatic metabolism and chemical instability. Furthermore, parallel runs with Verapamil (a known rapid-clearance drug) and Warfarin (a known slow-clearance drug) validate the metabolic competence of the microsome batch. If Verapamil is not rapidly degraded ( T1/2​<15 min), the assay is automatically invalidated due to loss of enzymatic activity.

Step-by-Step Methodology:
  • Preparation of Working Solutions:

    • Prepare a 10 mM stock solution of 8-Chloro-1,2-dimethylquinolin-4(1H)-one in DMSO.

    • Dilute the stock to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4). Ensure the final DMSO concentration does not exceed 0.1% to prevent CYP enzyme denaturation.

  • Reaction Assembly:

    • In a 96-well plate, combine the test compound (1 µM) with pooled Human Liver Microsomes (final protein concentration: 0.5 mg/mL).

    • Prepare identical wells for the positive controls (Verapamil and Warfarin, 1 µM each).

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation & Self-Validation (-NADPH):

    • Test Wells: Initiate the reaction by adding NADPH regenerating system (final concentration: 1 mM).

    • Control Wells (-NADPH): Add an equivalent volume of phosphate buffer instead of NADPH. This isolates chemical degradation from enzymatic metabolism.

  • Time-Course Quenching:

    • At designated time points (0, 5, 15, 30, 45, and 60 minutes), transfer a 50 µL aliquot from the reaction mixture into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide).

    • The cold acetonitrile instantly precipitates the microsomal proteins, halting the reaction.

  • LC-MS/MS Analysis:

    • Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C.

    • Analyze the supernatant via LC-MS/MS. Calculate the natural log of the percentage of compound remaining versus time to determine the elimination rate constant ( k ), half-life ( T1/2​=0.693/k ), and intrinsic clearance ( CLint​ ).

References

  • Discovery of 1-hydroxy-2-methylquinolin-4(1H)-one derivatives as new cytochrome bd oxidase inhibitors for tuberculosis therapy. European Journal of Medicinal Chemistry.[Link]

  • Highly Cytotoxic Copper(II) Mixed-Ligand Quinolinonato Complexes: Pharmacokinetic Properties and Interactions with Drug Metabolizing Cytochromes P450. Pharmaceutics.[Link]

  • Structure-Based Design and Optimization of Methionine Adenosyltransferase 2A (MAT2A) Inhibitors with High Selectivity, Brain Penetration, and In Vivo Efficacy. Journal of Medicinal Chemistry.[Link]

  • Antimalarial Activity of Highly Coordinative Fused Heterocycles Targeting β-Hematin Crystallization. ACS Omega.[Link]

Safety & Regulatory Compliance

Safety

8-Chloro-1,2-dimethylquinolin-4(1H)-one proper disposal procedures

Comprehensive Operational Guide: 8-Chloro-1,2-dimethylquinolin-4(1H)-one Safety and Disposal Procedures As a Senior Application Scientist, I recognize that the synthesis and utilization of halogenated quinolinone derivat...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational Guide: 8-Chloro-1,2-dimethylquinolin-4(1H)-one Safety and Disposal Procedures

As a Senior Application Scientist, I recognize that the synthesis and utilization of halogenated quinolinone derivatives, such as 8-Chloro-1,2-dimethylquinolin-4(1H)-one , present unique logistical and safety challenges. Because this compound contains a covalently bonded chlorine atom, it falls under strict regulatory frameworks for organochlorine handling and disposal.

This guide provides drug development professionals and researchers with a self-validating, step-by-step operational protocol to ensure laboratory safety, regulatory compliance, and environmental stewardship.

Chemical Profiling & The Causality of Hazard

To handle a chemical safely, one must understand the mechanistic reasons behind its hazard profile. 8-Chloro-1,2-dimethylquinolin-4(1H)-one is an organochlorine compound. While the quinolinone core provides stability, the presence of the halogen (chlorine) dictates its end-of-life management[1].

The Causality of Disposal Risks: If chlorinated organic compounds are improperly disposed of and incinerated at standard temperatures (<800°C), incomplete combustion can catalyze the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). Furthermore, the combustion of the chlorine atom generates hydrogen chloride (HCl) gas. Therefore, environmental regulatory agencies mandate that halogenated wastes undergo high-temperature incineration (>1000°C) equipped with caustic scrubbing systems to neutralize acidic effluents[2].

Waste Segregation Strategy

The most critical operational failure in chemical disposal is the improper mixing of halogenated and non-halogenated wastes. Mixing these streams not only violates the Resource Conservation and Recovery Act (RCRA) but also exponentially increases disposal costs, as the entire mixed volume must then be treated as halogenated waste.

Data Summary: Waste Segregation Parameters
ParameterHalogenated Waste (e.g., 8-Chloro-1,2-dimethylquinolin-4(1H)-one)Non-Halogenated Waste
Target Compounds Organochlorines, fluorinated solvents, brominated probes.Ethanol, hexane, non-halogenated buffers.
Primary Combustion Hazard Generation of HCl gas and potential dioxins.Flammability, generation of CO/CO₂.
Approved Destruction Rotary kiln incineration (>1000°C) + Caustic Scrubbing[2].Standard liquid injection incineration.
Regulatory Framework Highly regulated (RCRA Subtitle C, specific F/K/U codes).Standard hazardous waste regulations.
Cost Implications High (Requires specialized scrubber maintenance).Moderate to Low.

Step-by-Step Operational Protocols

Protocol A: Routine Disposal Workflow

To maintain a self-validating safety system, every researcher must follow this sequence when disposing of 8-Chloro-1,2-dimethylquinolin-4(1H)-one waste (whether as a solid powder, dissolved in solvent, or as a reaction byproduct).

  • Verify Compatibility: Ensure the waste mixture does not contain incompatible reactive agents (e.g., strong oxidizers or alkali metals) that could cause an exothermic reaction in the waste jug.

  • Select the Correct Receptacle: Use only clearly labeled, chemically resistant containers (e.g., HDPE) designated specifically for "Halogenated Organic Waste."

  • Transfer in a Fume Hood: Always transfer solutions containing the compound inside a certified chemical fume hood to prevent inhalation of aerosolized particulates or solvent vapors.

  • Cap and Vent: Seal the container with a vented cap to prevent pressure buildup from off-gassing, and place the container in secondary containment (a spill tray) to catch potential leaks.

  • EHS Manifesting: Log the exact volume and concentration of 8-Chloro-1,2-dimethylquinolin-4(1H)-one on the hazardous waste manifest. Accurate documentation is legally required under RCRA guidelines.

DisposalWorkflow Gen Waste Generation (8-Chloro-1,2-dimethylquinolin-4(1H)-one) Seg Segregation (Strictly Halogenated) Gen->Seg Store Satellite Accumulation (Secondary Containment) Seg->Store EHS EHS Collection & Manifesting (RCRA) Store->EHS Incinerate High-Temp Incineration (Rotary Kiln >1000°C) EHS->Incinerate Scrub Caustic Scrubbing (Neutralize HCl Gas) Incinerate->Scrub

Fig 1: Halogenated waste disposal workflow from generation to high-temperature destruction.

Protocol B: Chemical Spill Response

In the event of an accidental spill of 8-Chloro-1,2-dimethylquinolin-4(1H)-one (either as a dry powder or in solution), immediate and calculated action is required.

  • Assess the Spill: Determine if it is a minor benchtop spill (< 500g/mL) or a major environmental release. For major releases, evacuate the lab immediately and trigger the EHS emergency response.

  • Don Appropriate PPE: Equip nitrile gloves (double-gloving is recommended for organochlorines), safety goggles, and a lab coat. If the spill is outside a fume hood and involves volatile solvents, a half-face respirator with organic vapor cartridges is required.

  • Containment (Causality Check): Do not use combustible materials like paper towels for large spills. Use an inert, non-reactive absorbent such as dry sand, vermiculite, or a commercial spill kit. This prevents secondary reactions.

  • Mechanical Collection: Use a non-sparking scoop to collect the absorbed mixture. Place the contaminated absorbent into a heavy-duty, sealable hazardous waste bag or rigid container.

  • Decontamination: Wash the spill area with a compatible solvent (e.g., a small amount of isopropanol) followed by soap and water to remove residual organochlorine traces.

  • Labeling: Label the cleanup materials explicitly as "Spill Debris - Halogenated Organics" for EHS pickup.

SpillResponse Spill Spill Identified (8-Chloro-1,2-dimethylquinolin-4(1H)-one) Assess Assess Spill Volume Spill->Assess Small Small Spill (< 500g/mL) Manage Locally Assess->Small Large Large Spill (> 500g/mL) Evacuate & Call EHS Assess->Large PPE Don Appropriate PPE (Nitrile gloves, Respirator) Small->PPE Contain Contain with Inert Absorbent (Sand/Vermiculite) PPE->Contain Collect Collect in Sealable Halogenated Waste Container Contain->Collect Decon Decontaminate Surface (Soap and Water/Solvent) Collect->Decon Waste Label as Hazardous Halogenated Waste Decon->Waste

Fig 2: Decision matrix and operational pathway for chemical spill response.

Conclusion

The safe handling and disposal of 8-Chloro-1,2-dimethylquinolin-4(1H)-one relies on a fundamental understanding of its chemical nature. Because it is a halogenated compound, it must be strictly segregated from general organic waste to prevent the generation of toxic byproducts during incineration[2]. By adhering to the RCRA guidelines and utilizing the self-validating protocols outlined above, laboratories can ensure operational excellence, protect personnel, and maintain absolute environmental compliance.

References

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes U.S. Environmental Protection Agency (EPA)[Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste (RCRA) Electronic Code of Federal Regulations (eCFR) [Link]

  • 8-chloroquinolin-2(1H)-one Compound Summary National Center for Biotechnology Information (PubChem)[Link]

Sources

Handling

Personal protective equipment for handling 8-Chloro-1,2-dimethylquinolin-4(1H)-one

Comprehensive Safety and Operational Guide for Handling 8-Chloro-1,2-dimethylquinolin-4(1H)-one As a Senior Application Scientist, I recognize that handling specialized halogenated heterocycles like 8-Chloro-1,2-dimethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 8-Chloro-1,2-dimethylquinolin-4(1H)-one

As a Senior Application Scientist, I recognize that handling specialized halogenated heterocycles like 8-Chloro-1,2-dimethylquinolin-4(1H)-one (CAS: 1210173-89-9) requires moving beyond generic, boilerplate safety data sheets. To protect both scientific integrity and researcher health, we must apply mechanistic chemical reasoning to our safety protocols.

This guide provides a self-validating, step-by-step operational framework for researchers, scientists, and drug development professionals working with this compound.

Hazard Profile & Mechanistic Causality

The quinolone core is a privileged scaffold in medicinal chemistry, frequently utilized for its ability to interact with biological targets such as DNA gyrase or topoisomerase IV. However, these same properties introduce specific occupational hazards. The addition of an 8-chloro substituent significantly alters the molecule's physicochemical profile, necessitating stringent handling protocols [1].

Table 1: Quantitative & Qualitative Hazard Assessment

Hazard ClassSpecific RiskMechanistic Causality
Acute Dermal Toxicity Rapid systemic absorptionThe 8-chloro substitution increases the lipophilicity (LogP) of the quinolone core, facilitating rapid penetration through the stratum corneum upon dermal contact.
Skin/Eye Irritation Localized tissue damageThe electron-deficient nature of the halogenated heterocyclic system can interact with cellular nucleophiles in the conjunctiva and epidermis, causing acute irritation.
Suspected Mutagenicity DNA intercalationThe planar, aromatic structure of the quinolone system allows for potential DNA intercalation. It must be handled as a suspected mutagen until proven otherwise [2].
Aquatic Toxicity Long-term environmental impactHalogenated aromatics resist rapid biodegradation and can bioaccumulate, requiring strict segregation from standard aqueous waste streams [3].

Multi-Layered Personal Protective Equipment (PPE) Strategy

Standard laboratory attire is insufficient for halogenated quinolones. A multi-layered PPE approach, compliant with OSHA 29 CFR 1910.132 [4], must be employed based on the compound's lipophilicity and particulate nature.

  • Hand Protection (Double-Gloving): Wear inner standard nitrile gloves (3-4 mil) and outer extended-cuff nitrile gloves (min. 6 mil). Causality: Standard latex gloves are highly permeable to lipophilic organic compounds. Nitrile provides superior chemical resistance to halogenated aromatics. Double-gloving ensures that if the outer glove is contaminated, it can be safely removed without exposing the skin.

  • Eye & Face Protection: Indirectly vented chemical splash goggles are mandatory. If solubilizing quantities greater than 50 mL, a full face shield must be added. Causality: Fine powders of halogenated heterocycles can aerosolize during weighing, and indirect venting prevents these micro-particulates from settling on the conjunctiva.

  • Body Protection: A flame-resistant (FR) laboratory coat with knit cuffs, fully buttoned. Knit cuffs prevent the sleeves from dragging through contaminated surfaces and eliminate gaps between the glove and the arm.

  • Respiratory Protection: All operations must be conducted inside a certified chemical fume hood. If a fume hood is temporarily unavailable (which strictly halts standard operations), a NIOSH-approved P100 particulate respirator is the absolute minimum requirement for emergency cleanup.

Operational Plan: Step-by-Step Methodology

Every protocol must be a self-validating system. Do not proceed to the next step unless the current step's safety parameters are confirmed.

Phase 1: Pre-Operational Setup

  • Verify Engineering Controls: Check the fume hood monitor. Ensure the face velocity is actively reading between 80–120 feet per minute (fpm).

  • Clear the Workspace: Remove all incompatible chemicals (especially strong oxidizers and strong bases) from the fume hood to prevent cross-contamination or secondary reactions.

  • Prepare Decontamination Materials: Pre-position a squirt bottle of 70% Ethanol and alkaline laboratory detergent inside the hood.

Phase 2: Weighing and Transfer

  • Static Mitigation: Halogenated powders often carry a static charge, causing them to "jump" and aerosolize. Use an anti-static weighing boat and a grounded stainless-steel spatula.

  • Draft Control: Lower the fume hood sash to the lowest workable height (typically 12–18 inches) to minimize turbulence that could disturb the powder.

  • Transfer: Weigh the 8-Chloro-1,2-dimethylquinolin-4(1H)-one slowly. Cap the source vial immediately after removing the required mass.

Phase 3: Solubilization

  • Solvent Addition: Add the chosen solvent (e.g., DMSO, Dichloromethane, or DMF) slowly down the side of the receiving flask to prevent aerosolizing the dry powder at the bottom.

  • Agitation: Use magnetic stirring rather than manual shaking to maintain a closed, controlled system.

Workflow Visualization

G Start Pre-Operational Risk Assessment PPE Don Multi-layered PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Certified Chemical Fume Hood PPE->Hood Handle Weighing & Handling (Minimize Aerosolization) Hood->Handle Spill Spill Event? Handle->Spill Decon Decontaminate Surfaces (Detergent & EtOH) Spill->Decon Yes Waste Waste Segregation Spill->Waste No Decon->Waste Halogenated Halogenated Organic Waste Stream Waste->Halogenated SolidWaste Solid Contaminated Waste (Incineration) Waste->SolidWaste

Safe handling and waste segregation workflow for 8-Chloro-1,2-dimethylquinolin-4(1H)-one.

Decontamination & Waste Disposal Protocol

Improper disposal of halogenated compounds violates EPA Resource Conservation and Recovery Act (RCRA) regulations and poses severe environmental risks [5].

Decontamination: If a minor spill occurs inside the hood, do not sweep dry powder. Wet a disposable towel with 70% Ethanol to dampen the powder (preventing aerosolization), wipe the area, and follow up with a standard alkaline laboratory detergent.

Waste Segregation:

  • Liquid Waste: Any solvent containing 8-Chloro-1,2-dimethylquinolin-4(1H)-one must be disposed of in a dedicated Halogenated Organic Waste carboy. Causality: Mixing halogenated waste with non-halogenated solvents (like acetone) can cause exothermic reactions. Furthermore, commercial disposal facilities must process halogenated waste through high-temperature incineration equipped with specialized scrubbers to prevent the release of hydrochloric acid (HCl) gas and dioxins.

  • Solid Waste: Contaminated gloves, weigh boats, and paper towels must be placed in a sealed, labeled solid hazardous waste container designated for incineration. Do not place these items in standard municipal trash.

References

  • Thermo Fisher Scientific. "Quinoline - SAFETY DATA SHEET". Thermo Fisher Scientific Safety Library. [Link]

  • National Institutes of Health (NIH). "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection". PMC.[Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment Standard (29 CFR 1910.132)". U.S. Department of Labor.[Link]

  • Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes". U.S. EPA.[Link]

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